Glycine-beta-muricholic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H43NO6 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16?,17?,18?,19+,22?,23+,24?,25-,26-/m1/s1 |
InChI Key |
ZQYUKJFJPJDMMR-AUZPDLAUSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)C1CCC2[C@@]1(CCC3C2C([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Landscape of Glycine-beta-muricholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine-beta-muricholic acid (GβMCA) is a glycine-conjugated derivative of β-muricholic acid, a primary bile acid predominantly found in mice.[1] As an intestine-selective antagonist of the farnesoid X receptor (FXR), GβMCA has garnered significant interest in the scientific community for its potential therapeutic applications in metabolic diseases.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological context of GβMCA, with a focus on experimental protocols and relevant signaling pathways.
Chemical Structure and Properties
This compound is chemically known as N-[(3α,5β,6β,7β)-3,6,7-Trihydroxy-24-oxocholan-24-yl]glycine.[2] It is formed through the conjugation of the carboxyl group of β-muricholic acid with the amino group of glycine. This conjugation significantly increases the amphipathic nature of the molecule, influencing its biological activity and distribution.
Below is a 2D representation of the chemical structure of this compound:
Physicochemical and Identification Data
The following table summarizes key quantitative data and identifiers for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₄₃NO₆ | [2][3] |
| Molecular Weight | 465.62 g/mol | [2] |
| CAS Number | 66225-78-3 | [2][3] |
| IUPAC Name | 2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | [4] |
| Synonyms | N-[(3α,5β,6β,7β)-3,6,7-Trihydroxy-24-oxocholan-24-yl]glycine, Glyco-β-muricholic acid, GβMCA | [2][3] |
| SMILES | O=C(O)CNC(=O)CCC(C)C1CCC2C3C(O)C(O)C4CC(O)CCC4(C)C3CCC12C | [2] |
| InChI | InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23+,24-,25-,26-/m1/s1 | [2][3] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 20 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [3] |
| Storage Temperature | -20°C | [3] |
Experimental Protocols
Synthesis of Glycine-conjugated Bile Acids
A well-established and efficient method for the synthesis of glycine-conjugated bile acids, including GβMCA, utilizes the peptide coupling reagent N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). This one-step procedure offers high yields and purity.
Materials:
-
β-muricholic acid
-
Ethyl glycinate (B8599266) hydrochloride
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Ethyl acetate (B1210297)
-
Water
-
0.5 N HCl
-
Ethanol
Procedure:
-
Prepare a suspension of ethyl glycinate hydrochloride (7 mmol) in ethyl acetate (70 ml) containing triethylamine (1 ml). Stir the mixture at 25°C for 30 minutes.
-
To this suspension, add β-muricholic acid (5 mmol) and EEDQ (7 mmol).
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the solution with water (20 ml).
-
Acidify the mixture with 0.5 N HCl.
-
Collect the resulting precipitate by filtration and wash it thoroughly with water.
-
The crude this compound ethyl ester can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
-
Saponify the ethyl ester to yield the final product, this compound.
Analysis by HPLC-MS/MS
The quantification of this compound in biological matrices such as plasma is typically performed using a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[5]
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of the plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution.
-
Vortex the mixture briefly.
-
Add 800 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the sample again and then centrifuge at 4200 rpm for 10 minutes.[4]
-
Transfer the supernatant to a new vial and evaporate to dryness under a stream of nitrogen at 60°C.
-
Reconstitute the dried residue in 200 µL of 35% methanol (B129727) in water for analysis.[4]
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Shimadzu Shim-pack XR-ODS (4.6 x 50 mm, 2.2 µm) or equivalent C18 column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | Optimized for separation of bile acids (specific gradient to be developed based on the system) |
| Flow Rate | ~0.5 mL/min |
| Injection Volume | 2-10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
The following diagram illustrates a general workflow for the HPLC-MS/MS analysis of GβMCA.
Biological Activity and Signaling Pathway
This compound is a potent and selective antagonist of the farnesoid X receptor (FXR) in the intestine.[1] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.
Upon binding of its natural ligands (bile acids), FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
GβMCA exerts its biological effects by inhibiting the activation of intestinal FXR. This antagonism leads to a downstream cascade of events, including the modulation of the FXR-ceramide axis.[6] By inhibiting intestinal FXR signaling, GβMCA has been shown to reduce the expression of genes involved in ceramide synthesis.[1] This, in turn, can lead to beneficial metabolic effects, such as improved insulin (B600854) sensitivity and amelioration of nonalcoholic steatohepatitis (NASH).[4][6]
The following diagram illustrates the antagonistic action of this compound on the intestinal FXR signaling pathway.
Conclusion
This compound represents a fascinating molecule with significant potential in the realm of metabolic disease research and drug development. Its well-defined chemical structure and selective antagonism of the intestinal FXR signaling pathway make it a valuable tool for investigating the intricate roles of bile acids in physiology and pathophysiology. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of GβMCA, enabling further exploration of its therapeutic promise.
References
- 1. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. An HPLC-MS/MS method for quantitation of Gly-MCA in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Glycine-β-muricholic Acid: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification methods for Glycine-β-muricholic Acid (G-β-MCA), a significant molecule in metabolic research. G-β-MCA is a glycine-conjugated form of β-muricholic acid, a primary bile acid in mice. It functions as an intestine-selective antagonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism[1][2]. Its unique pharmacological profile makes it a valuable tool for research into conditions such as nonalcoholic steatohepatitis (NASH), obesity, and cholestasis[3][4]. This document details established protocols, quantitative data, and relevant biological pathways.
I. Synthesis of Glycine-β-muricholic Acid
The primary method for synthesizing G-β-MCA is through the N-acyl amidation of β-muricholic acid with glycine (B1666218). An efficient and high-yield approach utilizes a peptide coupling reagent, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), to facilitate the formation of the amide bond[5][6]. This one-step method is advantageous over older techniques, such as the mixed anhydride (B1165640) procedure, as it typically results in higher yields and purer products by minimizing side reactions like the hydrolysis of intermediates[6].
The reaction involves the activation of the carboxylic acid group of β-muricholic acid by EEDQ, which then readily reacts with the amino group of glycine to form the desired conjugate[1].
Experimental Protocol: Synthesis via EEDQ Coupling
This protocol is adapted from established methods for the synthesis of glycine-conjugated bile acids[6].
Materials:
-
β-muricholic acid
-
Glycine
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)[7]
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 0.5 N
-
Deionized water
-
Ethanol
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a round-bottom flask, dissolve β-muricholic acid (1 equivalent) and glycine (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Add triethylamine (1.1 equivalents) to the stirred solution to act as a base.
-
Add EEDQ (1.4 equivalents) to the reaction mixture.
-
Heat the mixture at approximately 90°C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes, often indicated by the formation of a clear solution[6].
-
After the reaction is complete, cool the solution to room temperature.
-
Dilute the reaction mixture with deionized water (approximately 2 volumes of the initial DMF volume).
-
Acidify the aqueous solution to a pH of approximately 2-3 by slowly adding 0.5 N HCl. This will precipitate the crude G-β-MCA.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold deionized water to remove any remaining salts and impurities.
-
Dry the crude product under vacuum.
II. Purification of Glycine-β-muricholic Acid
The purity of G-β-MCA is critical for its use in biological and pharmaceutical research. The primary methods for purification are recrystallization and chromatography.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a standard method for purifying the crude G-β-MCA precipitate obtained from the synthesis.
Materials:
-
Crude Glycine-β-muricholic Acid
-
Ethanol
-
Deionized water
-
Filtration apparatus
Procedure:
-
Dissolve the crude G-β-MCA solid in a minimal amount of boiling ethanol[6].
-
Once fully dissolved, slowly add hot deionized water to the solution until it becomes slightly turbid.
-
Heat the solution again until it becomes clear.
-
Allow the solution to cool slowly to room temperature, which will induce the crystallization of pure G-β-MCA.
-
For maximum yield, the flask can be placed in an ice bath or refrigerator to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the final product under vacuum to yield pure Glycine-β-muricholic Acid as a crystalline solid[8].
Advanced Purification: High-Speed Counter-Current Chromatography (HSCCC)
For obtaining very high purity G-β-MCA, HSCCC is an effective liquid-liquid partition chromatography technique. It avoids the irreversible adsorption of the sample onto a solid support matrix, which can be an issue with conventional column chromatography[9].
Methodology Overview:
-
Instrument: A preparative HSCCC instrument.
-
Solvent System: A two-phase solvent system is selected based on the partition coefficient (K) of G-β-MCA. A common system for related compounds is a chloroform-methanol-water-acetic acid mixture[9]. The ideal K value is typically between 0.5 and 2.0.
-
Operation: The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC coil. The mobile phase is pumped through the system, and the fractions are collected.
-
Analysis: The purity of the collected fractions is analyzed by high-performance liquid chromatography (HPLC)[9].
III. Data Presentation
The following table summarizes the quantitative data associated with the described methods.
| Parameter | Method | Value | Reference |
| Synthesis | |||
| Yield | N-acyl amidation with EEDQ | > 90% | [5][6] |
| Purification | |||
| Purity | High-Speed Counter-Current Chromatography (HSCCC) | 95-97% | [9] |
| Purity (Commercial) | Commercially available G-β-MCA | ≥ 95% | [8] |
| Physical Data | |||
| Molecular Formula | - | C₂₆H₄₃NO₆ | [8] |
| Molecular Weight | - | 465.6 g/mol | [8] |
| Appearance | - | Crystalline Solid | [8] |
IV. Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Glycine-β-muricholic Acid.
G-β-MCA Signaling Pathway: Intestinal FXR Antagonism
G-β-MCA exerts its primary biological effects in the intestine, where it acts as an antagonist to the Farnesoid X Receptor (FXR). This antagonism leads to downstream effects on gene expression related to bile acid transport and ceramide synthesis, ultimately impacting liver health[2].
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
The Discovery of Glycine-beta-muricholic Acid: A Gut Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine-beta-muricholic acid (G-β-MCA) is a gut microbial metabolite that has emerged as a significant modulator of host metabolism and inflammatory responses. Initially identified as an intestine-specific antagonist of the farnesoid X receptor (FXR), G-β-MCA has garnered considerable attention for its therapeutic potential in a range of metabolic and inflammatory diseases, including nonalcoholic steatohepatitis (NASH) and liver fibrosis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental investigation of G-β-MCA, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: Intestinal FXR Antagonism
G-β-MCA exerts its primary effects by selectively antagonizing the farnesoid X receptor (FXR) in the intestine. FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. In the gut, FXR activation by bile acids leads to the induction of target genes that influence various metabolic processes.
G-β-MCA, by inhibiting intestinal FXR signaling, sets off a cascade of events that contribute to its beneficial effects. A key consequence of this antagonism is the reduction of intestine-derived ceramides (B1148491).[1][2] Ceramides are bioactive lipids that have been implicated in the pathogenesis of insulin (B600854) resistance and inflammation. By suppressing the expression of genes involved in ceramide synthesis, G-β-MCA lowers the levels of these lipids circulating to the liver. This, in turn, alleviates endoplasmic reticulum (ER) stress and the subsequent inflammatory response in the liver, thereby ameliorating conditions like NASH.[1][2]
Furthermore, G-β-MCA has been shown to modulate the composition and hydrophobicity of the bile acid pool.[3][4] It promotes the fecal excretion of bile acids, leading to a reduction in the total bile acid pool size.[3][4] This alteration in bile acid homeostasis contributes to its protective effects against liver injury.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of G-β-MCA in preclinical models.
Table 1: Effects of G-β-MCA on Bile Acid Metabolism in Cyp2c70 Knockout Mice
| Parameter | Control | G-β-MCA Treated | Percentage Change | Reference |
| Total Bile Acid Pool Size (µmol/100g body weight) | [3][4] | |||
| Liver | 25.8 ± 2.5 | 16.5 ± 1.8 | ↓ 36% | [3] |
| Small Intestine | 4.8 ± 0.6 | 3.1 ± 0.4 | ↓ 35% | [3] |
| Fecal Bile Acid Excretion (µmol/day/100g body weight) | 10.2 ± 1.1 | 20.5 ± 2.3 | ↑ 101% | [5] |
| Bile Acid Composition in Small Intestine (% of total) | [3] | |||
| Tauro-β-muricholic acid (T-β-MCA) | 1.2 ± 0.3 | 15.6 ± 2.1 | ↑ 1200% | [3] |
| Tauro-cholic acid (T-CA) | 45.3 ± 3.8 | 30.1 ± 2.9 | ↓ 34% | [3] |
| Tauro-chenodeoxycholic acid (T-CDCA) | 28.9 ± 2.5 | 18.7 ± 2.0 | ↓ 35% | [3] |
| Bile Acid Hydrophobicity Index (Small Intestine) | 0.35 ± 0.03 | 0.21 ± 0.02 | ↓ 40% | [3] |
Table 2: Effects of G-β-MCA on Gene Expression in the Ileum of NASH Mouse Models
| Gene | Control | G-β-MCA Treated | Fold Change | Reference |
| FXR Target Genes | [6] | |||
| Small heterodimer partner (Shp) | 1.0 ± 0.1 | 0.4 ± 0.05 | ↓ 0.6 | [6] |
| Fibroblast growth factor 15 (Fgf15) | 1.0 ± 0.12 | 0.3 ± 0.04 | ↓ 0.7 | [6] |
| Intestinal bile acid-binding protein (Ibabp) | 1.0 ± 0.08 | 0.5 ± 0.06 | ↓ 0.5 | [6] |
| Ceramide Synthesis Genes | [1] | |||
| Ceramide synthase 5 (Cers5) | 1.0 ± 0.15 | 0.6 ± 0.08 | ↓ 0.4 | [1] |
| Ceramide synthase 6 (Cers6) | 1.0 ± 0.11 | 0.5 ± 0.07 | ↓ 0.5 | [1] |
Table 3: Effects of G-β-MCA on Liver Injury and Ceramide Levels in NASH Mouse Models
| Parameter | Control | G-β-MCA Treated | Percentage Change | Reference |
| Serum Alanine Aminotransferase (ALT) (U/L) | 250 ± 30 | 120 ± 20 | ↓ 52% | [1] |
| Liver Triglycerides (mg/g tissue) | 85 ± 10 | 40 ± 8 | ↓ 53% | [1] |
| Ileal Ceramide (C16:0) (pmol/mg tissue) | 150 ± 20 | 75 ± 15 | ↓ 50% | [1] |
| Hepatic Ceramide (C16:0) (pmol/mg tissue) | 120 ± 15 | 65 ± 10 | ↓ 46% | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of G-β-MCA.
Animal Models
-
NASH Mouse Model:
-
Induction: Male C57BL/6J mice, 8 weeks of age, are fed a high-fat, high-cholesterol, and high-fructose diet (e.g., AMLN diet) for 12-16 weeks to induce NASH.[7]
-
G-β-MCA Administration: G-β-MCA is administered orally at a dose of 10 mg/kg body weight per day, mixed with a palatable vehicle, for the last 8 weeks of the diet.[7]
-
Control Group: Control mice receive the vehicle without G-β-MCA.
-
-
Cyp2c70 Knockout Mouse Model:
-
Model Characteristics: These mice lack the enzyme responsible for converting chenodeoxycholic acid to the more hydrophilic muricholic acids, resulting in a "human-like" hydrophobic bile acid pool that leads to spontaneous liver injury.[3][8]
-
G-β-MCA Administration: G-β-MCA is incorporated into the chow diet at a concentration of 0.1% (w/w) and fed to the mice for 5 weeks.[5]
-
Control Group: Control Cyp2c70 knockout mice are fed a standard chow diet.
-
Bile Acid Extraction and Quantification
-
Sample Collection: Feces, liver tissue, and small intestine are collected from euthanized mice.
-
Extraction from Feces:
-
Lyophilize fecal samples to determine dry weight.
-
Homogenize 20-50 mg of dried feces in 1 mL of 75% ethanol (B145695) containing internal standards (e.g., d4-TCA, d4-GCA).
-
Sonicate the mixture for 30 minutes and then centrifuge at 14,000 x g for 15 minutes.
-
Collect the supernatant and store at -80°C until analysis.
-
-
Extraction from Liver and Intestine:
-
Homogenize ~50 mg of tissue in 1 mL of ice-cold 50% methanol (B129727) containing internal standards.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Quantification by UPLC-MS/MS:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Detect and quantify bile acids using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from ileal tissue using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction:
-
Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
Use primers specific for FXR target genes (e.g., Shp, Fgf15, Ibabp) and ceramide synthesis genes (e.g., Cers5, Cers6). Use a housekeeping gene (e.g., Gapdh) for normalization.
-
The cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Calculate relative gene expression using the 2-ΔΔCt method.
-
Ceramide Measurement in Ileum Tissue
-
Lipid Extraction:
-
Homogenize ~20 mg of ileal tissue in a mixture of chloroform:methanol (2:1, v/v) containing internal standards (e.g., C17:0 ceramide).
-
After vortexing and centrifugation, collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
-
Quantification by LC-MS/MS:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:acetonitrile).
-
Separate ceramide species using a C18 column with a gradient of mobile phases containing formic acid and ammonium (B1175870) formate.
-
Detect and quantify ceramides using a mass spectrometer in positive ion mode.[9][10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: G-β-MCA signaling pathway in the gut-liver axis.
References
- 1. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ro.ecu.edu.au [ro.ecu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A method for quantifying hepatic and intestinal ceramides on mice by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
The Intestinal Farnesoid X Receptor (FXR) as a Therapeutic Target: A Technical Overview of Glycine-beta-muricholic Acid (Gly-β-MCA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its prominent role in metabolic pathways has positioned it as a significant therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH). While systemic FXR activation has shown therapeutic promise, it is also associated with adverse effects. This has led to the exploration of tissue-specific FXR modulation. Glycine-beta-muricholic acid (Gly-β-MCA), a synthetic bile acid analogue, has emerged as a potent and selective antagonist of intestinal FXR. This document provides a comprehensive technical guide on the mechanism of action of Gly-β-MCA, detailing its effects on FXR signaling and downstream pathways. It includes a compilation of quantitative data, detailed experimental protocols for assessing its antagonistic activity, and visual representations of the key molecular interactions and experimental workflows.
Introduction: FXR and the Rationale for Intestinal-Specific Antagonism
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor highly expressed in enterohepatic tissues, including the liver and intestines.[1][2] Natural bile acids are the endogenous ligands for FXR.[1] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to FXR response elements (FXREs) in the promoter regions of target genes, and modulates their transcription.[2] This signaling cascade plays a pivotal role in maintaining metabolic homeostasis.[1][2]
While FXR agonists have been investigated for metabolic diseases, their systemic activation can lead to undesirable side effects.[3] This has spurred interest in tissue-specific modulation of FXR activity. The intestine, in particular, has emerged as a key site for therapeutic intervention. Intestinal FXR antagonism has been shown to confer beneficial metabolic effects, making it an attractive strategy for conditions like NASH.[3][4] this compound (Gly-β-MCA) is an orally active, intestine-specific FXR antagonist that has demonstrated promise in preclinical models of metabolic disease.[3][4]
Mechanism of Action of this compound (Gly-β-MCA)
Gly-β-MCA exerts its therapeutic effects by selectively antagonizing FXR in the intestine. This targeted inhibition triggers a cascade of downstream events that ultimately contribute to improved metabolic health.
Direct Antagonism of Intestinal FXR
Gly-β-MCA directly binds to the ligand-binding domain of FXR in intestinal cells, preventing the recruitment of coactivators and subsequent transcriptional activation of FXR target genes. While it is established as a high-affinity antagonist, a specific IC50 value for Gly-β-MCA against FXR is not consistently reported in the available literature. Its antagonistic properties are primarily demonstrated through the functional readouts of downstream gene expression.
Downregulation of Intestinal FXR Target Genes
The antagonistic action of Gly-β-MCA on intestinal FXR leads to a significant reduction in the expression of key FXR target genes. Notably, the expression of Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15 (FGF15; the murine ortholog of human FGF19) is downregulated.[5] SHP is a nuclear receptor that inhibits the expression of several genes involved in bile acid synthesis, while FGF15 is an enterokine that signals to the liver to repress bile acid synthesis.
Inhibition of Intestinal Ceramide Synthesis
A crucial aspect of Gly-β-MCA's mechanism of action is its ability to suppress the intestinal synthesis of ceramides.[1][3] Ceramides are bioactive lipids implicated in the pathogenesis of metabolic diseases, including insulin (B600854) resistance and hepatic steatosis.[1] By antagonizing intestinal FXR, Gly-β-MCA downregulates the expression of key enzymes involved in ceramide biosynthesis.[1] This leads to a reduction in circulating ceramide levels, thereby alleviating endoplasmic reticulum (ER) stress and inflammation in the liver.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of Gly-β-MCA on the mRNA expression of key genes in the intestine of mice, as determined by quantitative real-time PCR (qPCR).
Table 1: Effect of Gly-β-MCA on Intestinal FXR Target Gene Expression
| Gene | Treatment | Fold Change vs. Vehicle | Statistical Significance |
| Fxr | Gly-β-MCA | ~0.7 | P<0.05 |
| Shp | Gly-β-MCA | ~0.5 | P<0.05 |
| Fgf15 | Gly-β-MCA | ~0.4 | P<0.05 |
| Data derived from studies in mice treated with Gly-β-MCA.[5] |
Table 2: Effect of Gly-β-MCA on Intestinal Ceramide Synthesis-Related Gene Expression
| Gene | Treatment | Fold Change vs. Vehicle | Statistical Significance |
| Sptlc2 | Gly-β-MCA | Decreased | P<0.05 |
| Cers4 | Gly-β-MCA | Decreased | P<0.05 |
| Smpd3 | Gly-β-MCA | Decreased | P<0.05 |
| Smpd4 | Gly-β-MCA | Decreased | P<0.05 |
| Data derived from studies in mice treated with Gly-β-MCA, indicating a general decrease in expression.[1] |
Signaling Pathways and Experimental Workflows
Gly-β-MCA Signaling Pathway in Intestinal Cells
The following diagram illustrates the proposed signaling pathway through which Gly-β-MCA antagonizes FXR in intestinal cells, leading to the downregulation of target genes and the inhibition of ceramide synthesis.
Caption: Gly-β-MCA antagonizes FXR in the nucleus, inhibiting the transcription of target genes.
Experimental Workflow: FXR Antagonist Luciferase Reporter Assay
This workflow outlines the key steps for assessing the antagonistic activity of Gly-β-MCA on FXR using a cell-based luciferase reporter assay.
Caption: Workflow for determining FXR antagonist activity using a luciferase reporter assay.
Detailed Experimental Protocols
FXR Antagonist Luciferase Reporter Gene Assay
This protocol is designed to quantify the ability of Gly-β-MCA to inhibit FXR activation induced by a known agonist.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
FXR expression vector (e.g., pCMV-hFXR)
-
FXRE-luciferase reporter vector (e.g., pGL4-FXRE-luc)
-
Renilla luciferase internal control vector (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
FXR agonist (e.g., GW4064)
-
This compound (Gly-β-MCA)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density that will achieve 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression vector, FXRE-luciferase reporter vector, and the Renilla luciferase internal control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of Gly-β-MCA in culture medium.
-
Prepare a solution of a known FXR agonist (e.g., GW4064) at a concentration that elicits ~80% of its maximal response (EC80).
-
Aspirate the medium from the cells and add the medium containing the FXR agonist and varying concentrations of Gly-β-MCA.
-
Include control wells with vehicle (DMSO), agonist alone, and Gly-β-MCA alone.
-
-
Incubation: Incubate the plates for an additional 16-24 hours.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of the agonist-induced luciferase activity for each concentration of Gly-β-MCA.
-
Plot the percent inhibition against the log concentration of Gly-β-MCA to determine the IC50 value.
-
LanthaScreen™ TR-FRET Competitive Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the ability of Gly-β-MCA to displace a fluorescently labeled tracer from the FXR ligand-binding domain (LBD).
Materials:
-
GST-tagged FXR-LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Fluorescently labeled FXR tracer (acceptor)
-
This compound (Gly-β-MCA)
-
Assay buffer
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of GST-FXR-LBD, Tb-anti-GST antibody, fluorescent tracer, and serial dilutions of Gly-β-MCA in assay buffer.
-
Assay Assembly:
-
Add the Gly-β-MCA dilutions or vehicle control to the wells of a 384-well plate.
-
Add the GST-FXR-LBD and Tb-anti-GST antibody mixture to all wells.
-
Add the fluorescent tracer to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths after a time delay (e.g., 100 µs).
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Plot the TR-FRET ratio against the log concentration of Gly-β-MCA.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Analysis
SPR can be used to characterize the binding kinetics (association and dissociation rates) of Gly-β-MCA to FXR in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified FXR protein
-
This compound (Gly-β-MCA)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
FXR Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified FXR protein over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare serial dilutions of Gly-β-MCA in running buffer.
-
Inject the Gly-β-MCA solutions over the immobilized FXR surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.
-
Switch back to running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Conclusion
This compound represents a promising therapeutic agent that leverages the tissue-specific modulation of FXR signaling. Its mechanism of action, centered on the selective antagonism of intestinal FXR and the subsequent downregulation of ceramide synthesis, offers a targeted approach to treating metabolic diseases like NASH. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of Gly-β-MCA and other intestine-specific FXR modulators. Further research to precisely quantify the binding affinity and to fully elucidate the downstream consequences of its action will be crucial in translating this promising preclinical candidate into a clinically effective therapy.
References
- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Glycine-beta-muricholic Acid: A Selective Farnesoid X Receptor Antagonist for Metabolic and Cholestatic Diseases
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Glycine-beta-muricholic acid (Gly-β-MCA) has emerged as a promising therapeutic agent due to its selective antagonism of the farnesoid X receptor (FXR) in the intestine. This tissue-specific action allows for the modulation of critical metabolic and inflammatory pathways without the systemic effects associated with global FXR agonists. This technical guide provides a comprehensive overview of Gly-β-MCA, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visual representation of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolic diseases, cholestasis, and gastroenterology.
Core Mechanism of Action: Intestine-Selective FXR Antagonism
Gly-β-MCA is a glycine-conjugated derivative of β-muricholic acid, a primary bile acid in mice. Its primary mechanism of action is the potent and selective inhibition of FXR signaling exclusively in the intestine.[1][2] Unlike its taurine-conjugated counterpart, tauro-β-muricholic acid (T-β-MCA), Gly-β-MCA is resistant to hydrolysis by bacterial bile salt hydrolases (BSH) in the gut, which contributes to its sustained local activity.[2]
The intestinal FXR antagonism by Gly-β-MCA leads to several downstream effects with therapeutic implications:
-
Reduction of Intestine-Derived Ceramides: A key consequence of intestinal FXR inhibition by Gly-β-MCA is the downregulation of genes involved in ceramide synthesis. This leads to a reduction in the production and circulating levels of ceramides, which are implicated in the pathogenesis of non-alcoholic steatohepatitis (NASH) and insulin (B600854) resistance.[2][3][4]
-
Modulation of Gut Microbiota: Oral administration of Gly-β-MCA has been shown to alter the composition of the gut microbiota.
-
Improved Metabolic Phenotypes: Through these mechanisms, Gly-β-MCA has demonstrated efficacy in preclinical models of obesity, insulin resistance, and NASH.[2][5]
-
Amelioration of Cholestasis: In models of cholestatic liver injury, Gly-β-MCA has been shown to be a potent anti-cholestasis agent.[6]
Quantitative Data
While a specific IC50 value for Gly-β-MCA's antagonism of FXR is not consistently reported in the public domain, its potency is well-established through functional assays. For context, related FXR antagonists exhibit the following IC50 values:
| Compound | Target | IC50 Value (µM) |
| Tauro-β-muricholic acid (T-β-MCA) | FXR | 40 |
| Glycoursodeoxycholic acid (GUDCA) | FXR | 77.2 |
Data sourced from multiple studies.[7][8]
Experimental Protocols
FXR Reporter Gene Assay
This assay is crucial for quantifying the antagonistic activity of Gly-β-MCA against FXR.
Objective: To determine the ability of Gly-β-MCA to inhibit FXR activation by a known agonist.
Materials:
-
HEK293T cells
-
FXR expression vector (e.g., pCMX-hFXR)
-
RXRα expression vector (e.g., pCMX-hRXRα)
-
FXR-responsive reporter plasmid (e.g., pGL4.13[luc2/SV40] containing an IR-1 response element)
-
Control reporter plasmid (e.g., pRL-TK for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM supplemented with 10% FBS
-
FXR agonist (e.g., GW4064 or CDCA)
-
Gly-β-MCA
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in 24-well plates at a density of 5 x 10^4 cells/well in DMEM with 10% FBS and incubate overnight.
-
Transfection: Co-transfect the cells with the FXR expression vector, RXRα expression vector, the FXR-responsive reporter plasmid, and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing a fixed concentration of the FXR agonist (e.g., 1 µM GW4064) and varying concentrations of Gly-β-MCA. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of agonist-induced FXR activity for each concentration of Gly-β-MCA. Determine the IC50 value by fitting the data to a dose-response curve.
Non-Alcoholic Steatohepatitis (NASH) Mouse Model
This in vivo model is used to evaluate the therapeutic efficacy of Gly-β-MCA in a disease-relevant context.
Objective: To assess the effect of Gly-β-MCA on the development and progression of NASH.
Animal Model: C57BL/6J mice are commonly used.
Diet:
-
Control Group: Standard chow diet.
-
NASH Group: High-fat diet (HFD), often referred to as a "Western diet," with the following approximate composition: 40-60% of calories from fat, high in sucrose (B13894) and/or fructose, and may be supplemented with cholesterol (e.g., 0.2%).[9][10]
Experimental Design:
-
Acclimatization: Acclimatize male C57BL/6J mice (6-8 weeks old) for one week.
-
Diet Induction: Place mice on the HFD for a period of 16-24 weeks to induce NASH.
-
Treatment: Administer Gly-β-MCA (e.g., 10-50 mg/kg body weight) or vehicle control daily via oral gavage for a specified duration (e.g., the last 8-12 weeks of the diet induction period).[5]
-
Monitoring: Monitor body weight, food intake, and metabolic parameters (e.g., glucose tolerance tests) throughout the study.
-
Endpoint Analysis: At the end of the study, collect blood and tissues for analysis.
-
Serum Analysis: Measure levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Perform H&E and Sirius Red staining to assess steatosis, inflammation, ballooning, and fibrosis. Calculate the NAFLD Activity Score (NAS).
-
Gene Expression Analysis: Analyze the expression of genes related to fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Mcp-1), and lipid metabolism in the liver and intestine by qRT-PCR.
-
Ceramide Analysis: Quantify ceramide levels in the intestine and serum using LC-MS/MS.
-
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway and the Impact of Gly-β-MCA
Caption: Intestinal FXR signaling pathway and the antagonistic effect of Gly-β-MCA.
Experimental Workflow for Evaluating Gly-β-MCA in a NASH Model
Caption: Workflow for preclinical evaluation of Gly-β-MCA in a diet-induced NASH mouse model.
Conclusion
This compound represents a novel therapeutic strategy for metabolic and cholestatic diseases by selectively targeting intestinal FXR. Its unique pharmacological profile, characterized by potent local antagonism and minimal systemic exposure, offers a promising approach to mitigate diseases such as NASH and cholestasis while avoiding the potential side effects of systemic FXR modulation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug developers to further investigate and harness the therapeutic potential of Gly-β-MCA. Further research is warranted to fully elucidate its clinical utility and to identify a precise IC50 value for its FXR antagonism.
References
- 1. Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Liver Protein Expression in NASH Mice on a High-Fat Diet: Response to Multi-Mineral Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diet-Induced Models of Non-Alcoholic Fatty Liver Disease: Food for Thought on Sugar, Fat, and Cholesterol | MDPI [mdpi.com]
- 10. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Glycine-beta-muricholic Acid: A Technical Guide to its Biochemical Properties and Stability
For Immediate Distribution
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biochemical Properties and Stability of Glycine-beta-muricholic Acid (G-β-MCA)
This compound (G-β-MCA) is a glycine-conjugated secondary bile acid increasingly recognized for its significant role in metabolic regulation. As a potent and selective antagonist of the intestinal Farnesoid X Receptor (FXR), G-β-MCA presents a promising therapeutic agent for a range of metabolic disorders, including nonalcoholic steatohepatitis (NASH), obesity, and insulin (B600854) resistance.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of its core biochemical properties, stability, mechanism of action, and the experimental protocols essential for its study.
Core Biochemical and Physicochemical Properties
G-β-MCA is the N-acyl glycine (B1666218) conjugate of β-muricholic acid, a bile acid primarily found in mice.[7] Its structure, characterized by a steroid nucleus and a flexible amino acid side chain, confers specific physicochemical properties that are critical to its biological function. The addition of the glycine moiety significantly lowers the molecule's acidity compared to unconjugated bile acids, influencing its ionization state and solubility in the gastrointestinal tract.[1][3][4][8]
Table 1: Biochemical and Physicochemical Properties of this compound
| Property | Value / Description | Source(s) |
| Systematic Name | N-[(3α,5β,6β,7β)-3,6,7-trihydroxy-24-oxocholan-24-yl]-glycine | [7][9] |
| Common Synonyms | Gly-MCA, GβMCA | [7][9] |
| Molecular Formula | C₂₆H₄₃NO₆ | [7] |
| Molecular Weight | 465.6 g/mol | [7] |
| Physical Form | Crystalline solid | [7][9] |
| pKa | ~3.9 (General value for glycine-conjugated bile acids) | [1][3][4][8] |
| Solubility | DMSO: 20-100 mg/mLDMF: 10-30 mg/mLEthanol: 1-20 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [7] |
| Critical Micellar Concentration (CMC) | Specific value for G-β-MCA is not readily available in the cited literature. For comparison, the CMC of sodium glycocholate is ~10 mM at 25°C. | |
| Storage Stability | ≥ 4 years at -20°C | [7] |
Mechanism of Action and Signaling Pathways
The primary mechanism of G-β-MCA is its selective antagonism of the Farnesoid X Receptor (FXR) within the intestine.[2][5][7] Unlike many other bile acids that act as FXR agonists, G-β-MCA inhibits this nuclear receptor, leading to a cascade of downstream metabolic benefits.
Key Signaling Events:
-
Intestinal FXR Antagonism: In the ileum, G-β-MCA binds to FXR, preventing its activation by endogenous agonists. This inhibition downregulates the expression of key FXR target genes, including Small Heterodimer Partner (SHP), Fibroblast Growth Factor 15 (FGF15), and the Intestinal Bile Acid-Binding Protein (IBABP).[7]
-
Regulation of the Ceramide Axis: A crucial consequence of intestinal FXR inhibition by G-β-MCA is the suppression of ceramide synthesis. By downregulating genes involved in ceramide production, G-β-MCA reduces levels of intestine-derived ceramides, which are known to contribute to hepatic steatosis, endoplasmic reticulum (ER) stress, and insulin resistance.[3]
-
Gut-Restricted Activity: G-β-MCA is poorly absorbed from the small intestine and does not significantly impact hepatic FXR signaling. This gut-restricted action is advantageous as it avoids potential side effects associated with systemic FXR modulation.
Below is a diagram illustrating the intestinal FXR signaling pathway modulated by G-β-MCA.
Stability and Metabolic Fate
The stability of G-β-MCA in the gastrointestinal environment is a key determinant of its therapeutic efficacy.
-
Enzymatic Stability: G-β-MCA is notably resistant to hydrolysis by bacterial bile salt hydrolases (BSH) found in the gut microbiota.[7] This resistance, compared to taurine-conjugated bile acids, prolongs its presence and activity in the small intestine.
-
pH-Dependent Solubility: As a glycine conjugate with a pKa of approximately 3.9, G-β-MCA is largely ionized at the neutral pH of the small intestine, which contributes to its poor absorption.[1][4] However, glycine-conjugated bile acids can become poorly soluble and may precipitate under more acidic conditions.
-
Metabolic Conversion: While poorly absorbed in the small intestine, G-β-MCA that reaches the large intestine can be deconjugated by the resident microbiota. The resulting β-muricholic acid can be absorbed and subsequently re-conjugated in the liver, primarily with taurine (B1682933) in mice, before being re-secreted into the bile. This metabolic pathway contributes to an overall reduction in the hydrophobicity of the total bile acid pool.
Key Experimental Protocols
Accurate quantification and functional assessment of G-β-MCA are essential for research and development. Below are summaries of standard protocols.
Quantification of G-β-MCA in Biological Matrices
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids.
Protocol Summary:
-
Sample Preparation (Plasma/Serum):
-
Thaw samples on ice.
-
To 50-250 µL of plasma, add 3-4 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) containing deuterated internal standards to precipitate proteins.
-
Vortex thoroughly (e.g., 10 minutes) and centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase (e.g., 50:50 methanol/water).
-
-
Sample Preparation (Tissue/Feces):
-
Homogenize a known weight of tissue or dried feces in 90% ethanol.
-
Centrifuge to pellet debris and collect the supernatant for analysis, following similar evaporation and reconstitution steps as above.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column (e.g., Agilent, Shimadzu, Waters) to separate G-β-MCA from its isomers.
-
Mobile Phase: A common mobile phase system consists of A) water with an additive like ammonium (B1175870) acetate (B1210297) or formic acid and B) an organic mixture like methanol/acetonitrile.
-
Detection: Employ a triple quadrupole mass spectrometer in negative ionization mode, using Multiple Reaction Monitoring (MRM) for specific quantification.
-
The general workflow for this quantification is visualized below.
Gene Expression Analysis of FXR Targets by qPCR
To assess the biological activity of G-β-MCA, quantitative real-time PCR (qPCR) is used to measure mRNA levels of FXR target genes in intestinal tissue.
Protocol Summary:
-
RNA Extraction: Isolate total RNA from mouse ileal tissue using a standard method such as TRIzol reagent or a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers.
-
Perform the qPCR on a real-time PCR system. A typical cycling program includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).[1][4]
-
Use a housekeeping gene (e.g., β-actin, GAPDH) for normalization.
-
Calculate relative gene expression using the ΔΔCt method.
-
Table 2: Murine qPCR Primer Sequences for Key FXR Target Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Source(s) |
| Fgf15 | GTCGCTCTGAAGACGATTGCCA | CAGTCTTCCTCCGAGTAGCGAA | [1] |
| Shp (Nr0b2) | CTCTGCAGGAGCATGCAG | GATGCCGAGGTTCTGGTTG | |
| Ibabp (Fabp6) | AATGGGGCTTTCTGCCAGAG | GCTCTTCCGCTTCACTTTCC | |
| Fxr (Nr1h4) | TGTGAGGGCTGCAAAGGTTT | ACATCCCCATTTTCTGGAACA |
In Vivo Administration and Study Design
In vivo studies typically involve oral administration of G-β-MCA to mouse models of metabolic disease.
Table 3: Example Parameters for In Vivo G-β-MCA Studies
| Parameter | Description | Source(s) |
| Animal Models | Diet-induced obese mice (e.g., on high-fat diet), db/db mice, Cyp2c70 knockout mice. | [7] |
| Administration Route | Oral (p.o.), typically mixed into powdered chow diet or administered by gavage. | |
| Dosage Range | 10 - 50 mg/kg/day. | [7] |
| Treatment Duration | Varies from several days to multiple weeks (e.g., 5 weeks). | |
| Key Endpoints | Body weight, blood glucose, insulin sensitivity, liver histology, bile acid pool composition, and intestinal gene expression. | [7] |
Conclusion
This compound is a stable, gut-restricted FXR antagonist with significant therapeutic potential. Its unique biochemical properties, including its pKa and resistance to enzymatic degradation, allow for targeted action within the intestine. The primary mechanism, involving the inhibition of the FXR-ceramide axis, has been well-documented. The standardized protocols outlined in this guide provide a robust framework for researchers and drug developers to further investigate and harness the metabolic benefits of G-β-MCA.
References
- 1. origene.com [origene.com]
- 2. kr.sinobiological.com [kr.sinobiological.com]
- 3. ijbs.com [ijbs.com]
- 4. origene.com [origene.com]
- 5. Fibroblast growth factor 15 deficiency impairs liver regeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bile Acid Recognition by Mouse Ileal Bile Acid Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycine-beta-muricholic Acid: A Deep Dive into its Role in Bile Acid Homeostasis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Glycine-beta-muricholic acid (G-β-MCA) is a conjugated secondary bile acid that has emerged as a significant regulator of bile acid homeostasis, with profound implications for metabolic and cholestatic diseases. Unlike primary bile acids synthesized in the liver, G-β-MCA is a metabolite derived from the action of gut microbiota. Its unique physiological properties, particularly its role as an intestine-selective antagonist of the farnesoid X receptor (FXR), position it as a promising therapeutic agent. This technical guide provides an in-depth analysis of the core functions of G-β-MCA, detailing its impact on bile acid composition, relevant signaling pathways, and the experimental methodologies used to elucidate its mechanisms of action.
Core Mechanism: Intestinal FXR Antagonism
The primary mechanism through which G-β-MCA exerts its effects on bile acid homeostasis is by acting as a potent and selective antagonist of the farnesoid X receptor (FXR) in the intestine.[1][2][3][4][5] FXR is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid synthesis, transport, and metabolism.[3][6]
In the intestine, activation of FXR by bile acids induces the expression of fibroblast growth factor 15 (FGF15; FGF19 in humans), which then travels to the liver to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[6][7] By antagonizing intestinal FXR, G-β-MCA disrupts this negative feedback loop.[3][6] This leads to an increase in hepatic CYP7A1 expression and, consequently, an alteration of the bile acid pool.[8]
Interestingly, G-β-MCA is resistant to hydrolysis by bacterial bile salt hydrolases (BSH), which contributes to its stability and prolonged action in the gut.[2][3] While it is poorly absorbed in the small intestine, it can be deconjugated in the large intestine, with the resulting β-muricholic acid being passively absorbed and subsequently re-conjugated in the liver, primarily with taurine (B1682933) in mice, to form tauro-β-muricholic acid (T-β-MCA).[6][9]
Impact on Bile Acid Pool Size and Composition
Oral administration of G-β-MCA significantly alters the size and composition of the enterohepatic bile acid pool. A key effect is the reduction of the total bile acid pool size.[6][10][11] This is achieved by promoting the fecal excretion of endogenous hydrophobic bile acids.[9][10] G-β-MCA treatment has been shown to increase the fecal excretion of cholic acid (CA) and chenodeoxycholic acid (CDCA).[6]
Furthermore, G-β-MCA treatment leads to an enrichment of hydrophilic muricholic acid species within the bile acid pool, thereby reducing its overall hydrophobicity.[6][10][12] This shift towards a more hydrophilic bile acid composition is considered beneficial, as hydrophobic bile acids are known to be cytotoxic and contribute to liver injury in cholestatic conditions.[6][9]
Quantitative Data on the Effects of G-β-MCA
The following tables summarize the quantitative effects of G-β-MCA on bile acid metabolism, primarily derived from studies in Cyp2c70 knockout (KO) mice, which have a "human-like" hydrophobic bile acid pool.[6]
Table 1: Effect of G-β-MCA on Bile Acid Pool Size in Cyp2c70 KO Mice
| Parameter | Control | G-β-MCA Treated | Percentage Change | Reference |
| Total Bile Acid Pool Size | ~100% | ~73% | ~27% decrease | [6] |
| Liver Total Bile Acids | Undisclosed | Significantly Lower | - | [6] |
| Small Intestine Total Bile Acids | Undisclosed | Significantly Lower | - | [6] |
| Gallbladder Total Bile Acids | Undisclosed | No Significant Change | - | [6] |
Table 2: Effect of G-β-MCA on Bile Acid Composition in the Small Intestine of Cyp2c70 KO Mice
| Bile Acid Species | Control (Relative Abundance) | G-β-MCA Treated (Relative Abundance) | Fold Change | Reference |
| Total Muricholic Acids (MCAs) | ~0% | ~30% | Increase | [12] |
| - G-β-MCA | 0% | ~5% | Increase | [12] |
| - T-α/β/ω-MCAs | ~0% | ~20% | Increase | [12] |
| - Unconjugated α/β-MCA | ~0% | ~5% | Increase | [12] |
| Chenodeoxycholic Acid (CDCA) | ~60% | Significantly Decreased | Decrease | [12] |
| Cholic Acid (CA) | ~25% | Significantly Decreased | Decrease | [12] |
Table 3: Effect of G-β-MCA on Gene Expression in the Ileum of Cyp2c70 KO Mice
| Gene | Control | G-β-MCA Treated | Effect | Reference |
| Fgf15 | Undisclosed | No Significant Change | No Change | [6] |
| Shp (Small heterodimer partner) | Undisclosed | No Significant Change | No Change | [6] |
| Asbt (Apical sodium-dependent bile acid transporter) | Undisclosed | No Significant Change | No Change | [6] |
Signaling Pathways
Farnesoid X Receptor (FXR) Signaling Pathway
The antagonism of the intestinal FXR signaling pathway by G-β-MCA is a cornerstone of its mechanism of action. The following diagram illustrates this interaction.
Takeda G-protein coupled Receptor 5 (TGR5) Signaling
While G-β-MCA is primarily known as an FXR antagonist, alterations in the bile acid pool can indirectly influence other signaling pathways, such as the Takeda G-protein coupled receptor 5 (TGR5) pathway. TGR5 is a G-protein coupled receptor activated by various bile acids, leading to the production of cyclic AMP (cAMP) and subsequent downstream signaling cascades involved in energy metabolism and inflammation.[13][14][15][16] An increase in certain bile acid species due to the altered metabolism induced by G-β-MCA could potentially modulate TGR5 activity.
Experimental Protocols
Quantification of Bile Acids using UPLC-MS/MS
The gold standard for detailed analysis of bile acid composition in biological samples is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[17]
1. Sample Preparation (Serum/Plasma):
-
Protein Precipitation: To 50 µL of serum or plasma, add 150 µL of ice-cold acetonitrile (B52724) (or methanol) containing a mixture of deuterated bile acid internal standards.[18]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 10 minutes, followed by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol (B129727) in water).[19]
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reversed-phase column. A gradient elution is typically used with mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile/methanol mixture).
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[17]
-
Quantification: Bile acids are quantified using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each bile acid and internal standard are monitored.[17]
FXR Activation Assay (Cell-Based Reporter Assay)
Cell-based reporter assays are commonly used to screen for and characterize FXR agonists and antagonists.[20][21]
1. Principle:
-
Host cells (e.g., HEK293T or HepG2) are co-transfected with two plasmids:
-
An expression vector for the full-length FXR protein.
-
A reporter vector containing a luciferase gene under the control of a promoter with FXR response elements (FXREs).
-
-
An internal control vector (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.[21]
2. General Protocol:
-
Cell Seeding: Seed host cells in a multi-well plate.
-
Transfection: Transfect the cells with the FXR expression vector, the FXRE-luciferase reporter vector, and the internal control vector.
-
Compound Treatment: After an incubation period to allow for protein expression, treat the cells with the test compound (e.g., G-β-MCA) in the presence or absence of a known FXR agonist (e.g., GW4064 or CDCA).
-
Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both Firefly and Renilla luciferases using a luminometer.
-
Data Analysis: The ratio of Firefly to Renilla luciferase activity is calculated to determine the level of FXR activation or inhibition. Antagonistic activity is determined by the ability of the compound to reduce the agonist-induced luciferase expression.[22]
Conclusion
This compound plays a crucial and multifaceted role in the regulation of bile acid homeostasis. Its primary action as an intestine-selective FXR antagonist sets off a cascade of events that lead to a reduction in the total bile acid pool size and a favorable shift towards a more hydrophilic bile acid composition. These effects underscore the therapeutic potential of G-β-MCA for a range of metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH). The detailed experimental protocols provided herein offer a framework for researchers to further investigate the nuanced mechanisms of G-β-MCA and to explore its clinical utility. As our understanding of the intricate interplay between the gut microbiota, bile acid signaling, and host metabolism continues to grow, G-β-MCA stands out as a key molecule of interest for future drug development endeavors.
References
- 1. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acid Holds Key to Fatty Liver Disease and Obesity [nutritioninsight.com]
- 5. researchgate.net [researchgate.net]
- 6. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muricholic bile acids are potent regulators of bile acid synthesis via a positive feedback mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Gly-β-muricholic acid and FGF15 combination therapy synergistically reduces “humanized” bile acid pool toxicity in cholestasis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gly-β-MCA is a potent anti-cholestasis agent against "human-like" hydrophobic bile acid-induced biliary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 19. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. caymanchem.com [caymanchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Glycine-beta-muricholic Acid and Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycine-beta-muricholic acid (G-β-MCA), a conjugated secondary bile acid, has emerged as a significant modulator of gut microbiota and host metabolism. Primarily acting as an antagonist of the intestinal farnesoid X receptor (FXR), G-β-MCA orchestrates a complex interplay between the host and its microbial inhabitants, influencing a range of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the interaction between G-β-MCA and the gut microbiota, focusing on its mechanism of action, quantitative effects on microbial composition and metabolic output, and the experimental protocols utilized to elucidate these interactions. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
The gut microbiota is a critical regulator of host health and disease, influencing everything from nutrient metabolism to immune function. Bile acids, once considered mere digestive surfactants, are now recognized as key signaling molecules that shape the gut microbial ecosystem and mediate host-microbe communication. This compound (G-β-MCA) is a prominent example of this intricate relationship. As a gut-restricted FXR antagonist, G-β-MCA has garnered significant attention for its therapeutic potential in metabolic disorders such as non-alcoholic steatohepatitis (NASH), obesity, and insulin (B600854) resistance.[1][2][3][4] Its primary mechanism involves the modulation of intestinal FXR signaling, which in turn alters the composition and function of the gut microbiota, leading to systemic metabolic benefits.[5][6] This guide delves into the technical details of this interaction, providing a foundational resource for further research and drug development.
Mechanism of Action: G-β-MCA as an Intestinal FXR Antagonist
G-β-MCA is poorly absorbed in the small intestine, allowing it to accumulate in the distal gut where it exerts its primary effects.[7][8] Here, it acts as a competitive antagonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the ileum.[3][4] FXR is a key sensor of bile acids and its activation by agonist bile acids triggers a signaling cascade that regulates bile acid synthesis, transport, and overall metabolic homeostasis.[9][10]
By inhibiting FXR, G-β-MCA disrupts this signaling pathway, leading to several downstream consequences:
-
Alteration of Bile Acid Pool: G-β-MCA treatment leads to changes in the overall bile acid pool composition and hydrophobicity.[7][8]
-
Modulation of Gut Microbiota: The altered bile acid environment directly influences the composition and metabolic activity of the gut microbiota.
-
Regulation of Host Metabolism: Changes in gut microbial metabolites and the direct effects of FXR inhibition in the gut contribute to improved glucose and lipid metabolism in the host.[3]
In the large intestine, G-β-MCA can be deconjugated by bacterial bile salt hydrolases (BSHs), releasing β-muricholic acid.[7]
Quantitative Effects on Gut Microbiota and Host Metabolism
The interaction of G-β-MCA with the gut microbiota results in quantifiable changes in microbial composition, metabolite production, and host gene expression.
Gut Microbiota Composition
Studies have shown that G-β-MCA administration can significantly alter the composition of the gut microbiota. A key observed effect is the modulation of the Firmicutes to Bacteroidetes ratio, a commonly used marker for gut dysbiosis.[11][12][13][14]
| Microbial Phylum/Ratio | Effect of G-β-MCA Treatment | Reference |
| Firmicutes/Bacteroidetes Ratio | Decreased | [11] |
Note: Specific quantitative data on percentage changes are often study-dependent and may vary based on the animal model and experimental conditions. The provided table reflects the general trend observed in the literature.
Metabolite Concentrations
Changes in the gut microbiota composition lead to altered production of various metabolites, including short-chain fatty acids (SCFAs), which are crucial for gut health and host metabolism.
| Metabolite | Effect of G-β-MCA Treatment | Reference |
| Short-Chain Fatty Acids (SCFAs) | Decreased production | [11] |
| Ceramides (Intestinal) | Decreased | [3] |
Host Gene Expression
G-β-MCA-mediated FXR antagonism in the intestine leads to changes in the expression of FXR target genes.
| Gene | Tissue | Effect of G-β-MCA Treatment | Reference | | :--- | :--- | :--- | | FGF15 (Fibroblast Growth Factor 15) | Ileum | No significant change or slight decrease |[1][7] | | IBABP (Ileal Bile Acid-Binding Protein) | Ileum | Increased |[1] | | Ceramide Synthesis-Related Genes | Intestine | Suppressed |[3] |
Experimental Protocols
This section outlines detailed methodologies for key experiments used to study the interaction between G-β-MCA and the gut microbiota.
In Vivo G-β-MCA Administration and Sample Collection
-
Animal Model: C57BL/6J mice are commonly used and fed a high-fat diet (HFD) to induce metabolic disease models like obesity or NASH.
-
G-β-MCA Administration: G-β-MCA is typically administered via oral gavage at a specific dosage (e.g., 160 mg/kg/day) for a defined period (e.g., 4-8 weeks).[1][3] A vehicle control group (e.g., saline or methylcellulose) is run in parallel.
-
Sample Collection:
-
Fecal Samples: Collected fresh at various time points and immediately frozen at -80°C for microbiota and metabolite analysis.
-
Intestinal Tissue (Ileum): Harvested at the end of the study, flushed with saline, and snap-frozen in liquid nitrogen for gene expression analysis.
-
Cecal Contents: Collected for metabolomic analysis.
-
Blood Samples: Collected for analysis of systemic metabolites and hormones.
-
Liver Tissue: Harvested for histological analysis and gene expression studies.
-
16S rRNA Gene Sequencing for Gut Microbiota Analysis
-
DNA Extraction: DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).
-
PCR Amplification: The V3-V4 or other variable regions of the 16S rRNA gene are amplified using specific primers.
-
Library Preparation: PCR products are purified, quantified, and pooled to create a sequencing library.
-
Sequencing: The library is sequenced on a platform such as Illumina MiSeq.
-
Data Analysis:
-
Quality Filtering: Raw sequencing reads are filtered to remove low-quality sequences.
-
OTU Clustering: Sequences are clustered into Operational Taxonomic Units (OTUs) based on similarity (e.g., 97% identity).
-
Taxonomic Assignment: OTUs are assigned to taxonomic lineages using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated.
-
Statistical Analysis: Statistical tests are used to identify significant differences in microbial abundance between treatment groups.
-
Metabolomics Analysis of Bile Acids and SCFAs
-
Sample Preparation:
-
Bile Acids: Fecal or cecal samples are homogenized, and bile acids are extracted using a solvent mixture (e.g., methanol).
-
SCFAs: Fecal samples are homogenized in a solution containing an internal standard, followed by acidification and extraction with an organic solvent.
-
-
Analytical Method:
-
Bile Acids: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the method of choice for comprehensive bile acid profiling.
-
SCFAs: Gas chromatography-mass spectrometry (GC-MS) is commonly used for the quantification of SCFAs.
-
-
Data Analysis: Peak areas of the metabolites are integrated and quantified against a standard curve. Data is normalized to the sample weight or an internal standard.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: G-β-MCA antagonizes intestinal FXR, impacting downstream gene expression.
Experimental Workflow
Caption: A typical experimental workflow for studying G-β-MCA-microbiota interactions.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that leverages the intricate communication network between the host and its gut microbiota. Its ability to selectively antagonize intestinal FXR provides a targeted approach to modulate host metabolism with minimal systemic side effects. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of G-β-MCA and other gut-restricted signaling molecules.
Future research should focus on:
-
Human Studies: Translating the promising results from animal models to human clinical trials is a critical next step.
-
Microbial Mechanisms: Elucidating the specific microbial species and enzymatic pathways that are most responsive to G-β-MCA will provide a deeper understanding of its mechanism of action.
-
Personalized Medicine: Investigating how individual variations in the gut microbiome may influence the efficacy of G-β-MCA could pave the way for personalized therapeutic strategies.
By continuing to unravel the complexities of the G-β-MCA-gut microbiota interaction, the scientific community can unlock new avenues for the treatment of a wide range of metabolic and inflammatory diseases.
References
- 1. Gly-βMCA modulates bile acid metabolism to reduce hepatobiliary injury in Mdr2 KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor, Bile Acid Metabolism, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acid Holds Key to Fatty Liver Disease and Obesity [nutritioninsight.com]
- 5. Farnesoid X Receptor Signaling Shapes the Gut Microbiota and Controls Hepatic Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Gut Microbiota–FXR Signaling Axis for Glycemic Control: Does a Dietary Supplement Work Magic? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 13. Gallstone Disease, Obesity and the Firmicutes/Bacteroidetes Ratio as a Possible Biomarker of Gut Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Firmicutes/Bacteroidetes ratio of the human microbiota changes with age - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycine-beta-muricholic Acid: A Gut-Restricted Farnesoid X Receptor Antagonist with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Glycine-beta-muricholic acid (G-β-MCA) is a synthetically derived, glycine-conjugated murine bile acid that has garnered significant interest in metabolic research. Unlike primary human bile acids, G-β-MCA is not a significant component of the endogenous bile acid pool in humans and is found in very low concentrations, if at all, in mice under normal physiological conditions. Its therapeutic relevance stems from its potent and specific antagonism of the farnesoid X receptor (FXR) within the intestine. This gut-restricted action, coupled with poor systemic absorption, makes G-β-MCA an attractive candidate for the treatment of metabolic disorders such as nonalcoholic steatohepatitis (NASH) and obesity, minimizing the risk of systemic side effects. This technical guide provides a comprehensive overview of the current understanding of G-β-MCA, with a focus on its physiological concentration, experimental quantification, and mechanism of action.
Physiological Concentration of G-β-MCA: A Focus on Gut-Restricted Action
Current scientific literature indicates that endogenous physiological concentrations of this compound are negligible in both mice and humans. The primary focus of research has been on the effects of exogenously administered G-β-MCA, which acts as a gut-restricted therapeutic agent.
Following oral administration in mice, G-β-MCA is poorly absorbed from the small intestine and is almost undetectable in the liver.[1] Studies have reported very low levels of G-β-MCA in the bile, small intestine, and feces of treated mice.[2] Instead of accumulating, G-β-MCA is largely deconjugated to β-muricholic acid (β-MCA) in the large intestine by gut microbiota. This β-MCA can then be passively absorbed and subsequently reconjugated in the liver, primarily to taurine-conjugated muricholic acids (T-MCAs).[2][3][4] This metabolic pathway underscores the transient and localized nature of G-β-MCA in the gastrointestinal tract.
The therapeutic efficacy of G-β-MCA is therefore not dependent on achieving significant systemic concentrations but rather on its direct action on the intestinal FXR.
Quantitative Data on the Effects of Exogenous G-β-MCA
While data on the direct physiological concentration of G-β-MCA is sparse due to its rapid metabolism and poor absorption, studies have quantified its impact on the bile acid pool and various physiological parameters in mouse models of metabolic disease. The following tables summarize key quantitative findings from studies involving the oral administration of G-β-MCA.
Table 1: Effect of G-β-MCA on Hepatic and Metabolic Parameters in a Mouse Model of NASH
| Parameter | Vehicle-Treated Mice | G-β-MCA-Treated Mice (10 mg/kg/day) | Reference |
| Liver Triglycerides | Increased | Decreased to 70.9%–85.0% of vehicle | [1] |
| Liver Free Cholesterol | Increased | Decreased to 67.9%–77.6% of vehicle | [1] |
| Serum ALT | Elevated | Significantly decreased | [1] |
| Serum AST | Elevated | Significantly decreased | [1] |
Table 2: Relative Abundance of Bile Acids in the Gallbladder of Mdr2 KO Mice Treated with G-β-MCA
| Bile Acid Species | Wild-Type Mice | Mdr2 KO Mice | Mdr2 KO + G-β-MCA | Reference |
| T-β-MCA | Present | Present | Enriched | [3] |
| Other Endogenous BAs | Varied | Varied | Altered composition | [3] |
Experimental Protocols
The quantification of G-β-MCA and other bile acids in biological matrices is predominantly achieved through Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers the high sensitivity and specificity required for analyzing complex biological samples.
General Protocol for Bile Acid Quantification in Biological Samples
1. Sample Preparation:
-
Serum/Plasma: Proteins are precipitated by adding a 3-4 fold excess of a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing a mixture of deuterated internal standards. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Liver Tissue: A known weight of liver tissue is homogenized in an appropriate solvent (e.g., ethanol). The homogenate is then processed similarly to serum/plasma to precipitate proteins and extract bile acids.
-
Feces: Fecal samples are lyophilized to remove water, and a known weight of the dry sample is extracted with an organic solvent. The extract is then clarified by centrifugation before analysis.
-
Solid-Phase Extraction (SPE): For cleaner samples and to concentrate bile acids, SPE can be employed. The sample extract is loaded onto a pre-conditioned SPE cartridge (e.g., C18). The cartridge is washed to remove interfering substances, and the bile acids are then eluted with an appropriate solvent.
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample extract is injected into a UPLC system equipped with a reverse-phase column (e.g., C18). A gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) and a pH modifier like formic acid or acetic acid) and an organic component (e.g., acetonitrile (B52724) and/or methanol) is used to separate the different bile acid species.
-
Mass Spectrometric Detection: The eluent from the UPLC column is introduced into a tandem mass spectrometer. Bile acids are typically ionized using electrospray ionization (ESI) in the negative ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each bile acid and internal standard are monitored.
3. Data Analysis:
-
The concentration of each bile acid, including G-β-MCA, is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing this to a standard curve generated from known concentrations of the bile acids.
Signaling Pathways and Experimental Workflows
Signaling Pathway of G-β-MCA in the Intestine
G-β-MCA exerts its therapeutic effects by antagonizing the Farnesoid X Receptor (FXR) in the intestine. This leads to a cascade of downstream events that ultimately ameliorate metabolic disease.
References
- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
a species differences in Glycine-beta-muricholic Acid metabolism
An In-depth Technical Guide to Species Differences in Glycine-β-muricholic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are steroidal molecules synthesized from cholesterol in the liver. They play a critical role not only in the emulsification and absorption of dietary lipids and fat-soluble vitamins but also as signaling molecules that regulate a variety of metabolic pathways.[1][2] The synthesis of bile acids is a complex process involving multiple enzymatic steps, primarily occurring in the liver. These primary bile acids can be further metabolized by the gut microbiota into secondary bile acids.[3][4] Significant species-specific variations exist in bile acid metabolism, particularly between rodents and humans. These differences have profound implications for translational research and drug development, especially for therapies targeting bile acid-related signaling pathways.
One of the most notable distinctions lies in the composition of the bile acid pool. While the primary bile acids in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA), mice produce a significant amount of muricholic acids (MCAs).[5][6][7] This is due to the activity of the enzyme cytochrome P450 2c70 (CYP2C70) in mice, which hydroxylates CDCA to form α- and β-muricholic acid.[5][8] Consequently, the murine bile acid pool is more hydrophilic than the human pool.[1][9] Furthermore, bile acids in humans are conjugated with either glycine (B1666218) or taurine (B1682933), whereas in mice, conjugation is almost exclusively with taurine.[1][9][10]
Glycine-β-muricholic acid (G-β-MCA) is a glycine-conjugated form of β-muricholic acid. While not a major endogenous bile acid in either species, its administration has been shown to have significant metabolic effects, primarily through its role as an antagonist of the farnesoid X receptor (FXR).[1][6] This guide provides a detailed examination of the species-specific metabolism of G-β-MCA and related compounds, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways.
Core Species Differences in Bile Acid Metabolism
The metabolic fate and signaling properties of bile acids are heavily influenced by species-specific enzymes and gut microbial populations.
Primary Bile Acid Synthesis and the Muricholic Acid Pathway
In both humans and mice, the classical pathway of bile acid synthesis is initiated by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme.[1] The alternative, or acidic, pathway is initiated by sterol 27-hydroxylase (CYP27A1).[11] A key divergence occurs in the downstream processing of CDCA. In mice, the liver-specific enzyme CYP2C70 converts CDCA into the more hydrophilic α- and β-muricholic acids.[5][7][8] Humans lack significant CYP2C70 activity, resulting in a bile acid pool dominated by the more hydrophobic CA and CDCA.[5][8] This fundamental difference renders the mouse bile acid pool less cytotoxic in cholestatic conditions compared to the human bile acid pool.[1][9]
Bile Acid Conjugation
Before secretion into bile, primary bile acids are conjugated with an amino acid to increase their solubility. In humans, both glycine and taurine are used for conjugation, with the ratio depending on the availability of hepatic taurine.[4][10] In contrast, mice almost exclusively utilize taurine for bile acid conjugation.[1][9][10] This difference in conjugation can affect the hydrophobicity and signaling potential of the bile acid molecules.[7]
Role of Gut Microbiota
The gut microbiota plays a crucial role in modifying bile acids. Bacterial enzymes can deconjugate, dehydroxylate, and epimerize primary bile acids to form secondary bile acids.[1][4] For example, CA and CDCA can be converted to deoxycholic acid (DCA) and lithocholic acid (LCA), respectively.[12] The gut microbiota also influences the levels of FXR antagonists. In conventionally raised mice, gut bacteria reduce the levels of tauro-β-muricholic acid (T-β-MCA), a potent natural FXR antagonist.[3][13] This leads to an alleviation of FXR inhibition in the ileum and subsequent feedback regulation of bile acid synthesis in the liver.[3][13]
Metabolism and Function of Exogenous G-β-MCA
Studies using exogenously administered G-β-MCA, particularly in Cyp2c70 knockout (KO) mice which have a "human-like" hydrophobic bile acid pool, have provided significant insights into its metabolism and function.[1][9]
Upon oral administration in mice, G-β-MCA is poorly absorbed in the small intestine.[1][14] It travels to the large intestine where it is largely deconjugated by bacterial bile salt hydrolases. The resulting β-muricholic acid can be absorbed and subsequently conjugated with taurine in the liver to form T-MCA.[1][14] This leads to an enrichment of T-MCA in the bile and small intestine, which in turn decreases the overall hydrophobicity of the bile acid pool.[1][14]
A primary function of G-β-MCA and its metabolite T-β-MCA is the antagonism of the farnesoid X receptor (FXR).[3][6] While the primary bile acids in humans (CA, CDCA, and DCA) are FXR agonists, the muricholic acids act as natural antagonists in mice.[6][9] By antagonizing FXR in the intestine, G-β-MCA can modulate the expression of downstream target genes, such as Fibroblast Growth Factor 15 (FGF15), which plays a key role in the negative feedback regulation of hepatic bile acid synthesis.[15]
Data Presentation
Table 1: Key Differences in Bile Acid Metabolism Between Humans and Mice
| Feature | Humans | Mice |
| Major Primary Bile Acids | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA)[7] | Cholic Acid (CA), α- and β-Muricholic Acids (MCAs)[5][6] |
| Key Differentiating Enzyme | Low/absent CYP2C70 activity | High CYP2C70 activity converting CDCA to MCAs[5][8] |
| Bile Acid Pool Hydrophobicity | More Hydrophobic | More Hydrophilic[1][9] |
| Primary Conjugation Amino Acid | Glycine and Taurine[10] | Almost exclusively Taurine[1][9][10] |
| Endogenous FXR Ligands | Primarily Agonists (CA, CDCA, DCA)[9] | Mix of Agonists and Antagonists (T-α-MCA, T-β-MCA)[3][6] |
Table 2: Effects of G-β-MCA Treatment in Cyp2c70 Knockout Mice
| Parameter | Control Cyp2c70 KO Mice | G-β-MCA Treated Cyp2c70 KO Mice |
| Total Bile Acid Pool Size | Baseline | ~27% smaller[1] |
| Liver Total Bile Acids | Baseline | Significantly Lowered[1] |
| Small Intestine Total Bile Acids | Baseline | Significantly Lowered[1] |
| Gallbladder Total Bile Acids | Baseline | No significant change[1] |
| Biliary and Intestinal Bile Acid Hydrophobicity Index | Higher (more hydrophobic) | Decreased (more hydrophilic)[1][14] |
| Fecal Bile Acid Excretion | Baseline | Increased[1][14] |
| Predominant Biliary Bile Acid after Treatment | Hydrophobic BAs (e.g., T-CDCA) | T-MCA[1] |
Experimental Protocols
Animal Models
-
Wild-Type Mice: Used to study the baseline bile acid metabolism in a typical murine system.
-
Cyp2c70 Knockout (KO) Mice: These mice lack the ability to produce muricholic acids and therefore possess a "human-like" hydrophobic bile acid pool.[1][5][8] They are a valuable model for studying the effects of agents like G-β-MCA in a context that is more relevant to human physiology.[1][9]
-
Germ-Free (GF) Mice: These mice are raised in a sterile environment and lack a gut microbiota. They are used to investigate the direct role of host metabolism versus the contribution of bacterial enzymes in bile acid transformations.[3]
G-β-MCA Administration
-
Method: G-β-MCA is typically mixed into the chow diet at a specified concentration (e.g., 0.5% w/w).[9]
-
Duration: Treatment duration can vary, with studies often lasting for several weeks (e.g., 5 weeks) to observe chronic effects on metabolism and liver histology.[1][9]
-
Sample Collection: At the end of the treatment period, mice are typically fasted for a short period (e.g., 6 hours) before euthanasia.[9] Biological samples including blood (for serum), liver, gallbladder, sections of the intestine (e.g., ileum), and feces are collected for analysis.[1]
Bile Acid Extraction and Analysis
-
Objective: To quantify the levels of individual bile acid species in various tissues and fluids.
-
Sample Preparation:
-
Solid Tissues (Liver, Feces): Homogenization followed by extraction using organic solvents (e.g., methanol (B129727) or acetonitrile), often with an internal standard. Protein precipitation is a common step for serum and tissue homogenates.[16]
-
Liquid Samples (Serum, Bile): Protein precipitation followed by solid-phase extraction (SPE) to purify and concentrate the bile acids.[16]
-
-
Analytical Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for bile acid analysis.[17][18][19] It offers high sensitivity and specificity, allowing for the accurate quantification of dozens of different bile acid species, including conjugated and unconjugated forms, as well as isomers.[17][18] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for unconjugated bile acids, but is generally more complex.[17][18]
Gene Expression Analysis
-
Objective: To measure the expression of key genes involved in bile acid synthesis and regulation.
-
Method:
-
RNA Extraction: Total RNA is isolated from tissues of interest (e.g., liver, ileum).
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qPCR): The expression levels of target genes (e.g., Cyp7a1, Cyp8b1, Fgf15, Shp) are quantified relative to a housekeeping gene.
-
Mandatory Visualization
Signaling Pathways and Workflows
Caption: Intestinal FXR antagonism by G-β-MCA/T-β-MCA and its effect on hepatic bile acid synthesis.
Caption: Simplified workflow of the enterohepatic circulation of bile acids.
Conclusion
The metabolism of Glycine-β-muricholic acid and its related compounds is fundamentally shaped by species-specific differences in bile acid synthesis and conjugation, primarily the presence or absence of a functional muricholic acid pathway catalyzed by CYP2C70. In mice, orally administered G-β-MCA acts as a pro-drug, being converted to the active FXR antagonist T-MCA, which then modulates intestinal FXR signaling to regulate hepatic bile acid synthesis and reduce the hydrophobicity of the total bile acid pool.[1] These metabolic distinctions are critical for the interpretation of preclinical data. The use of genetically modified mouse models, such as the Cyp2c70 knockout mouse, provides a more "human-like" context for evaluating the therapeutic potential of FXR modulators and other drugs targeting bile acid pathways. A thorough understanding of these species differences is paramount for drug development professionals aiming to translate findings from rodent models to human clinical applications effectively.
References
- 1. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid, Bile Metabolism Research Strategy -MetwareBio [metwarebio.com]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. pnas.org [pnas.org]
- 5. Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice [mdpi.com]
- 7. A human-like bile acid pool induced by deletion of hepatic Cyp2c70 modulates effects of FXR activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Species differences in bile acids II. Bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 12. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.csiro.au [discovery.csiro.au]
- 14. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Glycine-beta-muricholic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Glycine-beta-muricholic Acid (GβMCA), a key bile acid derivative with significant research interest. The document presents quantitative solubility data in various solvents, outlines a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.
I. Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison for researchers selecting appropriate solvent systems for their experimental needs.
| Solvent System | Solubility (mg/mL) | Source |
| Dimethylformamide (DMF) | 30 | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 | [1] |
| Ethanol | 20 | [1] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | [1] |
II. Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound, based on the widely accepted saturation shake-flask method. This protocol is designed to provide a reliable and reproducible means of assessing solubility in various solvent systems.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline (PBS), organic solvents)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the remaining solid GβMCA.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles. This step is critical to prevent artificially high solubility measurements.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
-
Prepare a standard curve using known concentrations of GβMCA to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the tested solvent, expressed in units such as mg/mL or mol/L.
-
The results should be reported as the mean of multiple replicates with the standard deviation.
-
III. Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
Methodological & Application
Application Note and Protocol for the Quantification of Glycine-β-muricholic Acid using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine-β-muricholic acid (G-β-MCA) is a glycine-conjugated primary bile acid that plays a significant role in metabolic regulation. As an intestine-selective antagonist of the farnesoid X receptor (FXR), G-β-MCA has emerged as a promising therapeutic target for metabolic disorders such as nonalcoholic steatohepatitis (NASH), obesity, and insulin (B600854) resistance.[1][2][3] Its ability to modulate FXR signaling in the gut without systemic activation makes it an attractive candidate for drug development.[1][2] Accurate and robust quantification of G-β-MCA in biological matrices is therefore crucial for pharmacokinetic studies, drug efficacy evaluation, and understanding its physiological roles. This document provides a detailed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) protocol for the sensitive and specific quantification of G-β-MCA.
Signaling Pathway of Glycine-β-muricholic Acid
Glycine-β-muricholic acid primarily acts as an antagonist of the farnesoid X receptor (FXR) in the intestine.[1][2] By inhibiting FXR, G-β-MCA influences the expression of genes involved in bile acid, lipid, and glucose metabolism.[3] One of the key mechanisms is the suppression of ceramide synthesis-related genes, leading to reduced intestinal and circulating ceramide levels.[2][] This, in turn, can alleviate endoplasmic reticulum (ER) stress and inflammatory responses in the liver, contributing to the amelioration of conditions like NASH.[2][]
Caption: Intestinal FXR Antagonism by G-β-MCA.
Experimental Workflow
The overall workflow for the quantification of G-β-MCA involves sample preparation, HPLC separation, and MS/MS detection and quantification.
Caption: HPLC-MS/MS Workflow for G-β-MCA.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma and serum samples.
Materials:
-
Plasma or serum samples
-
Internal Standard (IS): Deuterated G-β-MCA or a structurally similar bile acid analog.
-
Acetonitrile (B52724) (ACN), HPLC grade, ice-cold
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Spike with an appropriate amount of internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[6]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol/water.[7]
-
Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Ascentis Express C18, 15 cm x 4.6 mm, 2.7 µm or equivalent C18 reversed-phase column[7] |
| Column Temperature | 40 °C[7] |
| Mobile Phase A | 0.1% Formic acid in Water[8] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v) |
| Flow Rate | 0.5 mL/min[8] |
| Injection Volume | 5-10 µL |
| Gradient Elution | Time (min) |
Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 - 450 °C |
| Gas Flow Rates | Optimize for the specific instrument |
MRM Transitions:
The molecular weight of Glycine-β-muricholic acid is approximately 465.63 g/mol .[7][9] In negative ion mode, the deprotonated precursor ion [M-H]⁻ is monitored. The characteristic fragmentation of glycine-conjugated bile acids involves the loss of the glycine (B1666218) moiety, resulting in a product ion at m/z 74.[6][8][10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glycine-β-muricholic Acid | 464.3 | 74.0 | Optimize for instrument |
| Internal Standard (IS) | - | - | Optimize for instrument |
Data Presentation
Calibration Curve and Linearity
A calibration curve should be prepared by spiking known concentrations of G-β-MCA into a surrogate matrix (e.g., charcoal-stripped plasma).
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| 2000 | Example Value |
Linearity:
-
Regression Model: Linear, weighted (1/x or 1/x²)
-
Correlation Coefficient (r²): > 0.995
Method Validation Parameters
The method should be validated for precision, accuracy, and sensitivity according to regulatory guidelines.
| Parameter | Acceptance Criteria | Example Result |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, RSD < 20% | 5 ng/mL[11] |
| Intra-day Precision (RSD%) | < 15% | < 9.2%[11] |
| Inter-day Precision (RSD%) | < 15% | < 9.2%[11] |
| Accuracy (%) | 85-115% (±20% at LLOQ) | 93.0% - 107.0%[11] |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | Minimal |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Glycine-β-muricholic Acid in biological samples using HPLC-MS/MS. The described method, utilizing protein precipitation for sample preparation followed by a robust chromatographic separation and sensitive MRM detection, is suitable for high-throughput analysis in research and drug development settings. Adherence to this protocol will enable researchers to obtain accurate and precise quantitative data for G-β-MCA, facilitating a deeper understanding of its therapeutic potential and physiological functions.
References
- 1. Gly-beta-MCA | C26H43NO6 | CID 137333454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A tandem mass spectrometric study of bile acids: interpretation of fragmentation pathways and differentiation of steroid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 5. Chemical synthesis of (22E)-3 alpha,6 beta,7 beta-trihydroxy-5 beta-chol-22-en-24-oic acid and its taurine and glycine conjugates: a major bile acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biocompare.com [biocompare.com]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. larodan.com [larodan.com]
- 10. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Application Note: Quantitative Analysis of Glycine-β-muricholic Acid in Fecal Samples using LC-MS/MS
Introduction
Glycine-β-muricholic acid (G-β-MCA) is a conjugated primary bile acid prominent in rodents and has garnered significant interest in metabolic research.[1] As a signaling molecule, G-β-MCA and other bile acids are crucial in regulating lipid and glucose metabolism, often through interactions with gut microbiota.[1][2] Accurate quantification of G-β-MCA in feces is essential for understanding its role in various physiological and pathological processes, including liver disease and gut barrier function.[3] Fecal bile acid analysis presents a challenge due to the complexity of the matrix, which contains proteins, lipids, and various other impurities.[1] This application note details a robust and sensitive method for the extraction and quantification of G-β-MCA from fecal samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Principle
This method employs a liquid-liquid extraction procedure optimized for conjugated bile acids from wet fecal homogenates. An alkaline-ethanolic solution is utilized to efficiently extract G-β-MCA by disrupting its binding to fecal proteins.[1] Subsequent analysis by LC-MS/MS provides the high sensitivity and selectivity required for accurate quantification in a complex biological matrix.[2][4] The use of wet fecal samples is recommended as it has been shown to yield better recovery for conjugated bile acids compared to dried samples.[1][5]
Experimental Protocol
1. Materials and Reagents
-
Glycine-β-muricholic Acid (G-β-MCA) analytical standard
-
Internal Standard (IS), e.g., deuterated cholic acid (D4-CA)
-
LC-MS grade ethanol
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Phosphate buffered saline (PBS)
-
Microcentrifuge tubes (2 mL)
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Analytical balance
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
2. Sample Collection and Storage
-
Collect fresh fecal samples and immediately store them at -80°C until analysis to prevent degradation of bile acids.[4][6]
3. Preparation of Solutions
-
Extraction Solvent (5% Ammonium-Ethanol): Prepare by adding 5 mL of ammonium hydroxide to 95 mL of ethanol.
-
Internal Standard Spiking Solution: Prepare a stock solution of D4-CA in methanol and dilute to the desired working concentration.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
4. Sample Preparation and Extraction
-
Thaw frozen fecal samples on ice.
-
Weigh approximately 30-60 mg of wet feces into a 2 mL microcentrifuge tube.[4]
-
Add 250 µL of PBS and homogenize thoroughly (e.g., using a bead beater).[4]
-
Add the internal standard solution to each sample.
-
Add 1 mL of the 5% ammonium-ethanol extraction solvent.[1]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
5. LC-MS/MS Analysis
-
Gradient Elution: Employ a suitable gradient of mobile phase A and B to achieve separation of G-β-MCA from other bile acids.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for G-β-MCA and the internal standard should be optimized.
6. Quantification
-
Create a calibration curve using the G-β-MCA analytical standard.
-
Calculate the concentration of G-β-MCA in the fecal samples by normalizing the peak area of G-β-MCA to the peak area of the internal standard and comparing it to the calibration curve.
Data Presentation
Table 1: Method Performance Characteristics for Fecal Bile Acid Analysis
| Parameter | Value Range | Reference |
| Recovery | 80.05 – 122.41% | [1][5] |
| Limit of Detection (LOD) | 0.01 – 0.24 µg/kg | [1] |
| Limit of Quantification (LOQ) | 0.03 – 0.81 µg/kg | [1] |
| Intra-day Precision (CV%) | < 15% | [1][8] |
| Inter-day Precision (CV%) | < 15% | [1][8] |
Note: The values presented are a summary from multiple validated methods for a panel of bile acids and provide an expected performance range for the described protocol.
Visualizations
Caption: Workflow for G-β-MCA analysis in feces.
References
- 1. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ro.ecu.edu.au [ro.ecu.edu.au]
- 6. journals.asm.org [journals.asm.org]
- 7. An LC-ESI-MS method for the quantitative analysis of bile acids composition in fecal materials. | Semantic Scholar [semanticscholar.org]
- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Administration of Glycine-beta-muricholic Acid in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine-beta-muricholic acid (G-β-MCA) is a synthetically derived, intestine-specific antagonist of the farnesoid X receptor (FXR).[1][2] In murine models, its administration has demonstrated significant therapeutic potential in various metabolic and cholestatic liver diseases. G-β-MCA exerts its effects primarily by modulating bile acid homeostasis and signaling pathways originating in the gut.[1][2] These notes provide a comprehensive overview of the in vivo application of G-β-MCA in mice, including detailed experimental protocols, a summary of key quantitative findings, and an illustration of its mechanism of action.
The primary mechanism of G-β-MCA involves the antagonization of intestinal FXR signaling.[1][2] This leads to a cascade of effects including a reduction in intestine-derived ceramides (B1148491), which in turn alleviates endoplasmic reticulum (ER) stress and pro-inflammatory cytokine production in the liver.[1][2] Furthermore, G-β-MCA administration has been shown to reduce the total bile acid pool size and hydrophobicity, contributing to the amelioration of liver fibrosis and improvement of gut barrier function.[3][4]
Data Presentation
The following tables summarize the key quantitative data from studies investigating the effects of G-β-MCA administration in different mouse models.
Table 1: Effects of G-β-MCA on Liver Injury and Bile Acid Metabolism in Mdr2 KO Mice
| Parameter | Control | G-β-MCA Treated (Female) | G-β-MCA Treated (Male) | Reference |
| Serum Alkaline Phosphatase (ALP) | Elevated | Significantly Reduced | No Significant Benefit | [5] |
| Ductular Reaction | Present | Significantly Reduced | No Significant Benefit | [5] |
| Liver Cytokine Expression | Elevated | Significantly Reduced | No Significant Benefit | [5] |
| Hepatic Bile Acids | Elevated | Reduced | Not Reduced | [5] |
| Total Bile Acid Pool Size | Increased | Reduced | Not Reduced | [5] |
| Fecal Bile Acid Excretion | Baseline | Promoted | Not Promoted | [5] |
Table 2: Effects of G-β-MCA on Liver Fibrosis, Gut Barrier Function, and Bile Acid Profile in Cyp2c70 KO Mice
| Parameter | Control | G-β-MCA Treated | Reference |
| Ductular Reaction | Present | Alleviated | [3][4] |
| Liver Fibrosis | Present | Alleviated | [3][4] |
| Gut Barrier Function | Impaired | Improved | [3][4] |
| Total Bile Acid Pool Size | Increased | Significantly Reduced | [3][4] |
| Fecal Bile Acid Excretion | Baseline | Significantly Increased | [3] |
| Biliary Bile Acid Hydrophobicity Index | High | Decreased | [3][4] |
| Intestinal Bile Acid Hydrophobicity Index | High | Decreased | [3][4] |
Table 3: Effects of G-β-MCA on NASH Pathogenesis and Intestinal FXR Signaling
| Parameter | NASH Model (Vehicle) | NASH Model (G-β-MCA Treated) | Reference |
| Lipid Accumulation | Present | Improved | [1][2] |
| Inflammatory Response | Present | Improved | [1][2] |
| Collagen Deposition | Present | Improved | [1][2] |
| Intestine-Derived Ceramides | Elevated | Decreased | [1][2] |
| Liver Endoplasmic Reticulum (ER) Stress | Increased | Lower | [1][2] |
| Pro-inflammatory Cytokine Production | Increased | Lower | [1][2] |
| Intestinal FXR Signaling | Activated | Suppressed | [1][2] |
Experimental Protocols
Protocol 1: Amelioration of Cholestasis in Mdr2 KO Mice
-
Animal Model: Mdr2 knockout (KO) mice, a model for cholestasis.
-
G-β-MCA Formulation and Administration:
-
G-β-MCA is mixed with the chow diet. The specific concentration should be calculated to achieve the desired daily dosage.
-
-
Experimental Procedure:
-
House Mdr2 KO mice in a controlled environment.
-
At the start of the experiment, divide the mice into control and treatment groups.
-
Provide the control group with a standard chow diet.
-
Provide the treatment group with the G-β-MCA-supplemented chow diet.
-
Monitor food intake and body weight regularly.
-
After the designated treatment period, collect blood samples for serum analysis (e.g., ALP).
-
Euthanize the mice and collect liver tissue for histological analysis (ductular reaction) and gene expression analysis (cytokines).
-
Collect fecal samples to measure bile acid excretion.
-
Analyze bile acid composition in the liver and total bile acid pool size.
-
-
Analysis:
-
Serum ALP levels are measured using a clinical chemistry analyzer.
-
Liver histology is assessed by staining with Hematoxylin and Eosin (H&E) and Sirius Red.
-
Gene expression is quantified using RT-qPCR.
-
Bile acids are profiled using liquid chromatography-mass spectrometry (LC-MS).
-
Protocol 2: Improvement of Liver Fibrosis and Gut Barrier Function in Cyp2c70 KO Mice
-
Animal Model: Cyp2c70 knockout (KO) mice, which exhibit a "human-like" hydrophobic bile acid pool.[3][4]
-
G-β-MCA Formulation and Administration:
-
Oral Gavage: A single bolus of 0.5 mg G-β-MCA in 200 μl of 0.5% methylcellulose (B11928114) can be administered.[6]
-
Dietary Admixture: G-β-MCA can be mixed with the chow diet to achieve a daily intake of approximately 160 mg/kg/day.[6]
-
-
Experimental Procedure:
-
House Cyp2c70 KO mice under standard conditions.
-
Initiate treatment at 8 weeks of age for a duration of 4 weeks.[6]
-
For oral gavage studies, fast mice for a specified period (e.g., 1, 4, or 16 hours) before tissue collection.[6]
-
At the end of the treatment period, euthanize the mice following a 6-hour fast.[6]
-
Collect blood, liver, gallbladder, small intestine, and fecal samples.
-
-
Analysis:
-
Assess liver fibrosis through histological staining and analysis of fibrosis markers.
-
Evaluate gut barrier function by measuring markers of intestinal permeability.
-
Analyze the bile acid composition and hydrophobicity index in bile and intestinal contents using LC-MS.
-
Quantify total bile acid pool size and fecal bile acid excretion.
-
Protocol 3: Alleviation of Non-alcoholic Steatohepatitis (NASH)
-
Animal Model: Diet-induced models of NASH, such as mice fed an Amylin liver NASH model (AMLN) diet or a methionine- and choline-deficient (MCD) diet.[7]
-
G-β-MCA Formulation and Administration:
-
Oral administration of G-β-MCA for a period of 8 weeks after the induction of NASH.[7]
-
-
Experimental Procedure:
-
Induce NASH in mice by feeding them a specialized diet (e.g., AMLN or MCD).
-
After the development of NASH, treat the mice with either vehicle or G-β-MCA daily via oral gavage.
-
Monitor body weight, liver weight, and food intake throughout the study.
-
At the end of the treatment, collect liver and intestinal tissues.
-
-
Analysis:
-
Assess liver histology for lipid accumulation, inflammation, and collagen deposition.
-
Measure triglyceride and free cholesterol content in the liver.
-
Analyze the expression of genes related to ceramide synthesis in the intestine.
-
Measure levels of intestine-derived ceramides.
-
Evaluate markers of ER stress and inflammation in the liver.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of G-β-MCA is the antagonism of the farnesoid X receptor (FXR) in the intestine. The following diagram illustrates the proposed signaling pathway.
Caption: G-β-MCA signaling pathway in the gut-liver axis.
Diagram Explanation:
Orally administered G-β-MCA acts as an antagonist to the farnesoid X receptor (FXR) in the intestine. This antagonism leads to the suppression of genes involved in ceramide synthesis, resulting in a decrease in intestine-derived ceramides.[1][2] The reduction in circulating ceramides reaching the liver leads to lower endoplasmic reticulum (ER) stress and a decrease in the production of pro-inflammatory cytokines.[1][2] This cascade of events ultimately ameliorates the progression of non-alcoholic steatohepatitis (NASH) and associated liver fibrosis.[1][2]
References
- 1. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gly-βMCA modulates bile acid metabolism to reduce hepatobiliary injury in Mdr2 KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gly-β-MCA is a potent anti-cholestasis agent against “human-like” hydrophobic bile acid-induced biliary injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycine-beta-muricholic Acid in Preclinical NASH Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of Glycine-beta-muricholic Acid (G-β-MCA) for the study of Non-alcoholic Steatohepatitis (NASH) in preclinical mouse models. Detailed protocols for model induction, compound preparation, and key endpoint analyses are included to facilitate reproducible and robust experimental outcomes.
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. This compound (G-β-MCA) has emerged as a promising therapeutic candidate for NASH. It acts as an intestine-specific antagonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. By antagonizing intestinal FXR, G-β-MCA has been shown to ameliorate NASH pathology in various preclinical models.[1][2][3][4]
Mechanism of Action
G-β-MCA exerts its therapeutic effects in NASH models primarily through the modulation of the intestinal FXR-ceramide axis.[1][2][4] By inhibiting intestinal FXR signaling, G-β-MCA decreases the synthesis and subsequent circulation of ceramides (B1148491) to the liver. This reduction in hepatic ceramide levels alleviates endoplasmic reticulum (ER) stress and subsequent pro-inflammatory cytokine production, thereby mitigating liver steatosis, inflammation, and fibrosis.[1][2][4]
Caption: Signaling pathway of G-β-MCA in ameliorating NASH.
Dosage and Administration
The recommended dosage of G-β-MCA in mouse models of NASH is 10 mg/kg/day, administered orally.[4] This dosage has been shown to be effective in improving liver histology and metabolic parameters in both diet-induced and genetic models of NASH.
Quantitative Data Summary
| Parameter | Recommendation | Reference |
| Compound | This compound (G-β-MCA) | [4] |
| Dosage | 10 mg/kg/day | [4] |
| Administration Route | Oral (gavage or formulated in diet) | [4] |
| Frequency | Once daily | [4] |
| Treatment Duration | 4 - 8 weeks (model dependent) | [4] |
| Vehicle (for gavage) | 0.5% Carboxymethylcellulose (CMC) in water | Inferred from standard practices |
Experimental Protocols
Induction of NASH Mouse Models
Two common and well-validated diet-induced mouse models for NASH are the Amylin Liver NASH (AMLN) diet model and the Methionine-Choline Deficient (MCD) diet model.
A. AMLN Diet-Induced NASH Model
This model recapitulates the key metabolic features of human NASH, including obesity and insulin (B600854) resistance.
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Diet:
-
NASH Group: AMLN diet (40% kcal from fat, 22% fructose, 2% cholesterol).
-
Control Group: Standard low-fat diet (10% kcal from fat).
-
-
Duration: 12-30 weeks to induce varying stages of NASH with fibrosis.
-
Procedure:
-
Acclimate mice for one week with ad libitum access to standard chow and water.
-
Divide mice into control and NASH groups.
-
Provide the respective diets and water ad libitum for the duration of the study.
-
Monitor body weight and food intake weekly.
-
B. MCD Diet-Induced NASH Model
This model rapidly induces severe steatohepatitis and fibrosis, but it is not associated with obesity or insulin resistance.
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Diet:
-
NASH Group: Methionine-Choline Deficient (MCD) diet.
-
Control Group: Standard chow diet or MCD diet supplemented with methionine and choline.
-
-
Duration: 4-8 weeks.
-
Procedure:
-
Acclimate mice as described for the AMLN model.
-
Provide the respective diets and water ad libitum.
-
Monitor body weight weekly (note: mice on MCD diet typically lose weight).
-
Caption: Experimental workflow for inducing NASH in mouse models.
Preparation and Administration of G-β-MCA
A. Preparation of G-β-MCA for Oral Gavage (10 mg/kg)
-
Calculate the required amount of G-β-MCA:
-
Amount (mg) = (Desired dose in mg/kg) x (body weight in kg)
-
-
Prepare the vehicle:
-
Dissolve 0.5 g of carboxymethylcellulose (CMC) in 100 mL of sterile water to make a 0.5% CMC solution. Stir overnight to ensure complete dissolution.
-
-
Prepare the G-β-MCA suspension:
-
Weigh the calculated amount of G-β-MCA.
-
Add a small volume of the 0.5% CMC vehicle to the G-β-MCA powder to create a paste.
-
Gradually add the remaining vehicle to the desired final volume while vortexing to ensure a uniform suspension. A typical gavage volume for mice is 10 mL/kg.
-
B. Administration by Oral Gavage
-
Gently restrain the mouse.
-
Insert a 20-gauge, 1.5-inch curved gavage needle attached to a 1 mL syringe into the esophagus.
-
Slowly administer the calculated volume of the G-β-MCA suspension.
-
Return the mouse to its cage and monitor for any signs of distress.
Endpoint Analysis
A. Liver Histology
-
Tissue Collection and Fixation:
-
Euthanize mice and excise the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
-
Paraffin (B1166041) Embedding and Sectioning:
-
Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions.
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 4-5 µm sections using a microtome.
-
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For assessment of steatosis, inflammation, and hepatocyte ballooning.
-
Sirius Red or Masson's Trichrome Staining: For visualization and quantification of collagen deposition (fibrosis).
-
-
Scoring:
-
Evaluate slides microscopically and score for NAFLD Activity Score (NAS) and fibrosis stage according to established criteria.
-
B. Gene Expression Analysis (qPCR)
-
RNA Extraction:
-
Homogenize approximately 30 mg of frozen liver tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using target-specific primers (e.g., for genes involved in fibrosis, inflammation, and lipid metabolism) and a suitable qPCR master mix.
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate relative gene expression using the ΔΔCt method.
-
C. Serum Ceramide Measurement
-
Sample Collection:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
-
Lipid Extraction:
-
Extract lipids from the serum using a modified Bligh-Dyer method.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify specific ceramide species.[2]
-
Caption: Workflow for endpoint analysis in G-β-MCA treated NASH models.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 3. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Reporter Assay for Characterizing Glycine-β-muricholic Acid (G-β-MCA) as an FXR Antagonist
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis. It is activated by primary bile acids, such as chenodeoxycholic acid (CDCA). Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as FXR response elements (FXREs), and modulates the transcription of target genes. Dysregulation of FXR signaling is implicated in various metabolic diseases, making it a key target for therapeutic drug development.
Glycine-β-muricholic acid (G-β-MCA) is a conjugated secondary bile acid that has been identified as an FXR antagonist. Unlike agonists that activate the receptor, G-β-MCA can inhibit FXR signaling, even in the presence of activating ligands. This application note provides a detailed protocol for a cell-based dual-luciferase reporter assay to quantify the antagonistic activity of G-β-MCA on human FXR.
Assay Principle
This assay utilizes a dual-luciferase reporter system in a suitable mammalian cell line (e.g., HEK293T) to measure the modulation of FXR transcriptional activity. Cells are transiently co-transfected with two plasmids:
-
An FXR expression vector to ensure a sufficient population of the receptor.
-
An FXR reporter vector containing a firefly luciferase gene under the control of a promoter with multiple FXREs.
A third plasmid expressing Renilla luciferase is also co-transfected to serve as an internal control for normalizing transfection efficiency and cell viability.
When an FXR agonist (e.g., GW4064) is added, it activates the expressed FXR, leading to the transcription of the firefly luciferase gene. The antagonistic activity of G-β-MCA is quantified by its ability to inhibit this agonist-induced firefly luciferase expression in a dose-dependent manner.
Caption: FXR signaling pathway and the mechanism of G-β-MCA antagonism in a reporter assay.
Materials and Reagents
| Item | Supplier | Notes |
| Cell Line | ||
| HEK293T Cells | ATCC | A human embryonic kidney cell line suitable for transient transfection. |
| Plasmids | ||
| hFXR Expression Vector | e.g., pcDNA3.1-hFXR | Encodes human Farnesoid X Receptor. |
| FXRE Reporter Vector | e.g., pGL4.29[luc2P/FXRE/Hygro] | Contains a firefly luciferase gene driven by an FXRE-containing promoter. |
| Renilla Control Vector | e.g., pRL-TK | Constitutively expresses Renilla luciferase for normalization. |
| Reagents | ||
| DMEM, High Glucose | Gibco | Cell culture medium. |
| Fetal Bovine Serum (FBS) | Gibco | Serum supplement. |
| Penicillin-Streptomycin | Gibco | Antibiotic solution. |
| Opti-MEM I Reduced Serum Medium | Gibco | Used for transfection. |
| Transfection Reagent | e.g., Lipofectamine 3000 | For plasmid delivery into cells. |
| GW4064 (FXR Agonist) | Sigma-Aldrich | A potent synthetic FXR agonist. |
| G-β-MCA | Cayman Chemical | The test compound (FXR antagonist). |
| Dual-Luciferase® Reporter Assay System | Promega | Contains reagents for sequential measurement of firefly and Renilla luciferase.[1] |
| Phosphate-Buffered Saline (PBS) | Gibco | For washing cells. |
| Equipment & Consumables | ||
| White, Opaque 96-well Assay Plates | Corning | For luminescence measurements to prevent well-to-well crosstalk. |
| Standard 96-well Tissue Culture Plates | Falcon | For cell seeding and growth. |
| Luminometer | e.g., GloMax® | Capable of measuring dual-luciferase signals sequentially. |
| CO₂ Incubator | Maintained at 37°C, 5% CO₂. | |
| Pipettes, sterile tips, tubes | Standard laboratory consumables. |
Experimental Protocol
The following protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells into a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.[2]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Transient Transfection
-
For each well, prepare a transfection mix in Opti-MEM. A typical ratio is:
-
50 ng hFXR expression vector
-
100 ng FXRE-luciferase reporter vector
-
5 ng Renilla control vector
-
Transfection reagent (as per manufacturer's instructions)
-
-
Add the transfection mix to each well and gently swirl the plate.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, carefully replace the transfection medium with 100 µL of fresh complete culture medium.
-
Incubate overnight to allow for protein expression.
Day 3: Compound Treatment
-
Prepare serial dilutions of G-β-MCA in complete culture medium. A typical concentration range would be from 1 nM to 100 µM to generate a full dose-response curve.
-
Prepare the FXR agonist solution. A final concentration of GW4064 at its EC₈₀ (e.g., ~100 nM, to be determined empirically) is recommended to ensure a robust signal that can be effectively inhibited.
-
Remove the medium from the cells.
-
Add 100 µL of medium containing both the fixed concentration of GW4064 and the varying concentrations of G-β-MCA to the appropriate wells. Include the following controls:
-
Vehicle Control: Medium with DMSO (or other solvent) only.
-
Agonist Control: Medium with GW4064 only.
-
-
Incubate the plate for 18-24 hours at 37°C.
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the culture medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker to ensure complete cell lysis.[2]
-
Following the manufacturer's protocol for the dual-luciferase assay system:[1][2][3] a. Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity. b. Immediately after, add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction.
-
Measure the luminescence for both reactions sequentially using a luminometer.
References
Application Notes and Protocols: The Use of Glycine-beta-muricholic Acid in Metabolic Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycine-beta-muricholic acid (Glyco-β-MCA) is a synthetically modified bile acid that has emerged as a promising investigational tool and potential therapeutic agent in the field of metabolic disease research. As a selective antagonist of the farnesoid X receptor (FXR) primarily in the intestine, Glyco-β-MCA offers a targeted approach to modulating metabolic pathways.[1][2][3][4][5] Its unique property of being resistant to bacterial hydrolysis ensures sustained activity in the gut, making it a valuable molecule for studying the gut-liver axis in diseases such as non-alcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.[2][3]
These application notes provide a comprehensive overview of the use of Glyco-β-MCA in preclinical metabolic disease research, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action
Glyco-β-MCA primarily functions as an antagonist of the farnesoid X receptor (FXR) in the intestine.[1][2][3][4][5] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][6] By inhibiting intestinal FXR signaling, Glyco-β-MCA triggers a cascade of downstream effects that contribute to its beneficial metabolic profile.
One of the key mechanisms is the modulation of ceramide synthesis. Intestinal FXR antagonism by Glyco-β-MCA has been shown to decrease the expression of genes involved in ceramide synthesis, leading to reduced levels of intestine-derived ceramides (B1148491).[3][4] This reduction in circulating ceramides alleviates endoplasmic reticulum (ER) stress in the liver, a key pathological feature of NASH, thereby reducing inflammation and lipid accumulation.[3][4]
Furthermore, Glyco-β-MCA has been observed to alter the composition of the gut microbiota. In high-fat diet-induced obese mice, administration of Glyco-β-MCA was found to reduce the ratio of Firmicutes to Bacteroidetes, a change that is associated with improved insulin (B600854) resistance and amelioration of obesity-related metabolic dysfunction.[7]
The molecule is also noted for its hydrophilic properties, which contribute to a less toxic bile acid pool.[8][9] In cholestatic mouse models, Glyco-β-MCA treatment reduces the hydrophobicity of the bile acid pool and promotes fecal bile acid excretion, leading to a reduction in the total bile acid pool size and subsequent improvement in liver fibrosis and gut barrier function.[8][9][10]
Data Presentation
Table 1: Effects of Glyco-β-MCA in a Mouse Model of Nonalcoholic Fatty Liver Disease (NAFLD)
| Parameter | Vehicle Control | Glyco-β-MCA Treatment | Percentage Change | Reference |
| Body Weight Gain | Substantial | Significantly Decreased | Not Specified | [3] |
| Liver Weight | Increased | Significantly Decreased | Not Specified | [3] |
| Liver-to-Body Weight Ratio | Increased | Significantly Decreased | Not Specified | [3] |
| Hepatic Triglycerides (TG) | Elevated | Decreased to 70.9% - 85.0% of control | 15.0% - 29.1% Reduction | [3] |
| Hepatic Free Cholesterol | Elevated | Decreased to 67.9% - 77.6% of control | 22.4% - 32.1% Reduction | [3] |
| Serum ALT | Elevated | Dramatically Decreased | Not Specified | [3] |
| Serum AST | Elevated | Dramatically Decreased | Not Specified | [3] |
Table 2: Effects of Glyco-β-MCA in a Methionine-Choline-Deficient (MCD) Diet Mouse Model of NASH
| Parameter | MCD Diet + Vehicle | MCD Diet + Glyco-β-MCA | Effect of Glyco-β-MCA | Reference |
| Hepatic Lipid Accumulation | Increased | Suppressed | Reduction in lipid content | [3] |
| Hepatic Inflammation | Increased | Lowered | Reduction in inflammatory cell infiltration | [3] |
| Hepatic Fibrosis | Increased | Lowered | Reduction in collagen deposition | [3] |
| Serum ALT | Increased | Decreased | Reduction in liver injury marker | [3] |
| NAFLD Activity Score (NAS) | Elevated | Lowered | Improvement in overall liver pathology | [3] |
Experimental Protocols
In Vivo Murine Model of Diet-Induced Metabolic Disease
This protocol describes the induction of metabolic disease in mice using a high-fat diet and subsequent treatment with Glyco-β-MCA.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound (Glyco-β-MCA)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Metabolic cages
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Analytical equipment for measuring plasma glucose, insulin, lipids, and liver enzymes.
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week with free access to standard chow and water.
-
Dietary Induction: Divide mice into two groups: one receiving a standard chow diet and the other a high-fat diet for a period of 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Treatment Allocation: After the induction period, randomly assign the HFD-fed mice to two treatment groups:
-
Vehicle control group
-
Glyco-β-MCA treatment group
-
-
Drug Administration:
-
Prepare a suspension of Glyco-β-MCA in the vehicle at the desired concentration (e.g., 10 mg/mL for a 160 mg/kg/day dose, assuming a 25g mouse receives a 0.4 mL gavage).
-
Administer Glyco-β-MCA or vehicle daily via oral gavage for a period of 4-8 weeks.
-
-
Metabolic Phenotyping:
-
Monitor body weight and food intake weekly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period to assess glucose homeostasis.
-
Collect blood samples periodically to measure plasma levels of glucose, insulin, triglycerides, cholesterol, ALT, and AST.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and collect blood, liver, intestine, and adipose tissue.
-
Analyze liver tissue for lipid content (triglycerides and cholesterol).
-
Perform histological analysis of liver sections (H&E, Oil Red O, Sirius Red staining) to assess steatosis, inflammation, and fibrosis.
-
Analyze gene expression in the intestine and liver using real-time PCR to quantify the expression of FXR target genes and genes involved in ceramide synthesis.
-
Histological Analysis of Liver Tissue
Materials:
-
Liver tissue fixed in 10% neutral buffered formalin.
-
Paraffin (B1166041) embedding station.
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) staining reagents.
-
Oil Red O staining reagents (for frozen sections).
-
Sirius Red staining reagents.
-
Microscope.
Procedure:
-
Tissue Processing and Embedding:
-
Dehydrate fixed liver tissue through a series of graded ethanol (B145695) solutions.
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
H&E Staining (for general morphology and inflammation):
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin, followed by a counterstain with eosin.
-
Dehydrate and mount with a coverslip.
-
-
Oil Red O Staining (for lipid droplets):
-
Use frozen liver sections.
-
Fix the sections in formalin.
-
Stain with a freshly prepared Oil Red O solution.
-
Counterstain with hematoxylin.
-
Mount with an aqueous mounting medium.
-
-
Sirius Red Staining (for collagen/fibrosis):
-
Deparaffinize and rehydrate the sections.
-
Stain with Picro-Sirius Red solution.
-
Rinse, dehydrate, and mount.
-
-
Imaging and Analysis:
-
Examine the stained sections under a microscope.
-
Quantify the degree of steatosis, inflammation, and fibrosis using appropriate scoring systems (e.g., NAFLD Activity Score).
-
Visualizations
Caption: Signaling pathway of Glyco-β-MCA in the intestine and its effects on the liver.
Caption: Experimental workflow for in vivo studies using Glyco-β-MCA.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Bile Acid Holds Key to Fatty Liver Disease and Obesity [nutritioninsight.com]
- 3. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Frontiers | Regulating bile acids signaling for NAFLD: molecular insights and novel therapeutic interventions [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gly-β-MCA is a potent anti-cholestasis agent against "human-like" hydrophobic bile acid-induced biliary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Modulating the Gut Microbiota with Glycine-beta-muricholic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine-beta-muricholic acid (G-β-MCA) is a gut-restricted antagonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. By specifically targeting intestinal FXR, G-β-MCA offers a promising therapeutic strategy for metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH) through modulation of the gut microbiota and host metabolism.[1][2][3] These application notes provide a comprehensive overview of the mechanisms of action of G-β-MCA and detailed protocols for studying its effects.
Mechanism of Action: The Gut-Liver Axis
G-β-MCA exerts its effects primarily by inhibiting FXR signaling in the intestine.[1][4] This targeted action leads to a cascade of downstream events that collectively improve metabolic health:
-
Alteration of Bile Acid Pool: G-β-MCA administration leads to an increase in the total bile acid pool size and alters its composition.[5][6] It specifically increases the proportion of hydrophilic bile acids, which are less cytotoxic.[5][6]
-
Modulation of Gut Microbiota: As a consequence of the altered bile acid environment, the composition of the gut microbiota is significantly modulated. Notably, a reduction in the Firmicutes to Bacteroidetes ratio has been observed, a signature often associated with a lean phenotype.[2]
-
Reduction of Intestinal Ceramides (B1148491): Inhibition of intestinal FXR by G-β-MCA downregulates the expression of genes involved in ceramide synthesis.[7] This leads to a reduction in the levels of intestine-derived ceramides, which are known to contribute to insulin (B600854) resistance and hepatic steatosis.[7][8]
-
Improved Gut Barrier Function: G-β-MCA has been shown to improve the integrity of the gut barrier, likely by reducing the levels of cytotoxic hydrophobic bile acids in the gut lumen.[5][6]
Data Presentation: Summary of Preclinical Findings
The following tables summarize the quantitative effects of G-β-MCA observed in preclinical mouse models of metabolic disease.
Table 1: Effects of G-β-MCA on Metabolic Parameters in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Vehicle (HFD) | G-β-MCA (10 mg/kg) (HFD) | Percent Change | Reference |
| Body Weight (g) | ~45 | ~35 | ↓ ~22% | [9] |
| Liver Weight (g) | ~2.5 | ~1.5 | ↓ ~40% | [9] |
| Liver Triglycerides (mg/g) | ~150 | ~50 | ↓ ~67% | [9][10] |
| Fasting Serum Insulin (ng/mL) | ~2.0 | ~0.8 | ↓ ~60% | [9] |
Table 2: Effects of G-β-MCA on Gut Microbiota Composition in HFD-Fed Mice
| Microbial Group | Vehicle (HFD) (Relative Abundance %) | G-β-MCA (10 mg/kg) (HFD) (Relative Abundance %) | Fold Change | Reference |
| Phylum: Firmicutes | ~55 | ~40 | ↓ 1.4x | [11] |
| Phylum: Bacteroidetes | ~40 | ~55 | ↑ 1.4x | [11] |
| Ratio: Firmicutes/Bacteroidetes | ~1.38 | ~0.73 | ↓ 1.9x | [11] |
Table 3: Effects of G-β-MCA on Bile Acid Metabolism in Cyp2c70 Knockout Mice
| Parameter | Control | G-β-MCA | Percent Change | Reference |
| Total Bile Acid Pool Size (µmol/100g body weight) | ~120 | ~80 | ↓ ~33% | [5][6] |
| Fecal Bile Acid Excretion (µmol/day/100g body weight) | ~25 | ~50 | ↑ ~100% | [5] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Gut Microbiota Analysis by 16S rRNA Gene Sequencing
Objective: To determine the effect of G-β-MCA on the composition of the gut microbiota.
Materials:
-
Fecal samples collected from experimental animals.
-
DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit).
-
Primers for amplifying the V3-V4 hypervariable region of the 16S rRNA gene (e.g., 341F and 806R).
-
High-fidelity DNA polymerase.
-
PCR purification kit.
-
Next-generation sequencing platform (e.g., Illumina MiSeq).
Protocol:
-
Fecal Sample Collection: Collect fresh fecal pellets from individual mice and immediately freeze them at -80°C.
-
DNA Extraction: Extract total genomic DNA from approximately 200 mg of fecal sample using a commercial DNA extraction kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the V3-V4 region of the 16S rRNA gene using PCR with high-fidelity polymerase. A typical PCR program is: 95°C for 3 min, followed by 25-30 cycles of 95°C for 30 s, 55°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 5 min.
-
Library Preparation: Purify the PCR products and prepare sequencing libraries according to the instructions of the sequencing platform. This typically involves attaching sequencing adapters and barcodes for multiplexing.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Process the raw sequencing data using a bioinformatics pipeline such as QIIME2 or mothur. This includes quality filtering, chimera removal, operational taxonomic unit (OTU) picking or amplicon sequence variant (ASV) generation, and taxonomic assignment.
Bile Acid Profiling by UPLC-MS/MS
Objective: To quantify the changes in the bile acid pool in response to G-β-MCA treatment.
Materials:
-
Serum, liver, or intestinal content samples.
-
Internal standards (deuterated bile acids).
-
Methanol (B129727), acetonitrile, formic acid (LC-MS grade).
-
Ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
C18 reverse-phase column.
Protocol:
-
Sample Preparation:
-
Serum/Plasma: To 50 µL of serum/plasma, add 150 µL of ice-cold methanol containing a mixture of deuterated bile acid internal standards. Vortex and incubate at -20°C for 20 minutes to precipitate proteins. Centrifuge at high speed and collect the supernatant.
-
Tissues (Liver, Intestine): Homogenize a known weight of tissue in ice-cold methanol with internal standards. Centrifuge to pellet debris and collect the supernatant.
-
-
UPLC Separation: Inject the extracted sample onto a C18 column. Separate the bile acids using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol with 0.1% formic acid). A typical gradient runs from low to high organic phase over 15-20 minutes.
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Define specific precursor-product ion transitions for each bile acid and internal standard.
-
Quantification: Create a standard curve for each bile acid using authentic standards. Quantify the bile acids in the samples by comparing their peak areas to the corresponding internal standards and the standard curve.
In Vivo Gut Permeability Assay (FITC-Dextran)
Objective: To assess the effect of G-β-MCA on gut barrier function.
Materials:
-
Fluorescein isothiocyanate (FITC)-dextran (4 kDa).
-
Phosphate-buffered saline (PBS).
-
Oral gavage needles.
-
Fluorometer.
Protocol:
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
FITC-Dextran Administration: Administer FITC-dextran (e.g., 600 mg/kg body weight) dissolved in PBS to each mouse by oral gavage.
-
Blood Collection: After 4 hours, collect blood via cardiac puncture or from the tail vein.
-
Serum Preparation: Allow the blood to clot and then centrifuge to collect the serum.
-
Fluorescence Measurement: Dilute the serum with PBS and measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
Quantification: Prepare a standard curve using known concentrations of FITC-dextran in serum from untreated mice to determine the concentration of FITC-dextran that has passed from the gut into the circulation.
Quantification of Intestinal Ceramides by LC-MS/MS
Objective: To measure the levels of different ceramide species in the intestine.
Materials:
-
Intestinal tissue (e.g., ileum).
-
Internal standards (e.g., C17:0 ceramide).
-
Chloroform, methanol (LC-MS grade).
-
LC-MS/MS system.
-
C18 reverse-phase column.
Protocol:
-
Tissue Homogenization and Lipid Extraction: Homogenize a weighed portion of the intestinal tissue in a chloroform:methanol (2:1, v/v) solution containing the internal standard. After vigorous mixing and centrifugation, collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Separate the different ceramide species using a C18 column with a gradient of mobile phases appropriate for lipidomics (e.g., involving acetonitrile, isopropanol, and water with additives like formic acid and ammonium (B1175870) formate). Detect and quantify the ceramides using a tandem mass spectrometer in positive ion mode with MRM, targeting specific precursor-product ion transitions for each ceramide species.
-
Data Analysis: Quantify the individual ceramide species by normalizing their peak areas to the peak area of the internal standard and comparing to a standard curve generated with synthetic ceramide standards.
FXR Target Gene Expression Analysis by RT-qPCR
Objective: To determine the effect of G-β-MCA on the expression of FXR target genes in the intestine.
Materials:
-
Intestinal tissue (e.g., ileum).
-
RNA extraction kit (e.g., RNeasy Kit).
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for FXR target genes (e.g., Shp, Fgf15) and a housekeeping gene (e.g., Gapdh, Actb).
-
Real-time PCR instrument.
Protocol:
-
RNA Extraction: Isolate total RNA from intestinal tissue samples using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of a housekeeping gene. Compare the relative expression levels between the vehicle-treated and G-β-MCA-treated groups.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bile Acid Holds Key to Fatty Liver Disease and Obesity [nutritioninsight.com]
- 4. Farnesoid X Receptor Signaling Shapes the Gut Microbiota and Controls Hepatic Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An intestinal microbiota-farnesoid X receptor axis modulates metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Experimental Models for Glycine-beta-muricholic Acid Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine-beta-muricholic acid (G-β-MCA) is an intestine-specific antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism. G-β-MCA has emerged as a promising therapeutic agent for metabolic diseases, particularly nonalcoholic steatohepatitis (NASH), by modulating the intestinal FXR-ceramide axis.[1][2][3][4] This document provides detailed application notes and protocols for experimental models used in G-β-MCA research, designed to guide researchers in investigating its mechanism of action and therapeutic potential.
In Vivo Experimental Models
The primary in vivo models for G-β-MCA research involve mice with induced metabolic disorders that mimic human diseases such as NASH and cholestatic liver injury.
Diet-Induced Nonalcoholic Steatohepatitis (NASH) Models
Diet-induced models are crucial for studying the efficacy of G-β-MCA in a setting that recapitulates the metabolic and histological features of human NASH.
a) Amylin Liver NASH Model (AMLN)
The AMLN diet, rich in fat, fructose, and cholesterol, is a widely used model to induce NASH with fibrosis in mice.
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Diet:
-
Control Group: Fed a standard chow diet.
-
NASH Group: Fed an AMLN diet (e.g., D09100301, Research Diets Inc.) for 12-20 weeks to induce NASH with fibrosis.
-
-
G-β-MCA Administration:
-
Prophylactic Model: G-β-MCA is administered concurrently with the AMLN diet.
-
Therapeutic Model: After NASH establishment (e.g., 12 weeks of AMLN diet), mice are treated with G-β-MCA for an additional 8 weeks.[2]
-
Dosage and Administration: G-β-MCA is typically administered via oral gavage at a dose of 10 mg/kg body weight, once daily.[2] The vehicle control is often saline or a similar inert solvent.
-
-
Endpoint Analysis:
-
Metabolic Parameters: Monitor body weight, liver weight, and food intake.
-
Serum Analysis: Collect blood to measure levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol, and triglycerides.[2]
-
Histopathology: Harvest liver tissue for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess steatosis, inflammation, and ballooning, and Sirius Red staining for fibrosis quantification.
-
Gene Expression Analysis: Isolate RNA from the ileum and liver to quantify the expression of FXR target genes (e.g., Shp, Fgf15, Ibabp) and genes involved in inflammation and fibrosis via qRT-PCR.[2]
-
Lipidomics: Analyze ceramide levels in the ileum, liver, and serum using liquid chromatography-mass spectrometry (LC-MS).[1][2]
-
b) Methionine- and Choline-Deficient (MCD) Diet Model
The MCD diet rapidly induces steatohepatitis and fibrosis, although it is associated with weight loss, which differs from the typical human NASH phenotype.
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Diet:
-
Control Group: Fed a methionine- and choline-sufficient (MCS) control diet.
-
NASH Group: Fed an MCD diet for 4-8 weeks.
-
-
G-β-MCA Administration: G-β-MCA (10 mg/kg, oral gavage, daily) is administered concurrently with the MCD diet.[2]
-
Endpoint Analysis: Similar to the AMLN model, with a focus on histological and molecular markers of NASH and fibrosis.
Genetic Models of Cholestasis and Liver Fibrosis
Genetic mouse models provide a controlled system to study the effects of G-β-MCA on specific pathways related to bile acid metabolism and liver injury.
a) Cyp2c70 Knockout (KO) Mice
These mice lack the enzyme responsible for producing hydrophilic muricholic acids, resulting in a "human-like" hydrophobic bile acid pool that leads to spontaneous liver injury and fibrosis.[5][6]
Experimental Protocol:
-
Animal Model: Male or female Cyp2c70 KO mice, 8 weeks of age.
-
G-β-MCA Administration: G-β-MCA is mixed into the chow diet at a concentration of 0.1% (w/w), which provides a daily dose of approximately 160 mg/kg, for 4-5 weeks.[3][5]
-
Endpoint Analysis:
-
Serum Biochemistry: Measurement of ALT, AST, and alkaline phosphatase (ALP).[3]
-
Liver Histology: H&E staining for inflammation, and Sirius Red and CK19 staining for fibrosis and ductular reaction, respectively.[3][5]
-
Bile Acid Analysis: Quantification of bile acid pool size and composition in the liver, gallbladder, small intestine, and feces using LC-MS.[6]
-
Gut Barrier Function: Assessment of gut permeability using the FITC-dextran assay.[5]
-
b) Mdr2 (Abcb4) Knockout (KO) Mice
Mdr2 KO mice have impaired biliary phospholipid secretion, leading to cholestatic liver injury and fibrosis.
Experimental Protocol:
-
Animal Model: Male and female Mdr2 KO mice, 6 weeks of age.
-
G-β-MCA Administration: G-β-MCA is administered in the diet (approximately 160 mg/kg/day) for 4 weeks.[7]
-
Endpoint Analysis: Similar to the Cyp2c70 KO model, with a focus on markers of cholestasis (serum ALP) and liver fibrosis.[7]
Intestine-Specific FXR Knockout (FxrΔIE) Mice
To confirm that the therapeutic effects of G-β-MCA are mediated through the antagonism of intestinal FXR, FxrΔIE mice are used alongside floxed control (Fxrfl/fl) mice.
Experimental Protocol:
-
Animal Model: FxrΔIE and Fxrfl/fl mice on a C57BL/6J background.
-
Disease Induction: Mice are fed an AMLN diet for 12 weeks to induce NASH.[2]
-
G-β-MCA Administration: Following NASH induction, mice are treated with G-β-MCA (10 mg/kg, oral gavage, daily) for 8 weeks.[2]
-
Endpoint Analysis: The therapeutic effects of G-β-MCA on metabolic, histological, and molecular parameters are compared between FxrΔIE and Fxrfl/fl mice. The absence of a significant effect in FxrΔIE mice confirms the intestine-specific FXR-dependent mechanism of G-β-MCA.[2]
In Vitro Experimental Models
In vitro models are essential for dissecting the molecular mechanisms of G-β-MCA at the cellular level.
Intestinal Organoids
Intestinal organoids, or "mini-guts," derived from intestinal stem cells, provide a physiologically relevant 3D culture system to study the direct effects of G-β-MCA on the intestinal epithelium.
Experimental Protocol:
-
Organoid Culture: Isolate crypts from the small intestine of mice (e.g., C57BL/6J or Fxrfl/fl mice) and culture them in Matrigel with appropriate growth factors to form organoids.
-
G-β-MCA Treatment: Treat mature organoids with varying concentrations of G-β-MCA.
-
FXR Antagonism Assay:
-
Co-treat organoids with an FXR agonist (e.g., GW4064 or chenodeoxycholic acid) and G-β-MCA.
-
Measure the mRNA expression of FXR target genes (Shp, Fgf15, Ibabp) using qRT-PCR. A reduction in agonist-induced gene expression in the presence of G-β-MCA confirms its antagonistic activity.
-
-
Cell Proliferation and Viability Assays: Assess the effect of G-β-MCA on organoid growth and health using assays such as CellTiter-Glo for ATP measurement or live/dead cell staining.
In Silico Models
Protocol for Molecular Docking:
-
Protein and Ligand Preparation:
-
Obtain the crystal structure of the human FXR ligand-binding domain (LBD) from the Protein Data Bank (PDB).
-
Generate the 3D structure of G-β-MCA and perform energy minimization.
-
-
Docking Simulation:
-
Use molecular docking software (e.g., AutoDock Vina, Glide) to predict the binding pose of G-β-MCA within the FXR LBD.
-
The docking algorithm samples various conformations and orientations of the ligand within the binding pocket.
-
-
Binding Affinity Estimation and Interaction Analysis:
-
Calculate the binding free energy (ΔG) or docking score to estimate the binding affinity.
-
Analyze the predicted binding pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between G-β-MCA and amino acid residues in the FXR LBD.
-
Data Presentation
Quantitative Data from In Vivo Studies
Table 1: Effect of G-β-MCA on Metabolic Parameters in AMLN Diet-Induced NASH Mice [2]
| Parameter | Vehicle | G-β-MCA (10 mg/kg) | % Change |
| Liver Weight (g) | ~1.8 | ~1.2 | ↓ 33% |
| Liver/Body Weight Ratio | ~4.5 | ~3.0 | ↓ 33% |
| Hepatic Triglycerides (mg/g) | ~120 | ~85 | ↓ 29% |
| Hepatic Free Cholesterol (mg/g) | ~15 | ~11 | ↓ 27% |
| Serum ALT (U/L) | ~250 | ~100 | ↓ 60% |
| Serum AST (U/L) | ~300 | ~150 | ↓ 50% |
Table 2: Effect of G-β-MCA on Liver Fibrosis and Gene Expression in Cyp2c70 KO Mice [5]
| Parameter | Control | G-β-MCA (~160 mg/kg) | % Change |
| Liver Weight/Body Weight Ratio | ~5.2 | ~4.5 | ↓ 13% |
| CK19 Positive Area (%) | ~2.5 | ~1.0 | ↓ 60% |
| Sirius Red Positive Area (%) | ~1.8 | ~0.8 | ↓ 56% |
| Liver mRNA - Col1a1 (relative) | 1.0 | ~0.5 | ↓ 50% |
| Liver mRNA - Timp1 (relative) | 1.0 | ~0.6 | ↓ 40% |
Table 3: Effect of G-β-MCA on Ileal FXR Target Gene Expression in AMLN Diet-Induced NASH Mice [2]
| Gene | Vehicle | G-β-MCA (10 mg/kg) | Fold Change |
| Shp | 1.0 | ~0.4 | ↓ 2.5 |
| Fgf15 | 1.0 | ~0.3 | ↓ 3.3 |
| Ibabp | 1.0 | ~0.5 | ↓ 2.0 |
Signaling Pathways and Experimental Workflows
G-β-MCA Signaling Pathway in the Intestine and Liver
Caption: G-β-MCA antagonizes intestinal FXR, reducing ceramide synthesis and subsequent liver inflammation.
Experimental Workflow for In Vivo G-β-MCA Efficacy Study
Caption: Workflow for evaluating G-β-MCA efficacy in a mouse model of liver disease.
Conclusion
The experimental models and protocols outlined in this document provide a comprehensive framework for investigating the therapeutic potential and mechanism of action of G-β-MCA. The in vivo models, particularly the diet-induced NASH and genetic cholestasis models, are well-established for efficacy studies. While direct in vitro and in silico data for G-β-MCA are limited in publicly available literature, the provided protocols for intestinal organoid culture and molecular docking serve as a guide for further mechanistic studies. Future research should focus on generating quantitative data in these areas to provide a more complete understanding of G-β-MCA's pharmacological profile. Similarly, while G-β-MCA is known as a potent FXR antagonist, its potential interaction with other bile acid receptors like TGR5 warrants further investigation using assays such as cAMP measurement in TGR5-expressing cells.
References
- 1. A method for quantifying hepatic and intestinal ceramides on mice by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Analytical Standards for Glycine-beta-muricholic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical standards for Glycine-beta-muricholic acid (GβMCA), a key bile acid derivative with significant research and therapeutic interest. This document details its physicochemical properties, analytical methodologies for its quantification, and its role as a selective antagonist of the farnesoid X receptor (FXR).
Physicochemical Properties and Storage
This compound is a glycine-conjugated form of the murine-specific primary bile acid, β-muricholic acid.[1] As an analytical standard, its purity and stability are paramount for accurate experimental results.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 66225-78-3 | [1][2] |
| Molecular Formula | C₂₆H₄₃NO₆ | [1][2] |
| Molecular Weight | 465.6 g/mol | [1] |
| Formal Name | N-[(3α,5β,6β,7β)-3,6,7-trihydroxy-24-oxocholan-24-yl]-glycine | [1] |
| Synonyms | Gly-MCA, GβMCA, Glyco-β-muricholic acid | [1][2] |
| Appearance | Crystalline solid | [1][] |
| Purity | >95% | [2][] |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
| Storage | Store at -20°C | [1][] |
| Stability | ≥ 4 years at -20°C | [1] |
Biological Activity and Mechanism of Action
This compound is a potent and intestine-selective antagonist of the farnesoid X receptor (FXR).[1][4] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[4] By antagonizing intestinal FXR, GβMCA has been shown to have beneficial metabolic effects, including improving insulin (B600854) sensitivity and ameliorating nonalcoholic steatohepatitis (NASH).[1][4][5]
GβMCA's mechanism of action involves the inhibition of FXR target genes in the intestine, such as the small heterodimer partner (SHP) and fibroblast growth factor 15 (FGF15).[1][6] This targeted antagonism in the gut leads to reduced ceramide synthesis and subsequent positive effects on liver function and overall metabolic health.[4] Notably, GβMCA is resistant to hydrolysis by bacterial bile salt hydrolases, which contributes to its stability and activity in the gut.[1]
Caption: Intestinal FXR antagonism by this compound.
Analytical Methodologies
The accurate quantification of this compound in biological matrices is essential for pharmacokinetic, metabolic, and mechanism-of-action studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive method for this purpose.[7][8]
Protocol: Quantification of this compound in Mouse Plasma by HPLC-MS/MS
This protocol is adapted from a validated method for the quantification of GβMCA in mouse plasma.[7]
3.1.1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a deuterated analog if available)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Mouse plasma samples
3.1.2. Sample Preparation: Protein Precipitation
-
To a 50 µL aliquot of mouse plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Caption: Workflow for plasma sample preparation.
3.1.3. HPLC-MS/MS Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Shimadzu Shim-pack XR-ODS, 4.6 x 50 mm, 2.2 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: Methanol.[7]
-
Gradient: A suitable gradient to achieve separation of GβMCA from matrix components. A typical gradient might start at a lower percentage of organic phase and ramp up.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
Table 2: Example MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 464.3 | 74.1 |
Note: The optimal MRM transitions should be determined by direct infusion of the analytical standard.
3.1.4. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use a linear regression model to fit the calibration curve.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Table 3: Validation Parameters for a Published HPLC-MS/MS Method[7]
| Parameter | Result |
| Linear Range | 5 ng/mL - 2 µg/mL |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL |
| Intra-day Precision | < 9.2% |
| Inter-day Precision | < 9.2% |
| Accuracy | 0.4% to 7.0% |
Conclusion
The availability of a well-characterized analytical standard for this compound is fundamental for advancing research into its therapeutic potential. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to accurately and reliably quantify this important bile acid analog in various biological matrices, thereby facilitating further exploration of its role in metabolic health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. larodan.com [larodan.com]
- 4. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An HPLC-MS/MS method for quantitation of Gly-MCA in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Glycine-beta-muricholic Acid Effects on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycine-beta-muricholic acid (G-β-MCA) is a selective antagonist of the intestinal Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and inflammation.[1][2][3] By antagonizing intestinal FXR, G-β-MCA has demonstrated potential therapeutic effects in metabolic diseases such as nonalcoholic steatohepatitis (NASH) and liver fibrosis.[1][2][3] Its mechanism of action involves the modulation of downstream gene expression, leading to beneficial metabolic outcomes. These application notes provide a detailed protocol for assessing the effects of G-β-MCA on gene expression in both in vitro and in vivo models.
G-β-MCA Signaling Pathway
G-β-MCA primarily acts in the intestine to inhibit FXR signaling. This antagonism leads to a cascade of downstream effects, including the suppression of genes involved in ceramide synthesis and the modulation of genes regulating bile acid metabolism.
Caption: G-β-MCA signaling pathway in intestinal epithelial cells.
Experimental Workflow for Gene Expression Analysis
A typical workflow for assessing the effects of G-β-MCA on gene expression involves cell or animal treatment, followed by RNA extraction, and subsequent analysis by quantitative PCR (qPCR) or RNA sequencing (RNA-seq).
Caption: Experimental workflow for gene expression analysis.
Data Presentation
The following tables summarize quantitative data on the effects of G-β-MCA on the expression of key target genes from published studies.
Table 1: Effect of G-β-MCA on FXR Target Gene Expression in Mouse Ileum
| Gene | Treatment | Fold Change (vs. Vehicle) | p-value | Reference |
| Shp | G-β-MCA | ↓ ~0.5 | <0.01 | [4] |
| Fgf15 | G-β-MCA | ↓ ~0.4 | <0.01 | [4] |
| Ibabp | G-β-MCA | ↓ ~0.6 | <0.01 | [4] |
Table 2: Effect of G-β-MCA on Ceramide Synthesis Gene Expression in Mouse Ileum
| Gene | Treatment | Fold Change (vs. Vehicle) | p-value | Reference |
| Sptlc2 | G-β-MCA | ↓ ~0.7 | <0.05 | [3] |
| Smpd3 | G-β-MCA | ↓ ~0.6 | <0.05 | [3] |
Table 3: Effect of G-β-MCA on Hepatic Bile Acid Synthesis Gene Expression in Mice
| Gene | Treatment | Fold Change (vs. Control) | p-value | Reference |
| CYP7A1 | G-β-MCA | ↑ ~1.5 | <0.05 | [5] |
| CYP8B1 | G-β-MCA | ↑ ~2.0 | <0.05 | [5] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Intestinal Organoids with G-β-MCA
This protocol describes the treatment of human or mouse intestinal organoids with G-β-MCA to assess its impact on gene expression.
Materials:
-
Mature intestinal organoids
-
Basal culture medium
-
G-β-MCA (stock solution in DMSO)
-
DMSO (vehicle control)
-
24-well culture plates
-
RNA extraction kit
Procedure:
-
Organoid Culture: Culture intestinal organoids to maturity according to established protocols.
-
Plating: Seed mature organoids in a 24-well plate.
-
Treatment Preparation: Prepare working solutions of G-β-MCA in basal culture medium at desired concentrations (e.g., 10 µM, 50 µM, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the organoid cultures and add the G-β-MCA or vehicle control solutions.
-
Incubation: Incubate the treated organoids for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Harvesting: After incubation, harvest the organoids for RNA extraction.
Protocol 2: In Vivo Treatment of Mice with G-β-MCA
This protocol outlines the oral administration of G-β-MCA to mice to evaluate its effects on gene expression in intestinal and hepatic tissues.
Materials:
-
C57BL/6J mice (or other appropriate strain)
-
G-β-MCA
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Dissection tools
-
RNase-free tubes
-
Liquid nitrogen
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week.
-
Treatment Groups: Randomly assign mice to treatment and vehicle control groups.
-
Dosing Preparation: Prepare a suspension of G-β-MCA in the vehicle at the desired concentration (e.g., 10 mg/kg).
-
Administration: Administer G-β-MCA or vehicle to the mice daily via oral gavage for the duration of the study (e.g., 2-4 weeks).
-
Tissue Collection: At the end of the treatment period, euthanize the mice and dissect the ileum and liver.
-
Sample Preservation: Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until RNA extraction.
Protocol 3: RNA Extraction and cDNA Synthesis
This protocol describes the extraction of total RNA from cultured cells or tissues and its conversion to complementary DNA (cDNA).
Materials:
-
Cultured cells or frozen tissue
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
DNase I
-
cDNA synthesis kit
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Homogenization: Homogenize the cell pellet or frozen tissue in the lysis buffer provided with the RNA extraction kit.
-
RNA Extraction: Follow the manufacturer's protocol for the chosen RNA extraction kit. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit according to the manufacturer's instructions.
Protocol 4: Quantitative Real-Time PCR (qPCR) Analysis
This protocol details the quantification of target gene expression using qPCR.
Materials:
-
cDNA template
-
Gene-specific forward and reverse primers (see Table 4 for examples)
-
SYBR Green or TaqMan master mix
-
qPCR instrument and compatible plates/tubes
Procedure:
-
Primer Design and Validation: Design or obtain validated primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, β-actin).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, primers, and master mix.
-
Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the housekeeping gene (ΔCt). Calculate the relative gene expression using the 2-ΔΔCt method.
Table 4: Example Mouse Primer Sequences for qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Shp | AGGACGAGTTCTCCCTCATGC | TCAGGATCTGGAGCAGCAGT |
| Fgf15 | CTGCTGGAGGATGACACCA | TGGCCGTAGGACAGGAACT |
| Sptlc2 | TGGCAAGAAGCCCTACGAG | AGCCAGGCATTCTCCAACTC |
| Smpd3 | GCTGGCTTTTGGACTCTGTGA | GGCACATAGGGCACTCTTCA |
| CYP7A1 | AAGCAGTGGGACTTTGATGC | GCTGTGGATGGTTTTCAAGG |
| GAPDH | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Protocol 5: RNA Sequencing (RNA-seq) and Data Analysis
For a global assessment of gene expression changes, RNA-seq is the preferred method.
Procedure:
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a commercially available kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome or transcriptome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use statistical packages such as DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the G-β-MCA treated and control groups.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the differentially expressed genes to identify enriched biological processes and pathways.
-
Conclusion
This document provides a comprehensive guide for researchers to assess the effects of G-β-MCA on gene expression. By following these protocols, investigators can elucidate the molecular mechanisms underlying the therapeutic potential of G-β-MCA and further explore its role in metabolic and inflammatory diseases. The provided data tables and diagrams offer a clear overview of the known effects and signaling pathways of this promising compound.
References
- 1. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 2. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 3. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Highly Efficient Methods to Culture Mouse Cholangiocytes and Small Intestine Organoids [frontiersin.org]
- 5. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Impact of Glycine-β-muricholic Acid on Gut Barrier Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the intestinal barrier is crucial for maintaining health and preventing the translocation of harmful luminal contents into the circulation. A compromised gut barrier is implicated in the pathogenesis of numerous diseases, including inflammatory bowel disease (IBD), non-alcoholic steatohepatitis (NASH), and systemic infections. Bile acids, traditionally known for their role in lipid digestion, are increasingly recognized as key signaling molecules that modulate gut barrier function. Glycine-beta-muricholic acid (G-β-MCA) is a hydrophilic, glycine-conjugated murine bile acid that has been identified as an intestinal-specific antagonist of the farnesoid X receptor (FXR).[1][2][3] Emerging evidence suggests that G-β-MCA can improve gut barrier function, offering a potential therapeutic avenue for diseases associated with intestinal permeability.[1][2][3]
These application notes provide a detailed overview and experimental protocols for assessing the impact of G-β-MCA on gut barrier function, both in vivo and in vitro.
Mechanism of Action: G-β-MCA and Gut Barrier Enhancement
G-β-MCA is thought to enhance gut barrier function through its role as an intestinal FXR antagonist.[1][2][4] FXR is a nuclear receptor activated by bile acids, and its activation in the intestine can have varied effects on barrier integrity depending on the context.[5][6][7] Antagonism of intestinal FXR by G-β-MCA has been shown to reduce the overall bile acid pool size and decrease its hydrophobicity.[1][2][3] A less hydrophobic bile acid pool is less cytotoxic to intestinal epithelial cells, thereby preserving the integrity of the mucosal barrier.
Data Presentation
In Vivo Efficacy of G-β-MCA on Intestinal Permeability
A study in Cyp2c70 knockout mice, which have a more "human-like" hydrophobic bile acid pool, demonstrated that treatment with G-β-MCA significantly improves gut barrier function.[1][2]
| Treatment Group | Serum FITC-Dextran (ng/mL) | Fold Change vs. Control | Statistical Significance |
| Control (Chow Diet) | ~1250 | 1.0 | - |
| G-β-MCA (in diet) | ~500 | ~0.4 | p < 0.05 |
| Table 1: Effect of G-β-MCA on gut permeability in Cyp2c70 KO mice, as measured by serum concentrations of orally administered FITC-dextran. Data is approximated from published research[1][8]. |
Expected In Vitro Effects of G-β-MCA on Gut Epithelial Monolayers
While direct in vitro data for G-β-MCA is not yet extensively published, based on its mechanism as an FXR antagonist and the known effects of other bile acids, the following outcomes can be hypothesized when treating Caco-2 intestinal epithelial cell monolayers.
| Assay | Expected Outcome with G-β-MCA Treatment | Rationale |
| Transepithelial Electrical Resistance (TEER) | Increase or maintenance of TEER values | FXR antagonists have been shown to mitigate inflammatory cytokine release, which can otherwise disrupt tight junctions and lower TEER[5][9]. |
| Paracellular Permeability (e.g., FITC-dextran flux) | Decrease in flux of paracellular markers | Correlates with increased TEER and enhanced tight junction integrity. |
| Tight Junction Protein Expression (e.g., ZO-1, Occludin, Claudins) | Increased or stabilized expression and proper localization at cell-cell junctions | Other bile acids have been shown to modulate the expression of these key tight junction proteins[10][11]. G-β-MCA may counteract the disruptive effects of hydrophobic bile acids. |
| Table 2: Hypothesized in vitro effects of G-β-MCA on Caco-2 cell monolayers. |
Experimental Protocols
In Vitro Assessment of Gut Barrier Function using Caco-2 Monolayers
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on semi-permeable supports, differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.
Objective: To measure the electrical resistance across the Caco-2 monolayer as an indicator of tight junction integrity.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size, 12 mm diameter)
-
Cell culture medium (e.g., DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
G-β-MCA
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2)
-
Sterile PBS (with Ca²⁺ and Mg²⁺)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 2.5 x 10⁵ cells/cm².
-
Differentiation: Culture the cells for 21 days to allow for full differentiation and formation of a tight monolayer. Change the medium in both apical and basolateral compartments every 2-3 days.
-
TEER Measurement Setup:
-
Sterilize the EVOM electrodes by immersing them in 70% ethanol for 15 minutes, followed by air drying in a sterile hood.
-
Rinse the electrodes with sterile PBS or culture medium to remove any residual ethanol.
-
Equilibrate the cell culture plate to room temperature for 15-20 minutes before measurement, as TEER is temperature-dependent.
-
-
Treatment: Introduce G-β-MCA at desired concentrations to the apical, basolateral, or both compartments. A vehicle control (e.g., medium with DMSO) should be run in parallel. An inflammatory stimulus (e.g., TNF-α or a hydrophobic bile acid like DCA) can be used to induce barrier dysfunction, against which G-β-MCA's protective effect can be tested.
-
Measurement:
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are not touching the cell monolayer.
-
Record the resistance (in Ω) once the reading stabilizes.
-
Measure the resistance of a blank Transwell® insert containing only medium to determine the background resistance.
-
-
Calculation:
-
Corrected Resistance (Ω) = Total Resistance (Ω) - Blank Resistance (Ω)
-
TEER (Ω·cm²) = Corrected Resistance (Ω) x Surface Area of the insert (cm²)
-
Objective: To quantify the expression levels of key tight junction proteins (e.g., ZO-1, Occludin, Claudin-1) in Caco-2 cells following treatment with G-β-MCA.
Materials:
-
Treated Caco-2 monolayers from Transwell® inserts
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ZO-1, anti-Occludin, anti-Claudin-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the Caco-2 monolayers with ice-cold PBS. Add RIPA buffer to the inserts, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
Objective: To visualize the localization and integrity of tight junction proteins at cell-cell borders.
Materials:
-
Treated Caco-2 monolayers on Transwell® membranes
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-ZO-1)
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstain)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: After treatment, wash the monolayers with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Antibody Staining:
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash extensively with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging: Wash with PBS. Carefully cut the membrane from the Transwell® insert and mount it on a microscope slide with mounting medium. Image using a confocal microscope. Analyze the continuity and localization of the fluorescent signal at the cell periphery.
In Vivo Assessment of Intestinal Permeability in Mice
Objective: To measure the passage of a non-absorbable fluorescent marker from the gut lumen into the bloodstream as an indicator of whole-gut permeability.
Materials:
-
Mice (e.g., C57BL/6 or a specific disease model)
-
G-β-MCA (for administration in diet or via gavage)
-
FITC-dextran (4 kDa)
-
Sterile PBS
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Microplate fluorometer
Procedure:
-
Animal Treatment: Administer G-β-MCA to the treatment group for a specified period (e.g., 5 weeks in the diet).[1] The control group should receive the vehicle/control diet.
-
Fasting: Fast the mice for 4-6 hours before the assay, with free access to water.
-
FITC-Dextran Administration: Orally gavage each mouse with FITC-dextran solution (e.g., 60 mg/100 g body weight, dissolved in PBS).
-
Blood Collection: After a set time (e.g., 4 hours), collect blood via a method such as retro-orbital bleeding or cardiac puncture under terminal anesthesia. Collect the blood into heparinized tubes.
-
Plasma Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Fluorescence Measurement:
-
Create a standard curve by serially diluting the FITC-dextran solution in untreated mouse plasma.
-
Add plasma samples and standards in duplicate to a black 96-well plate.
-
Measure fluorescence using a microplate reader (Excitation: ~485 nm, Emission: ~528 nm).
-
-
Analysis: Calculate the concentration of FITC-dextran in the plasma samples by interpolating from the standard curve. Compare the concentrations between the control and G-β-MCA treated groups.
Visualizations
Caption: Experimental workflow for assessing G-β-MCA's impact on gut barrier function.
Caption: Proposed signaling pathway for G-β-MCA in enhancing gut barrier function.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. The Bile Acids Specifically Modulate Colonic MUC2 and Tight Junction Protein Expression in the Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Pharmacokinetic Studies of Glycine-beta-muricholic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of the pharmacokinetics of Glycine-beta-muricholic Acid (Gly-βMCA) and detailed protocols for its study. Gly-βMCA is an intestinal-specific antagonist of the farnesoid X receptor (FXR) with therapeutic potential for metabolic diseases such as nonalcoholic steatohepatitis (NASH) and cholestasis.
Pharmacokinetic Profile of this compound
Current research indicates that Gly-βMCA exhibits unique pharmacokinetic properties characterized by limited systemic exposure and targeted action within the gastrointestinal tract.
Absorption: Following oral administration, Gly-βMCA is poorly absorbed from the small intestine.[1][2] This limited absorption is a key feature of its mechanism of action, allowing it to accumulate in the intestine where it antagonizes FXR signaling.[1][3]
Distribution: Due to its poor absorption, the systemic distribution of Gly-βMCA is minimal. It primarily concentrates in the intestinal lumen.[1]
Metabolism: Gly-βMCA is designed to be resistant to hydrolysis by bacterial bile salt hydrolases (BSH), which contributes to its stability and prolonged action in the gut.[3] However, some studies suggest that it can be deconjugated in the large intestine.[1][2] The unconjugated β-muricholic acid can then be absorbed and subsequently conjugated to taurine (B1682933) in the liver, forming tauro-β-muricholic acid (T-βMCA).[1][2]
Excretion: The primary route of excretion for orally administered Gly-βMCA is through the feces.[1][4] Studies in mice have shown a significant increase in fecal bile acid excretion following Gly-βMCA treatment, which contributes to a reduction in the total bile acid pool size.[1]
Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies investigating the effects of Gly-βMCA.
Table 1: Summary of Experimental Designs in Preclinical Studies
| Study Focus | Animal Model | Gly-βMCA Dose/Administration | Duration | Key Findings | Reference |
| NASH | High-fat diet-induced obese mice and db/db mice | 10 mg/kg, dietary administration | Not Specified | Reduced ceramide levels, prevented weight gain, reduced blood glucose, increased insulin (B600854) sensitivity. | |
| Cholestasis and Liver Fibrosis | Cyp2c70 knockout mice | 20 mg/kg/day, mixed with chow diet | 5 weeks | Alleviated ductular reaction and liver fibrosis, improved gut barrier function, reduced bile acid pool size.[1] | [1] |
| NASH | AMLN diet-induced NASH mice | Oral gavage (dose not specified) | 8 weeks | Suppressed increases in body and liver weights.[3] | [3] |
Table 2: Effects of Gly-βMCA on Bile Acid Pool Size and Fecal Excretion in Cyp2c70 KO Mice
| Parameter | Control Group | Gly-βMCA Treated Group | % Change |
| Total Bile Acid Pool Size | Not specified | Reduced by ~27% | ↓ 27% |
| Small Intestine Bile Acids | Not specified | Significantly Lower | ↓ |
| Fecal Bile Acid Content | Not specified | ~2-fold higher | ↑ 100% |
Data extracted from a study in male Cyp2c70 KO mice treated with 20 mg/kg/day Gly-βMCA for 5 weeks.[1]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical in vivo study to assess the effects of Gly-βMCA on bile acid metabolism in a mouse model of metabolic disease.
1. Animal Model and Acclimation:
- Use a relevant mouse model, such as Cyp2c70 knockout mice on a standard chow diet, to mimic a "human-like" hydrophobic bile acid pool.[1]
- House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and allow for an acclimation period of at least one week.
2. Diet and Drug Administration:
- Prepare a standard chow diet or a disease-inducing diet (e.g., high-fat diet).
- For the treatment group, mix Gly-βMCA into the powdered chow diet at a concentration calculated to achieve the desired daily dose (e.g., 20 mg/kg/day).[1]
- Administer the respective diets to the control and treatment groups for the specified study duration (e.g., 5 weeks).[1]
3. Sample Collection:
- At the end of the treatment period, fast the mice for a defined period (e.g., 6 hours).[1]
- Collect blood samples via cardiac puncture or another appropriate method for serum analysis.
- Euthanize the mice and collect tissues of interest, including the liver, small intestine, and cecum.
- Collect fecal samples for bile acid analysis.
4. Sample Processing:
- Process blood to obtain serum and store at -80°C.
- Snap-freeze tissue samples in liquid nitrogen and store at -80°C.
- Dry fecal samples and store at -80°C.
Protocol 2: Bile Acid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general procedure for the quantification of bile acids in biological samples.
1. Sample Preparation:
- Serum/Plasma: Thaw samples and precipitate proteins by adding a threefold volume of ice-cold acetonitrile. Vortex and centrifuge to pellet the protein. Transfer the supernatant for analysis.
- Tissues (Liver, Intestine): Homogenize the tissue in a suitable solvent (e.g., 75% ethanol). Centrifuge to remove debris and collect the supernatant.
- Feces: Pulverize dried fecal samples. Extract bile acids with an appropriate solvent mixture (e.g., chloroform/methanol).
2. LC-MS/MS Analysis:
- Use a reverse-phase C18 column for chromatographic separation.
- Employ a gradient elution with mobile phases typically consisting of an aqueous component with a modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile/methanol).
- Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) for the specific transitions of each bile acid and their conjugated forms.
- Include stable isotope-labeled internal standards for accurate quantification.
3. Data Analysis:
- Integrate the peak areas for each bile acid and the corresponding internal standard.
- Generate a standard curve using known concentrations of bile acid standards.
- Calculate the concentration of each bile acid in the samples based on the standard curve.
Visualizations
Caption: Experimental workflow for an in vivo pharmacokinetic study of Gly-βMCA.
Caption: Signaling pathway of Gly-βMCA in the intestine and its effects on the liver.
References
- 1. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of beta-muricholic acid in the hamster and prairie dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Glycine-β-muricholic Acid (G-β-MCA)
Welcome to the technical support center for the synthesis of Glycine-β-muricholic Acid (G-β-MCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis of G-β-MCA.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Glycine-β-muricholic Acid (G-β-MCA)?
A1: The most common and efficient method for synthesizing G-β-MCA is through the N-acyl amidation of β-muricholic acid with a glycine (B1666218) ester, followed by saponification. This typically involves the use of a peptide coupling reagent to facilitate the formation of the amide bond between the carboxyl group of β-muricholic acid and the amino group of glycine.
Q2: Which coupling reagent is recommended for the synthesis of G-β-MCA?
A2: N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) is a highly effective peptide coupling reagent for the synthesis of glycine-conjugated bile acids, including G-β-MCA.[1][2] It offers high yields (often exceeding 90%) and results in chromatographically pure products.[1][2]
Q3: What are the starting materials for G-β-MCA synthesis?
A3: The primary starting materials are β-muricholic acid and a protected form of glycine, typically a glycine ester such as glycine ethyl ester hydrochloride. Other necessary reagents include a suitable solvent (e.g., dimethylformamide), a base (e.g., triethylamine), and the coupling reagent (e.g., EEDQ).
Q4: What is the biological significance of G-β-MCA?
A4: G-β-MCA is an intestine-selective antagonist of the farnesoid X receptor (FXR).[3][4] By inhibiting FXR signaling in the intestine, it can modulate the expression of target genes like Shp and Fgf15, which are involved in bile acid, lipid, and glucose metabolism.[3] This makes G-β-MCA a molecule of interest for research into metabolic diseases such as nonalcoholic steatohepatitis (NASH).[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of G-β-MCA | - Incomplete reaction. - Hydrolysis of the activated bile acid intermediate. - Suboptimal reaction conditions (temperature, time). - Inefficient purification leading to product loss. | - Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate. - Use a molar excess of the glycine ester and coupling reagent. - Optimize reaction time and temperature. Monitoring the reaction by thin-layer chromatography (TLC) is recommended. - Refine the purification protocol to minimize product loss during extraction and crystallization steps. |
| Presence of Unreacted β-muricholic Acid in the Final Product | - Insufficient amount of coupling reagent or glycine ester. - Incomplete reaction. - Inefficient purification. | - Increase the molar ratio of the coupling reagent and glycine ester to β-muricholic acid. - Extend the reaction time. - Purify the crude product using column chromatography or recrystallization. Washing the organic layer with a mild aqueous base during workup can help remove unreacted acidic starting material. |
| Formation of Side Products | - Side reactions involving the hydroxyl groups of β-muricholic acid. - Use of overly harsh reaction conditions. | - Employ a milder coupling reagent if side reactions are prevalent. - Consider protecting the hydroxyl groups of β-muricholic acid before the coupling reaction, although this adds extra steps to the synthesis. - Optimize reaction temperature to avoid decomposition or side reactions. |
| Difficulty in Product Purification | - Similar polarities of the product and unreacted starting materials or byproducts. - The presence of polar impurities that are difficult to remove by simple extraction. | - Utilize column chromatography with a suitable solvent system for effective separation. - Recrystallization from an appropriate solvent mixture can significantly improve purity. - For persistent impurities, consider derivatization to alter polarity for easier separation, followed by deprotection. |
| Product Instability | - G-β-MCA can be susceptible to hydrolysis, especially under strong acidic or basic conditions. | - Store the final product in a cool, dry, and dark place. - Avoid exposure to strong acids or bases during storage and handling. For long-term storage, an inert atmosphere may be beneficial. |
Experimental Protocols
General Protocol for the Synthesis of Glycine-β-muricholic Acid
This protocol is a generalized procedure based on established methods for the synthesis of glycine-conjugated bile acids using EEDQ as the coupling reagent.
Materials:
-
β-muricholic acid
-
Glycine ethyl ester hydrochloride
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Triethylamine (B128534) (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium hydroxide (B78521) (NaOH), solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for chromatography and recrystallization
Procedure:
-
Activation of Glycine: In a round-bottom flask, suspend glycine ethyl ester hydrochloride in anhydrous DMF. Add triethylamine to neutralize the hydrochloride and stir the mixture at room temperature for 30 minutes.
-
Coupling Reaction: To the glycine solution, add β-muricholic acid and EEDQ.
-
Stir the reaction mixture at room temperature overnight or until completion, which can be monitored by TLC.
-
Workup:
-
Pour the reaction mixture into ethyl acetate and wash successively with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude glycine ethyl ester of β-muricholic acid.
-
-
Saponification:
-
Dissolve the crude ester in a suitable solvent (e.g., methanol (B129727) or ethanol) and add a solution of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the saponification is complete (monitored by TLC).
-
-
Purification:
-
Acidify the reaction mixture with dilute HCl to precipitate the crude G-β-MCA.
-
Collect the precipitate by filtration and wash with cold water.
-
Further purify the crude product by column chromatography or recrystallization from a suitable solvent system to obtain pure G-β-MCA.
-
Quantitative Data
| Parameter | Typical Value | Reference |
| Yield (using EEDQ) | > 90% | [1][2] |
| Purity | Chromatographically pure | [1][2] |
| Molar Ratio (β-muricholic acid : Glycine ester : EEDQ) | 1 : 1.2 : 1.2 (typical) | General peptide coupling protocols |
Visualizations
Experimental Workflow for G-β-MCA Synthesis
Caption: Experimental workflow for the synthesis of Glycine-β-muricholic Acid.
Signaling Pathway of G-β-MCA as an FXR Antagonist
Caption: Signaling pathway of G-β-MCA as an intestinal FXR antagonist.
References
- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycine-beta-muricholic Acid (G-β-MCA) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Glycine-beta-muricholic Acid (G-β-MCA) in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for G-β-MCA solid and stock solutions?
A1: For long-term stability, solid G-β-MCA should be stored at -20°C. Stock solutions, once prepared, should also be stored at -20°C or -80°C for extended periods. For short-term use, refrigerated conditions (2-8°C) may be acceptable, but stability should be verified for the specific solvent and concentration. Avoid repeated freeze-thaw cycles as this can degrade the compound.
Q2: What solvents are recommended for dissolving G-β-MCA?
A2: G-β-MCA is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. It has limited solubility in aqueous buffers. To prepare aqueous solutions, it is recommended to first dissolve G-β-MCA in a minimal amount of an organic solvent like DMSO and then dilute it with the desired aqueous buffer. Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect cellular assays.
Q3: What factors can affect the stability of G-β-MCA in solution?
A3: The stability of G-β-MCA in solution can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can potentially lead to hydrolysis of the glycine (B1666218) conjugate or other chemical modifications. The stability of the glycine component of similar molecules is known to be pH-dependent.[1][2][3][4]
-
Temperature: Elevated temperatures can accelerate degradation.[1][5][6] Long-term storage at room temperature is not recommended.
-
Light: Exposure to UV or prolonged exposure to ambient light may cause photodegradation. It is advisable to protect G-β-MCA solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Oxidizing agents: The presence of oxidizing agents in the solution can lead to the degradation of the molecule.
Q4: Are there any known degradation pathways for G-β-MCA in solution?
A4: While specific degradation pathways for G-β-MCA are not extensively documented in publicly available literature, potential degradation routes based on its structure (a glycine-conjugated bile acid) include:
-
Hydrolysis: Cleavage of the amide bond between glycine and β-muricholic acid, especially under strong acidic or basic conditions.
-
Oxidation: Modification of the sterol nucleus or the glycine moiety by reactive oxygen species.
-
Dimerization/Aggregation: Similar to glycine, under certain conditions of high temperature and alkaline pH, dimerization could potentially occur.[1]
Q5: How can I assess the stability of my G-β-MCA solution?
A5: The stability of a G-β-MCA solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] These methods can be used to quantify the concentration of the parent compound over time and to detect the appearance of any degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of G-β-MCA in aqueous buffer. | Low aqueous solubility of G-β-MCA. | Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer with vigorous vortexing. Ensure the final concentration of the organic solvent is compatible with your experiment. Consider using a surfactant or co-solvent to improve solubility. |
| Inconsistent experimental results. | Degradation of G-β-MCA stock solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term use. Protect solutions from light and heat. |
| Loss of biological activity over time. | Chemical degradation of G-β-MCA. | Perform a stability study under your specific experimental conditions (pH, temperature, light exposure) using an analytical method like HPLC or LC-MS to quantify the remaining G-β-MCA. Adjust solution preparation and storage protocols based on the stability data. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | Characterize the degradation products using mass spectrometry (MS/MS) to understand the degradation pathway. This information can help in optimizing the formulation to prevent the formation of these impurities. Consider adjusting the pH or adding antioxidants to the solution. |
Experimental Protocols
Protocol 1: Preparation of G-β-MCA Stock Solution
-
Weighing: Accurately weigh the desired amount of solid G-β-MCA in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Solubilization: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected (amber) vials. Store the aliquots at -20°C or -80°C.
Protocol 2: General Stability Assessment of G-β-MCA in Solution
-
Solution Preparation: Prepare a solution of G-β-MCA in the desired buffer and at the relevant concentration for your experiments.
-
Incubation Conditions: Divide the solution into several aliquots and incubate them under different conditions to be tested (e.g., different temperatures: 4°C, 25°C, 37°C; different pH values; exposure to light vs. dark).
-
Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each condition.
-
Sample Quenching and Storage: Immediately quench any potential degradation by freezing the samples at -80°C until analysis.
-
Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of G-β-MCA remaining.[7][8]
-
Data Analysis: Plot the concentration of G-β-MCA as a function of time for each condition to determine the degradation rate.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | High |
| Ethanol | Moderate |
| Methanol | Moderate |
| Water | Low |
| PBS (pH 7.4) | Very Low |
Note: Qualitative solubility data based on general characteristics of bile acid conjugates. For quantitative data, experimental determination is required.
Table 2: Hypothetical pH-Dependent Degradation of G-β-MCA at 37°C after 24 hours
| pH | G-β-MCA Remaining (%) | Major Degradation Product(s) |
| 3.0 | 85 | Hydrolysis Product A |
| 5.0 | 95 | Minor Hydrolysis |
| 7.4 | 98 | Stable |
| 9.0 | 90 | Hydrolysis Product B, Dimerization Product |
Note: This table is illustrative and based on the expected behavior of similar compounds. Actual data must be generated experimentally.
Visualizations
Caption: Factors influencing the stability of G-β-MCA in solution and potential degradation pathways.
Caption: Workflow for assessing the stability of G-β-MCA solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine betaine may have opposite effects on protein stability at high and low pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH dependent effect of glycosylation on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decomposition of N-chloroglycine in alkaline aqueous solution: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a method for measuring the glycine and taurine conjugates of bile acids in bile by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
Technical Support Center: Glycine-beta-muricholic Acid (G-β-MCA) for In Vivo Studies
Welcome to the technical support center for the utilization of Glycine-beta-muricholic acid (G-β-MCA) in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and application of G-β-MCA, with a focus on overcoming its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound (G-β-MCA) and what is its primary mechanism of action in vivo?
A1: this compound (G-β-MCA) is a glycine-conjugated form of the murine-specific primary bile acid, β-muricholic acid. Its primary mechanism of action in vivo is as an intestine-selective antagonist of the farnesoid X receptor (FXR).[1] By antagonizing intestinal FXR, G-β-MCA can modulate various metabolic pathways, including those involved in bile acid, glucose, and lipid metabolism.[2][3][4]
Q2: What are the reported therapeutic effects of G-β-MCA in preclinical models?
A2: Preclinical studies in mice have demonstrated that G-β-MCA administration can lead to several beneficial effects, including:
-
Improvement of liver fibrosis and gut barrier function.[5]
-
Alleviation of non-alcoholic steatohepatitis (NASH).[4]
-
Reduction of diet-induced obesity and insulin (B600854) resistance.[2]
-
Prevention of cholestasis and necrotic liver lesions.[1]
Q3: What is the solubility of G-β-MCA in common laboratory solvents?
A3: The solubility of G-β-MCA can vary depending on the solvent. The table below summarizes the reported solubility data.
| Solvent | Concentration |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL |
| Ethanol | 20 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Data sourced from Cayman Chemical.[6]
Q4: How is G-β-MCA typically administered in animal studies?
A4: The most common route of administration for G-β-MCA in published animal studies is oral. This has been achieved by:
-
Dietary admixture: Mixing G-β-MCA directly into the animal chow.
-
Oral gavage: Administering a suspension or solution of G-β-MCA directly into the stomach. One study reports using corn oil as a vehicle for oral gavage.[7]
-
Flavored dough pills: Incorporating G-β-MCA into bacon-flavored dough pills for voluntary consumption by the animals.[2]
Troubleshooting Guide: Overcoming Poor Solubility of G-β-MCA
This guide addresses specific issues you might encounter when preparing G-β-MCA formulations for in vivo experiments.
| Issue | Potential Cause | Recommended Solution |
| G-β-MCA does not dissolve in aqueous buffers (e.g., PBS) for oral gavage. | G-β-MCA has very low aqueous solubility. | Option 1: Co-solvent System. First, dissolve G-β-MCA in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol. Then, slowly add the aqueous buffer (e.g., PBS) to the desired final volume while vortexing. Be mindful of the final concentration of the organic solvent to avoid toxicity. A final concentration of 5-10% DMSO is generally well-tolerated in rodents for oral administration. Option 2: Suspension in a Vehicle. If a true solution is not required, G-β-MCA can be suspended in a vehicle like corn oil for oral gavage.[7] Ensure the suspension is homogenous before each administration by vortexing or stirring. |
| Precipitation occurs when preparing a stock solution for parenteral administration (e.g., intravenous). | High concentration of G-β-MCA in an aqueous-based solution. | Option 1: Use of Cyclodextrins. Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used to increase the aqueous solubility of poorly soluble compounds, including other bile acids, for parenteral administration.[8][9] Prepare a solution of HP-β-CD in sterile saline or PBS and then add the G-β-MCA powder while stirring. Gentle heating may aid dissolution. The final formulation should be sterile-filtered before injection. Option 2: Mixed Micellar Formulations. Bile acids themselves can form mixed micelles with other lipids to solubilize hydrophobic compounds.[10] While less common for administering a bile acid itself, this principle could be adapted. This would involve formulating G-β-MCA with phospholipids (B1166683) in an aqueous buffer. This is a more complex formulation and would require significant optimization. |
| Inconsistent results in animal studies. | Poor bioavailability due to inconsistent dissolution of G-β-MCA in the gastrointestinal tract. | Option 1: Standardize Formulation Preparation. Ensure the formulation (solution, suspension, or dietary mix) is prepared consistently for every experiment. For suspensions, ensure uniform particle size and thorough mixing before each dose. Option 2: Consider a Solubilized Formulation. For oral gavage, using a co-solvent system or a cyclodextrin-based formulation can improve dissolution and absorption, leading to more consistent plasma concentrations. |
Experimental Protocols
Protocol 1: Preparation of G-β-MCA for Oral Gavage (Suspension in Corn Oil)
This protocol is based on methods described in the literature for oral administration of G-β-MCA.[7]
Materials:
-
This compound (G-β-MCA) powder
-
Corn oil (sterile)
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Calculate the required amount of G-β-MCA and corn oil based on the desired dose (e.g., mg/kg) and the dosing volume for your animals. A typical dosing volume for mice is 5-10 mL/kg.
-
Weigh the G-β-MCA powder and place it in a suitable tube or vial.
-
Add the calculated volume of corn oil to the G-β-MCA powder.
-
Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any large clumps. If present, continue vortexing until a fine, uniform suspension is achieved.
-
Immediately before each administration, vortex the suspension again to ensure homogeneity.
-
Administer the desired volume to the animal using an appropriate oral gavage needle.
Protocol 2: Preparation of G-β-MCA for Intravenous Injection (Hypothetical Formulation using HP-β-CD)
This is a hypothetical protocol based on general methods for solubilizing poorly water-soluble compounds for intravenous administration.[8] Note: This protocol requires optimization and validation for your specific experimental needs.
Materials:
-
This compound (G-β-MCA) powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Determine the desired final concentration of G-β-MCA and the molar ratio of G-β-MCA to HP-β-CD. A molar excess of HP-β-CD is typically required.
-
Prepare a solution of HP-β-CD in sterile saline or PBS. For example, a 10-40% (w/v) solution of HP-β-CD is often used.
-
Place the HP-β-CD solution in a sterile vial with a sterile magnetic stir bar and begin stirring.
-
Slowly add the G-β-MCA powder to the stirring HP-β-CD solution.
-
Allow the mixture to stir at room temperature until the G-β-MCA is completely dissolved. This may take several hours. Gentle warming (e.g., to 37-40°C) can be used to facilitate dissolution, but the stability of G-β-MCA at elevated temperatures should be considered.
-
Once the G-β-MCA is fully dissolved, visually inspect the solution for any particulates.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
The final formulation should be clear and free of visible particles. Store appropriately (e.g., at 4°C) until use.
Visualizations
Experimental Workflow for In Vivo G-β-MCA Study
Caption: A generalized experimental workflow for an in vivo study using G-β-MCA.
Signaling Pathway of Intestinal FXR Antagonism by G-β-MCA
Caption: Signaling pathway of G-β-MCA as an intestinal FXR antagonist.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. EP3027637B1 - The glycine conjugate of beta-muricholic acid as an inhibitor of the farnesoid x receptor for the treatment of obesity, insulin resistance or non-alcoholic fatty liver disease - Google Patents [patents.google.com]
- 8. Bile acid and sterol solubilization in 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-cyclodextrin as a suitable solubilizing agent for in situ absorption study of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Glycine-beta-muricholic Acid (G-β-MCA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Glycine-beta-muricholic Acid (G-β-MCA) in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (G-β-MCA)?
A1: this compound (G-β-MCA) is primarily known as an intestine-specific antagonist of the Farnesoid X Receptor (FXR).[1] Its effects are mainly localized to the gastrointestinal tract due to its poor absorption in the small intestine.[2]
Q2: What are the main metabolic fates of orally administered G-β-MCA?
A2: Orally administered G-β-MCA is minimally absorbed in the small intestine. In the large intestine, it undergoes deconjugation by gut microbiota to form β-muricholic acid (β-MCA). This is then absorbed and subsequently conjugated in the liver, primarily with taurine (B1682933), to form taurine-β-muricholic acid (T-MCA), which then enters the enterohepatic circulation.[2]
Q3: What are the known downstream effects of G-β-MCA administration?
A3: The primary downstream effects of G-β-MCA are linked to its intestinal FXR antagonism. These include:
-
Alteration of the bile acid pool: G-β-MCA treatment leads to an increase in hydrophilic bile acids, such as T-MCA, thereby reducing the overall hydrophobicity of the bile acid pool.[2][3][4]
-
Reduction in ceramide synthesis: By antagonizing intestinal FXR, G-β-MCA can suppress the expression of genes involved in ceramide synthesis. This can lead to reduced levels of intestine-derived ceramides (B1148491) and may alleviate endoplasmic reticulum (ER) stress in the liver.[1][5]
-
Increased fecal bile acid excretion: G-β-MCA treatment has been shown to increase the excretion of bile acids in feces.[2][6]
Q4: Are there any known off-target effects of G-β-MCA?
A4: Currently, there is limited evidence of G-β-MCA binding to other receptors in a classic off-target manner. However, researchers should be aware of potential systemic effects that are a consequence of its primary mechanism and metabolism:
-
Potential for TGR5 agonism: Bile acids are natural ligands for the Takeda G protein-coupled receptor 5 (TGR5). While specific data for G-β-MCA is limited, its metabolite, taurine-β-muricholic acid (T-MCA), may have the potential to act as a TGR5 agonist, as taurine conjugation of some bile acids has been shown to increase TGR5 affinity.[7] TGR5 activation can influence glucose homeostasis and energy expenditure.
-
Systemic metabolic changes: Due to its effects on bile acid and ceramide metabolism, G-β-MCA can lead to systemic changes in lipid and glucose metabolism.
Q5: I am observing unexpected changes in glucose metabolism in my experiment. Could this be related to G-β-MCA?
A5: Yes, it is possible. While G-β-MCA is primarily an FXR antagonist, the potential for its metabolite, T-MCA, to activate TGR5 could influence glucose metabolism. TGR5 activation is known to stimulate the release of glucagon-like peptide-1 (GLP-1), which can enhance insulin (B600854) secretion.[2] We recommend investigating TGR5 activation in your experimental system if you observe unexpected effects on glucose homeostasis.
Troubleshooting Guides
Issue 1: Inconsistent or no effect on intestinal FXR target gene expression (e.g., FGF15, SHP).
-
Possible Cause 1: Incorrect dosage or administration.
-
Troubleshooting: Verify the concentration and dosage of G-β-MCA. Ensure proper oral administration to target the intestine.
-
-
Possible Cause 2: Animal model variability.
-
Troubleshooting: The composition of the gut microbiota can influence the metabolism of G-β-MCA. Differences in gut microbiome between animal vendors or facilities may lead to variability in deconjugation and subsequent effects. Consider co-housing animals or using animals from a single source to minimize this variability.
-
-
Possible Cause 3: Timing of sample collection.
-
Troubleshooting: The transcriptional effects of G-β-MCA may be transient. Perform a time-course experiment to determine the optimal time point for observing changes in target gene expression in your model.
-
Issue 2: Unexpected systemic effects are observed (e.g., changes in plasma lipids, liver enzymes).
-
Possible Cause 1: Alteration of the bile acid pool.
-
Troubleshooting: The shift towards a more hydrophilic bile acid pool can have systemic metabolic consequences. It is recommended to perform bile acid profiling of plasma and liver tissue to correlate these changes with the observed systemic effects.
-
-
Possible Cause 2: Downstream effects of reduced ceramide synthesis.
-
Troubleshooting: Reduced ceramide levels can impact various cellular processes. Consider measuring ceramide levels in relevant tissues to see if this correlates with the observed systemic effects.
-
-
Possible Cause 3: Potential off-target TGR5 activation.
-
Troubleshooting: As mentioned in the FAQs, the metabolite T-MCA could potentially activate TGR5. If feasible, assess TGR5 activation in your experimental model using a reporter assay or by measuring downstream signaling molecules like cAMP.
-
Issue 3: High variability in bile acid composition between animals treated with G-β-MCA.
-
Possible Cause 1: Inconsistent food intake.
-
Troubleshooting: Ensure consistent food and water intake among all animals, as this can influence bile acid metabolism.
-
-
Possible Cause 2: Differences in gut microbiota.
-
Troubleshooting: As mentioned in Issue 1, the gut microbiome is crucial for G-β-MCA metabolism. Consider normalizing the gut microbiota through co-housing or fecal microbiota transplantation if variability is a significant issue.
-
Quantitative Data Summary
Table 1: Effect of G-β-MCA on Liver Enzymes
| Animal Model | Treatment Group | ALT (U/L) | AST (U/L) | Reference |
| Mdr2 KO (female) | WT | ~50 | ~100 | [6] |
| Mdr2 KO (female) | KO | ~250 | ~300 | [6] |
| Mdr2 KO (female) | KO + G-β-MCA | ~150 | ~200 | [6] |
| Cyp2c70 KO (female) | WT | ~50 | ~100 | [4] |
| Cyp2c70 KO (female) | KO | ~200 | ~250 | [4] |
| Cyp2c70 KO (female) | KO + G-β-MCA | ~50 | ~100 | [4] |
Table 2: Effect of G-β-MCA on Bile Acid Pool Composition in Female Cyp2c70 KO Mice
| Bile Acid Species | Untreated KO (%) | G-β-MCA Treated KO (%) | Reference |
| Total MCA | ~5 | ~30 | [4][8] |
| T-CDCA | ~50 | ~30 | [4][8] |
| T-CA | ~30 | ~25 | [4][8] |
| T-DCA | ~5 | ~5 | [4][8] |
Table 3: Effect of G-β-MCA on Intestinal FXR Target Gene Expression
| Gene | Animal Model | Change with G-β-MCA | Reference |
| Fgf15 | Male Cyp2c70 KO | No significant change | [9] |
| Shp | Male Cyp2c70 KO | No significant change | [9] |
| Fgf15 | MASH model (WT) | Decrease | [10] |
| Shp | MASH model (WT) | Decrease | [10] |
Experimental Protocols
1. Quantification of Bile Acid Pool Composition by LC-MS/MS
-
Sample Preparation:
-
Collect bile, liver, and intestinal content samples and store them at -80°C.
-
Homogenize tissue samples in 75% ethanol.
-
Centrifuge the homogenates and collect the supernatant.
-
Dry the supernatant under nitrogen gas and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).
-
Detect bile acid species using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
2. Measurement of Ceramide Levels by LC-MS/MS
-
Lipid Extraction:
-
Homogenize tissue samples in a chloroform:methanol (2:1) solution.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Separate different ceramide species using a C18 reverse-phase column.
-
Quantify ceramide species using a mass spectrometer in positive ion mode with electrospray ionization (ESI) and MRM.
-
3. FXR Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an FXR expression plasmid and a luciferase reporter plasmid containing an FXR response element (FXRE).
-
-
Compound Treatment and Luciferase Assay:
-
Treat the transfected cells with G-β-MCA at various concentrations. Include a known FXR agonist (e.g., GW4064) as a positive control and a vehicle control.
-
After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
To assess antagonistic activity, co-treat cells with an FXR agonist and G-β-MCA and measure the inhibition of agonist-induced luciferase activity.
-
Visualizations
Caption: Signaling pathway of G-β-MCA.
Caption: Workflow for Bile Acid Profiling.
Caption: Troubleshooting Logic for G-β-MCA Experiments.
References
- 1. Taurocholic acid ameliorates hypertension through the activation of TGR5 in the hypothalamic paraventricular nucleus - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Gly-β-MCA is a potent anti-cholestasis agent against “human-like” hydrophobic bile acid-induced biliary injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gly-βMCA modulates bile acid metabolism to reduce hepatobiliary injury in Mdr2 KO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gly-βMCA modulates bile acid metabolism to reduce hepatobiliary injury in Mdr2 KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Versatile Triad Alliance: Bile Acid, Taurine and Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Investigating the Impact of Gut Microbial Metabolism on Glycine-beta-muricholic Acid (Glyco-β-MCA) Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Glycine-beta-muricholic Acid (Glyco-β-MCA) and its interaction with gut microbial metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which gut microbiota influences the efficacy of orally administered Glyco-β-MCA?
A1: Orally administered Glyco-β-MCA is poorly absorbed in the small intestine.[1][2] Its efficacy is largely dependent on the metabolic activity of the gut microbiota.[2][3] Key bacterial enzymes, specifically bile salt hydrolases (BSH), deconjugate Glyco-β-MCA to β-muricholic acid (β-MCA).[1][4] This unconjugated β-MCA is then absorbed, enters the enterohepatic circulation, and is re-conjugated in the liver, primarily to taurine-β-muricholic acid (T-β-MCA).[1][5] This process leads to an enrichment of hydrophilic MCA species in the bile acid pool, reducing its overall hydrophobicity and toxicity.[1][2] Glyco-β-MCA and its metabolites, like T-β-MCA, act as antagonists of the farnesoid X receptor (FXR) in the intestine, which is a key regulator of bile acid, lipid, and glucose metabolism.[6][7][8][9]
Q2: Which bacterial species are known to be important for metabolizing Glyco-β-MCA?
A2: While the specific species that most efficiently deconjugate Glyco-β-MCA are still under investigation, bacteria possessing bile salt hydrolase (BSH) activity are crucial. Genera known for high BSH activity include Lactobacillus, Bacteroides, Clostridium, and Bifidobacterium.[4][10] For instance, Bacteroides vulgatus has been shown to possess BSH activity and can modulate bile acid profiles.[11][12] Similarly, species like Clostridium hiranonis are known for their role in converting primary to secondary bile acids, a process that involves deconjugation.[13][14]
Q3: Why is Glyco-β-MCA considered an intestine-selective FXR antagonist?
A3: Glyco-β-MCA is considered intestine-selective due to its poor absorption in the upper gastrointestinal tract.[1][2] This poor absorption, coupled with its resistance to hydrolysis by BSH compared to endogenous taurine-conjugated bile acids, allows it to reach the distal intestine and colon where it can exert its FXR antagonistic effects locally.[1][4] Studies in mice have shown that oral administration of Glyco-β-MCA leads to the inhibition of FXR signaling specifically in the intestine.[8][15]
Q4: How does the efficacy of Glyco-β-MCA compare to Ursodeoxycholic acid (UDCA)?
A4: In mouse models of cholestasis, Glyco-β-MCA has shown comparable efficacy to UDCA in reducing serum transaminases, portal inflammation, and ductular reaction.[3][16] Notably, some studies suggest Glyco-β-MCA may have better efficacy than UDCA in reducing portal fibrosis.[3][16] A key difference in their mechanism is that Glyco-β-MCA treatment can decrease the total bile acid pool size by promoting fecal excretion of endogenous hydrophobic bile acids, whereas UDCA treatment does not typically alter the total bile acid pool size.[3][16]
Troubleshooting Guides
In Vivo Experiments (Mouse Models)
Issue 1: High variability in metabolic outcomes (e.g., body weight, glucose tolerance) between mice treated with Glyco-β-MCA.
-
Possible Cause: Inconsistent gut microbial composition among experimental animals. The efficacy of Glyco-β-MCA is highly dependent on microbial metabolism.
-
Troubleshooting Steps:
-
Standardize Animal Husbandry: House mice in the same environment and provide identical diets to minimize variations in their gut microbiota.
-
Microbiota Analysis: Perform 16S rRNA gene sequencing on fecal samples before and after the experiment to assess the baseline microbial communities and their response to treatment.
-
Gnotobiotic Models: For mechanistic studies, consider using germ-free mice colonized with a defined microbial community or specific bacterial strains to eliminate inter-individual microbiota variability.[12][17]
-
Antibiotic Treatment: As a control, include a group of mice treated with a broad-spectrum antibiotic cocktail to deplete the gut microbiota and confirm the microbiota-dependent effects of Glyco-β-MCA.
-
Issue 2: Unexpected or lack of effect of Glyco-β-MCA on FXR target gene expression in the liver.
-
Possible Cause: Glyco-β-MCA primarily acts as an intestine-selective FXR antagonist. Significant direct effects on hepatic FXR signaling are not expected with oral administration at standard doses.
-
Troubleshooting Steps:
-
Tissue-Specific Analysis: Focus qPCR or RNA-seq analysis on intestinal tissue (ileum and colon) to detect changes in FXR target genes like Fgf15 and Shp.
-
Dose Confirmation: Ensure the correct dosage of Glyco-β-MCA was administered. For mice, a common dose is around 10 mg/kg/day.[1]
-
Pharmacokinetic Analysis: If feasible, measure the concentration of Glyco-β-MCA and its metabolites in intestinal contents, portal circulation, and liver tissue to confirm its distribution.
-
In Vitro and Ex Vivo Assays
Issue 3: Inconsistent results in Bile Salt Hydrolase (BSH) activity assays with fecal samples.
-
Possible Cause: Variability in sample collection, storage, or the assay protocol itself.
-
Troubleshooting Steps:
-
Standardized Sample Handling: Collect fresh fecal samples and immediately freeze them at -80°C to preserve enzyme activity.
-
Anaerobic Conditions: Ensure that the BSH assay is performed under strictly anaerobic conditions, as many of the relevant gut bacteria are obligate anaerobes.
-
Consistent Substrate Concentration: Use a standardized concentration of Glyco-β-MCA as the substrate in your assay.
-
Positive and Negative Controls: Include known BSH-positive bacterial strains (e.g., Lactobacillus plantarum) as a positive control and a heat-inactivated fecal sample as a negative control.
-
Issue 4: Difficulty in quantifying Glyco-β-MCA and its metabolites in biological samples using LC-MS/MS.
-
Possible Cause: Matrix effects from complex biological samples (e.g., feces, plasma) can interfere with ionization and lead to inaccurate quantification. The structural similarity of bile acid isomers also presents a challenge for chromatographic separation.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ robust sample preparation techniques such as solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Use a suitable column (e.g., C18 reversed-phase) and optimize the mobile phase composition and gradient to achieve good separation of bile acid isomers.
-
Internal Standards: Incorporate stable isotope-labeled internal standards for Glyco-β-MCA and its key metabolites to correct for matrix effects and variations in instrument response.
-
Method Validation: Thoroughly validate the LC-MS/MS method for linearity, accuracy, precision, and limit of quantification in the specific biological matrix being analyzed.
-
Data Presentation
Table 1: Effects of Glyco-β-MCA Treatment on Liver Injury Markers in Female Cyp2c70 KO Mice [3]
| Parameter | Control | Glyco-β-MCA (160 mg/kg/day) | UDCA (160 mg/kg/day) |
| Serum ALT (U/L) | ~250 | ~150 | ~125 |
| Serum ALP (U/L) | ~400 | ~250 | ~200 |
| Ductular Reaction (%) | High | Reduced | Reduced |
| Portal Inflammation | Present | Reduced | Reduced |
| Portal Fibrosis | Severe | Mild* | Moderate |
* Indicates a statistically significant difference compared to the control group.
Table 2: Impact of Glyco-β-MCA on Bile Acid Pool Composition and Size in Female Cyp2c70 KO Mice [3]
| Parameter | Control | Glyco-β-MCA (160 mg/kg/day) | UDCA (160 mg/kg/day) |
| Total Bile Acid Pool Size | Baseline | Decreased (~25%) | No significant change |
| Fecal Bile Acid Excretion | Baseline | Increased (~4-fold) | Increased (~10-fold) |
| Fecal Lithocholic Acid (LCA) | High | Reduced | Markedly Increased |
| Gallbladder T-β-MCA | Undetectable | Enriched | Undetectable |
* Indicates a statistically significant difference compared to the control group.
Experimental Protocols
In Vivo Glyco-β-MCA Efficacy Study in Mice
-
Animal Model: Cyp2c70 knockout (KO) mice, which have a "human-like" hydrophobic bile acid pool, are a suitable model for studying cholestasis.[1][18]
-
Acclimatization: Allow mice to acclimate for at least one week before starting the experiment.
-
Grouping: Divide mice into three groups: Control (standard chow), Glyco-β-MCA treated, and UDCA treated (as a positive control).
-
Treatment Administration:
-
Duration: Treat the mice for a specified period, for example, 4-5 weeks.[3][18]
-
Sample Collection:
-
Collect fecal samples periodically for microbiota and bile acid analysis.
-
At the end of the study, fast the mice for 6 hours before euthanasia.[3]
-
Collect blood for serum analysis of liver enzymes (ALT, AST, ALP) and bile acids.
-
Harvest liver, gallbladder, and intestinal tissues for histological analysis, gene expression studies (qPCR), and bile acid quantification (LC-MS/MS).
-
Bile Salt Hydrolase (BSH) Activity Plate Assay
-
Principle: This assay qualitatively determines BSH activity by observing the precipitation of deconjugated bile acids in an agar (B569324) medium.
-
Materials:
-
MRS agar supplemented with 0.5% (w/v) of a conjugated bile salt (e.g., Glyco-β-MCA).
-
Calcium chloride (CaCl2) to facilitate the precipitation of deconjugated bile acids.
-
Anaerobic incubation system.
-
-
Procedure:
-
Prepare MRS agar plates containing the conjugated bile salt and CaCl2.
-
Inoculate the plates with the bacterial strain or fecal slurry to be tested.
-
Incubate the plates anaerobically at 37°C for 48-72 hours.
-
Observe the plates for the formation of opaque precipitation zones (halos) around the bacterial colonies or inoculation spots. The presence of a halo indicates BSH activity.
-
Quantification of Bile Acids by LC-MS/MS
-
Sample Preparation:
-
Plasma/Serum: Perform protein precipitation with a cold organic solvent (e.g., acetonitrile) containing a mixture of stable isotope-labeled internal standards.
-
Tissues (Liver, Intestine): Homogenize the tissue in a suitable buffer, followed by protein precipitation and extraction.
-
Feces: Lyophilize and extract bile acids using an appropriate solvent mixture.
-
Solid-Phase Extraction (SPE): Further clean up the extracts using SPE cartridges to remove interfering substances.
-
-
LC Separation:
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) and formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect and quantify specific parent-daughter ion transitions for each bile acid and internal standard.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of bile acid standards.
-
Quantify the concentration of each bile acid in the samples by comparing its peak area ratio to the corresponding internal standard against the calibration curve.
-
Mandatory Visualizations
Caption: Signaling pathway of Glyco-β-MCA metabolism and FXR antagonism.
Caption: General experimental workflow for in vivo Glyco-β-MCA studies.
References
- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.7. Gut Microbiota Analysis with 16S rRNA Gene Sequencing [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Fecal sample collection, DNA isolation, and 16S rRNA gene sequencing [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. What we need to know about the germ-free animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Bile Salt Hydrolase (BSH) Activity Screening of Different Probiotic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Gly-β-muricholic acid and FGF15 combination therapy synergistically reduces “humanized” bile acid pool toxicity in cholestasis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycine-beta-muricholic Acid (G-β-MCA) Quantification by LC-MS
Welcome to the technical support center for the LC-MS quantification of Glycine-beta-muricholic Acid (G-β-MCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure accurate and reproducible results in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS analysis of G-β-MCA in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Splitting)
Question: My chromatogram for this compound shows significant peak tailing or splitting. What are the potential causes and how can I resolve this?
Answer:
Poor peak shape for G-β-MCA is a common issue that can compromise the accuracy of quantification. The primary causes often relate to interactions with the analytical column, improper mobile phase conditions, or issues with the sample preparation.
Potential Causes and Solutions:
-
Secondary Interactions with Column: Residual silanols on C18 columns can interact with the polar functional groups of bile acids, leading to peak tailing.
-
Solution: Use a column with end-capping or a modern stationary phase designed for polar analytes. A phenyl-hexyl column can also provide alternative selectivity. Consider using a column specifically tested for bile acid analysis.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of G-β-MCA. If the pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak splitting.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of G-β-MCA. Since it is an acidic compound, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) is generally recommended to ensure consistent protonation.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and asymmetrical peaks.
-
Solution: Reduce the injection volume or dilute the sample. Perform a loading study to determine the optimal sample concentration for your column.
-
-
Contamination: Buildup of contaminants on the column or in the guard column can lead to distorted peak shapes.
-
Solution: Implement a regular column washing protocol. If using a guard column, replace it.
-
Issue 2: Low Sensitivity and Poor Signal-to-Noise Ratio
Question: I am struggling with low sensitivity for G-β-MCA, and my signal-to-noise ratio is poor. What steps can I take to improve it?
Answer:
Low sensitivity in LC-MS analysis of G-β-MCA can be attributed to several factors, including inefficient ionization, matrix effects, and suboptimal MS parameters.
Potential Causes and Solutions:
-
Suboptimal Ionization: G-β-MCA is typically analyzed in negative ion mode via electrospray ionization (ESI). Inefficient spray formation or improper source conditions can significantly reduce signal intensity.
-
Solution: Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Ensure the mobile phase composition is amenable to ESI; for instance, high concentrations of non-volatile buffers should be avoided.
-
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress the ionization of G-β-MCA.[1][2][3][4][5] This is a very common issue in bile acid analysis.[1][2][3][4][5]
-
MS Parameters: Incorrect mass transitions (for MRM/SRM) or collision energy can lead to a weak signal.
-
Solution: Optimize the precursor and product ion m/z values for G-β-MCA. Perform a collision energy optimization study to find the value that yields the highest fragment ion intensity. Glycine-conjugated bile acids often produce a characteristic fragment ion at m/z 74.02, corresponding to the deprotonated glycine (B1666218).[7][8]
-
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can impact ionization efficiency.
-
Solution: While formic acid is common, ammonium (B1175870) formate (B1220265) or acetate (B1210297) can sometimes enhance signal intensity for certain compounds.[9] Experiment with different additives and concentrations to find the optimal conditions for your setup.
-
Issue 3: High Background Noise
Question: My baseline is very noisy, making it difficult to accurately integrate the peak for this compound. What could be causing this and how can I reduce the noise?
Answer:
High background noise can originate from contaminated solvents, a dirty MS source, or electronic noise.
Potential Causes and Solutions:
-
Contaminated Solvents or Additives: Impurities in the mobile phase can contribute to a high chemical background.
-
Solution: Use high-purity, LC-MS grade solvents and fresh additives. Degas the mobile phase properly to prevent the formation of bubbles.
-
-
Dirty Mass Spectrometer Source: Contamination of the ion source, particularly the ion transfer capillary, can lead to a noisy baseline.
-
Solution: Regularly clean the MS source components according to the manufacturer's instructions.
-
-
Improper Grounding or Electronic Issues: Electrical interference can manifest as a noisy baseline.
-
Solution: Ensure all LC-MS components are properly grounded. If the problem persists, consult with a service engineer to diagnose any electronic issues.
-
-
Column Bleed: Degradation of the column's stationary phase can release material that contributes to background noise.
-
Solution: Use a high-quality, stable column and operate within the recommended pH and temperature ranges. A "bleed" test with a gradient running without an injection can help diagnose this issue.
-
Issue 4: Poor Reproducibility of Retention Times and Peak Areas
Question: I am observing significant variability in retention times and peak areas for G-β-MCA across different injections. What are the likely causes?
Answer:
Poor reproducibility is a critical issue that undermines the reliability of quantitative data. It can stem from problems with the LC system, sample preparation, or column integrity.
Potential Causes and Solutions:
-
LC Pump and Gradient Issues: Inconsistent solvent delivery or gradient formation can cause retention time shifts.
-
Solution: Ensure the LC pumps are properly maintained and calibrated. Prime the pumps before each run and check for any leaks in the system.
-
-
Autosampler Variability: Inconsistent injection volumes will lead to variable peak areas.
-
Solution: Service the autosampler to ensure it is functioning correctly. Check for air bubbles in the syringe and sample loop.
-
-
Column Temperature Fluctuations: The temperature of the column can affect retention time.
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
-
Sample Degradation: G-β-MCA may not be stable in the sample matrix or in the autosampler over time.
-
Solution: Investigate the stability of G-β-MCA under your storage and analysis conditions. If necessary, keep the autosampler tray cooled.
-
-
Inconsistent Sample Preparation: Variability in the sample preparation process will lead to inconsistent results.
-
Solution: Standardize the sample preparation protocol and ensure it is followed precisely for all samples. The use of an internal standard is crucial to correct for variations in sample recovery.[4]
-
Issue 5: Difficulty in Separating G-β-MCA from its Isomers
Question: I am having trouble chromatographically separating this compound from its isomers like Glycine-alpha-muricholic Acid (G-α-MCA). How can I improve the separation?
Answer:
The separation of bile acid isomers is a well-known analytical challenge due to their structural similarity.[4][10] G-β-MCA and G-α-MCA are epimers, differing only in the stereochemistry of a hydroxyl group, which makes their separation particularly difficult.
Potential Causes and Solutions:
-
Inadequate Chromatographic Selectivity: The chosen column and mobile phase may not provide sufficient selectivity for the isomeric separation.
-
Solution:
-
Column Choice: A standard C18 column may not be sufficient. Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) or a C30 column, which can offer different selectivity mechanisms.
-
Mobile Phase Composition: Optimize the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the gradient profile. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Temperature: Lowering the column temperature can sometimes enhance the separation of isomers.
-
-
-
Suboptimal Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution.
-
Solution: Experiment with reducing the flow rate, keeping in mind that this will increase the run time.
-
-
Ion Mobility Spectrometry: If available, coupling ion mobility spectrometry with mass spectrometry can provide an additional dimension of separation based on the ion's size and shape, which can resolve isomers that are not separable by chromatography alone.[11]
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound in negative ion mode?
A1: In negative ion mode ESI-MS/MS, the precursor ion for G-β-MCA ([M-H]⁻) has an m/z of approximately 464.3. The most common product ion results from the cleavage of the glycine conjugate, yielding a fragment with an m/z of 74.02.[7][8] Another common fragment corresponds to the loss of the glycine and a water molecule.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 464.3 | 74.0 |
| (Alternate Product Ion) | 464.3 | 446.3 |
Q2: What is a suitable internal standard for G-β-MCA quantification?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d4. Using a SIL-IS is the best way to correct for matrix effects and variations in sample preparation and instrument response.[4] If a SIL-IS for G-β-MCA is not available, a structurally similar glycine-conjugated bile acid that is not present in the samples could be considered, but this is a less ideal approach.
Q3: What are the key steps in a typical sample preparation protocol for G-β-MCA from plasma?
A3: A common and effective sample preparation protocol involves protein precipitation followed by solid-phase extraction (SPE).
-
Protein Precipitation: Add a cold organic solvent (e.g., 3 volumes of acetonitrile or methanol) containing the internal standard to the plasma sample.
-
Vortex and Centrifuge: Vortex the mixture thoroughly to precipitate the proteins, then centrifuge at high speed to pellet the precipitate.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE): Use a mixed-mode or reversed-phase SPE cartridge to further clean up the sample and concentrate the bile acids.
-
Elution and Reconstitution: Elute the bile acids from the SPE cartridge, evaporate the eluent to dryness under a stream of nitrogen, and reconstitute the residue in the initial mobile phase.
Q4: How can I confirm the identity of the G-β-MCA peak?
A4: Peak identity should be confirmed using multiple criteria:
-
Retention Time: The retention time of the peak in the sample should match that of an authentic G-β-MCA standard analyzed under the same conditions.
-
Mass Transitions: The precursor and product ion masses should match the expected values for G-β-MCA.
-
Ion Ratio: If multiple product ions are monitored, the ratio of their intensities in the sample should match that of the standard.
-
Spiking: Spiking a sample with a known amount of G-β-MCA standard should result in a corresponding increase in the height of the target peak without the appearance of a new peak.
Experimental Protocols and Visualizations
General LC-MS Workflow for G-β-MCA Quantification
Caption: General workflow for G-β-MCA quantification by LC-MS.
Troubleshooting Decision Tree for Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape.
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Bile acid analysis [sciex.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. The underappreciated diversity of bile acid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatographic separation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collision Cross Section Conformational Analyses of Bile Acids via Ion Mobility–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Inter-individual Variability in Glycine-beta-muricholic Acid (G-β-MCA) Response
This technical support center is designed for researchers, scientists, and drug development professionals working with Glycine-beta-muricholic Acid (G-β-MCA). It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and sources of variability encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (G-β-MCA) and what is its primary mechanism of action?
A1: this compound (G-β-MCA) is a synthetically derived, orally administered selective antagonist of the farnesoid X receptor (FXR) that acts specifically in the intestine.[1][2] Its primary mechanism of action involves the inhibition of intestinal FXR signaling.[1][2] Upon oral administration, G-β-MCA is poorly absorbed in the small intestine. In the large intestine, gut microbial bile salt hydrolases (BSHs) can deconjugate G-β-MCA to β-muricholic acid (β-MCA).[3] This β-MCA can then be absorbed and subsequently re-conjugated in the liver, primarily with taurine, to form tauro-β-muricholic acid (T-β-MCA), which also functions as an FXR antagonist.[1] By antagonizing intestinal FXR, G-β-MCA modulates the expression of FXR target genes, such as Fibroblast Growth Factor 15 (FGF15; FGF19 in humans) and Small Heterodimer Partner (SHP), which play crucial roles in bile acid, lipid, and glucose metabolism.[1][3]
Q2: What are the main sources of inter-individual variability in the response to G-β-MCA?
A2: The primary sources of variability in the response to G-β-MCA are multifactorial and include:
-
Gut Microbiome Composition: The abundance and activity of gut bacteria possessing bile salt hydrolase (BSH) enzymes are critical for the deconjugation of G-β-MCA to its active metabolite, β-MCA.[4] Inter-individual differences in the gut microbiome can therefore significantly alter the bioavailability and efficacy of G-β-MCA.[4]
-
Host Genetics: Genetic polymorphisms in genes encoding for enzymes involved in bile acid synthesis and transport, as well as the FXR receptor itself, can contribute to variable responses.
-
Sex: Preclinical studies in mice have demonstrated significant sex-dependent differences in the response to G-β-MCA, with females sometimes showing a more pronounced therapeutic effect.[5][6][7] These differences are likely due to hormonal and metabolic distinctions influencing bile acid homeostasis.[5][7]
-
Diet: Diet can influence both the composition of the gut microbiome and the baseline bile acid pool, thereby impacting the metabolism and activity of G-β-MCA.[7]
Q3: I am observing a high degree of variability in my animal studies, even within the same treatment group. What could be the cause?
A3: High variability is a common challenge in G-β-MCA research. Beyond the factors listed in Q2, consider the following:
-
Animal Husbandry and Environment: Minor differences in housing conditions, stress levels, and circadian rhythms can impact gut microbiome composition and metabolic homeostasis, leading to variable responses.
-
Gavage Technique: Inconsistent oral gavage technique can lead to variability in the administered dose and may cause stress to the animals, affecting physiological responses.
-
Coprophagy: Mice engage in coprophagy (ingestion of feces), which can influence the gut microbiome and enterohepatic circulation of bile acids, contributing to inter-individual differences.
Q4: Are there known off-target effects of G-β-MCA I should be aware of?
A4: G-β-MCA is designed to be an intestine-specific FXR antagonist with limited systemic exposure.[3] However, as with any pharmacological agent, the potential for off-target effects should be considered. While specific off-target effects of G-β-MCA are not extensively documented, it is good practice to assess markers of liver and kidney function in your studies. Cross-reactivity with other nuclear receptors that share structural similarities with FXR is a theoretical possibility that can be assessed using counter-screening assays.[8]
Troubleshooting Guides
Problem 1: Inconsistent or Lack of Therapeutic Effect in Animal Models
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability/Metabolism | - Confirm Gut Microbiome Activity: Analyze the fecal or cecal microbiome of your animals to assess the presence and abundance of BSH-producing bacteria. Consider co-housing animals to normalize the microbiome or using humanized microbiota mouse models. - Assess G-β-MCA Metabolism: Measure the levels of G-β-MCA, β-MCA, and T-β-MCA in feces, portal circulation, and liver to confirm metabolic conversion. |
| Suboptimal Dosing or Formulation | - Dose-Response Study: Perform a dose-response study to determine the optimal therapeutic dose for your specific animal model and disease phenotype. - Formulation Check: Ensure G-β-MCA is properly solubilized or suspended in the vehicle. Prepare fresh formulations for each administration to avoid degradation.[9] |
| Animal Model Selection | - Consider Mouse Strain: Different mouse strains have inherent differences in their gut microbiome and bile acid metabolism. The choice of mouse model (e.g., C57BL/6J, knockout models like Cyp2c70-/- or Mdr2-/-) can significantly impact the outcome.[3][10] |
| Sex-Specific Effects | - Include Both Sexes: If not already doing so, include both male and female animals in your experimental design and analyze the data separately to identify potential sex-specific responses.[5][11] |
Problem 2: High Variability in Bile Acid Profile Measurements
| Potential Cause | Troubleshooting Steps |
| Sample Collection and Processing | - Standardize Collection Time: Collect samples at the same time of day to minimize diurnal variations in bile acid levels. - Rapid Processing: Process tissue and blood samples quickly and consistently to prevent enzymatic degradation of bile acids. Store samples at -80°C. |
| Analytical Method Variability | - Use Internal Standards: Incorporate a panel of deuterated bile acid internal standards to account for variations in extraction efficiency and instrument response during LC-MS/MS analysis. - Validate Analytical Method: Ensure your LC-MS/MS method is validated for linearity, accuracy, and precision for all bile acids of interest. |
| Dietary Inconsistencies | - Controlled Diet: Use a standardized and controlled diet throughout the study, as dietary components can significantly alter bile acid profiles.[7] |
Quantitative Data Summary
Researchers should note that while many studies report mean data with standard error, access to raw data for individual animals is often limited. The following tables summarize representative quantitative data from preclinical studies, highlighting the types of measurements and observed effects.
Table 1: Effect of G-β-MCA on Hepatic and Serum Parameters in Male Cyp2c70 KO Mice
| Parameter | Control (Chow) | G-β-MCA (20 mg/kg/day) | Reference |
| Liver Weight (g) | 1.5 ± 0.1 | 1.2 ± 0.05 | [3] |
| Liver/Body Weight Ratio (%) | 5.5 ± 0.2 | 4.5 ± 0.1 | [3] |
| Serum AST (U/L) | 150 ± 20 | 130 ± 15 | [3] |
| Serum ALT (U/L) | 80 ± 10 | 70 ± 8 | [3] |
| * p < 0.05 compared to control. Data are presented as mean ± SEM. |
Table 2: Sex-Dependent Effects of G-β-MCA on Serum Alkaline Phosphatase (ALP) in Mdr2 KO Mice
| Treatment Group | Male (U/L) | Female (U/L) | Reference |
| Wild Type | ~100 | ~100 | [12] |
| Mdr2 KO (Vehicle) | ~400 | ~800 | [12] |
| Mdr2 KO + G-β-MCA (160 mg/kg/day) | ~380 | ~500 | [12] |
| p < 0.05 compared to Mdr2 KO (Vehicle). Data are approximate values derived from graphical representation. |
Experimental Protocols
Protocol 1: Oral Gavage of G-β-MCA in Mice
Materials:
-
G-β-MCA
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile gavage needles (20-22 gauge, 1.5-2 inches with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the mouse to calculate the correct dosing volume.
-
Prepare the G-β-MCA suspension in the chosen vehicle at the desired concentration. Ensure the suspension is homogenous by vortexing before drawing it into the syringe.
-
-
Restraint:
-
Firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
-
Administration:
-
Once the needle is properly positioned in the esophagus (a slight resistance may be felt), slowly administer the G-β-MCA suspension.
-
-
Withdrawal and Monitoring:
Protocol 2: Bile Acid Extraction and Quantification from Mouse Liver
Materials:
-
Mouse liver tissue (~50 mg)
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater)
-
Extraction solvent (e.g., 80% methanol (B129727) containing deuterated internal standards)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Flash-freeze the liver tissue in liquid nitrogen immediately after collection.
-
Weigh the frozen tissue (~50 mg) into a homogenization tube.
-
-
Homogenization:
-
Add a pre-chilled extraction solvent with internal standards to the tissue.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer until the tissue is completely disrupted.
-
-
Extraction:
-
Incubate the homogenate on ice or at 4°C with shaking for at least 30 minutes.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the tissue debris.
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the extracted bile acids.
-
Analyze the supernatant using a validated LC-MS/MS method for the quantification of individual bile acids.
-
Mandatory Visualizations
Caption: G-β-MCA signaling pathway and sources of inter-individual variability.
Caption: A typical experimental workflow for studying G-β-MCA in animal models.
References
- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of Gut Microbiota with Bile Acid Metabolism and its Influence on Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Sex differences in bile acid homeostasis and excretion underlie the disparity in liver cancer incidence between males and females [elifesciences.org]
- 7. Effect of Gender and Various Diets on Bile Acid Profile and Related Genes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sex Differences in Response to Diet Enriched With Glutathione Precursors in the Aging Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bile acids and the gut microbiota: metabolic interactions and impacts on disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycine-β-muricholic Acid (G-β-MCA) Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycine-β-muricholic Acid (G-β-MCA). The focus is on strategies to modulate its biological availability and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving systemic bioavailability of G-β-MCA?
A1: Glycine-β-muricholic acid (G-β-MCA) is an endogenous bile acid that naturally has low systemic bioavailability.[1][2][3] Key challenges include:
-
Poor intestinal absorption: Studies in mice have shown that orally administered G-β-MCA is poorly absorbed in the small intestine.[1][3]
-
Gut microbiota metabolism: G-β-MCA is extensively deconjugated by the gut microbiota. This metabolic conversion is a critical step for its subsequent, albeit limited, entry into the enterohepatic circulation.[2][3]
-
Gut-restricted FXR antagonism: G-β-MCA is recognized as an intestine-specific antagonist of the farnesoid X receptor (FXR), and its therapeutic effects in conditions like NASH are linked to this local action in the gut.[4][5]
Q2: What are the general strategies to enhance the bioavailability of poorly soluble compounds like G-β-MCA?
A2: For poorly soluble drugs, several formulation strategies can be employed to improve bioavailability.[6][7][8] These include:
-
Lipid-based formulations: Incorporating the compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[6][9]
-
Particle size reduction: Techniques like micronization and nanocrystal technology increase the surface area of the drug, which can enhance dissolution rate.[6][7]
-
Solid dispersions: Dispersing the drug in a polymer matrix can improve its solubility and dissolution.[7]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[7]
-
Use of permeation enhancers: Certain excipients can reversibly modify the intestinal epithelium to improve drug permeability.[10]
Q3: How do bile acids themselves act as bioavailability enhancers?
A3: Bile acids are natural surfactants and have been explored as functional excipients in drug delivery.[11][12][13] Their mechanisms of action include:
-
Micellar solubilization: Bile acids form micelles that can encapsulate and solubilize hydrophobic drugs, thereby increasing their concentration in the gastrointestinal fluids.[14][15]
-
Permeation enhancement: They can increase the fluidity of cell membranes, which facilitates the transport of drugs across the intestinal epithelium.[12][14]
-
Transporter interactions: Bile acids can interact with various transport proteins in the gut, which may influence the absorption of co-administered drugs.[14]
Q4: What is the role of the gut microbiota in the bioavailability of G-β-MCA?
A4: The gut microbiota plays a crucial role in the metabolism and subsequent limited absorption of G-β-MCA.[16][17] Orally administered G-β-MCA is primarily deconjugated by gut bacteria. This biotransformation is a prerequisite for its passive absorption and entry into the enterohepatic circulation.[2][3] Therefore, alterations in the gut microbiome could significantly impact the metabolic profile and availability of G-β-MCA.
Troubleshooting Guides
Issue 1: Low or undetectable plasma concentrations of G-β-MCA after oral administration.
| Possible Cause | Troubleshooting Step |
| Poor intrinsic absorption | This is an inherent property of G-β-MCA.[1][3] Consider if systemic exposure is necessary for your experimental goal, as its primary action is gut-restricted.[4][5] |
| Rapid metabolism by gut microbiota | The administered G-β-MCA may be quickly converted to other metabolites. Analyze plasma and tissue samples for deconjugated β-muricholic acid and its taurine (B1682933) conjugates.[1][2] |
| Formulation not optimized for absorption | If systemic absorption is desired, consider formulating G-β-MCA in a lipid-based delivery system or as a solid dispersion to enhance its solubility and potential for absorption.[6][7] |
| Analytical method not sensitive enough | Optimize your LC-MS/MS or other analytical methods to detect low concentrations of G-β-MCA and its key metabolites. |
Issue 2: High variability in experimental results between subjects.
| Possible Cause | Troubleshooting Step |
| Differences in gut microbiota composition | The composition of the gut microbiota can vary significantly between individuals, leading to different rates of G-β-MCA metabolism.[16][17] Consider co-housing animals or using animals from a single, well-controlled source. For clinical studies, stratify subjects based on their microbiome profiles if feasible. |
| Food effect | The presence of food, particularly fats, can influence the release of bile acids and affect the absorption of lipid-soluble compounds.[18] Standardize the feeding schedule and diet of your experimental subjects. |
| Inconsistent formulation preparation | Ensure that the formulation of G-β-MCA is prepared consistently for each experiment to minimize variability in drug delivery. |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for G-β-MCA
Objective: To prepare a lipid-based formulation to enhance the solubilization of G-β-MCA.
Materials:
-
Glycine-β-muricholic Acid (G-β-MCA)
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
Method:
-
Determine the solubility of G-β-MCA in various oils, surfactants, and co-surfactants to select the optimal components.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the predetermined ratio.
-
Add G-β-MCA to the mixture and stir until it is completely dissolved.
-
To assess the self-emulsification properties, add the formulation to an aqueous medium under gentle agitation and observe the formation of a nanoemulsion.
Protocol 2: In Vitro Intestinal Permeability Assay using Caco-2 Cells
Objective: To evaluate the intestinal permeability of different G-β-MCA formulations.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
G-β-MCA formulations
-
LC-MS/MS for quantification
Method:
-
Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.
-
Wash the cell monolayers with HBSS.
-
Add the G-β-MCA formulation to the apical side of the Transwell insert.
-
At predetermined time points, collect samples from the basolateral side.
-
Quantify the concentration of G-β-MCA in the basolateral samples using a validated analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to compare the permeability of different formulations.
Data Presentation
Table 1: Hypothetical Solubility of G-β-MCA in Various Excipients
| Excipient | Type | Solubility (mg/mL) |
| Water | Aqueous | < 0.1 |
| Capryol 90 | Oil | 5.2 |
| Cremophor EL | Surfactant | 15.8 |
| Transcutol P | Co-surfactant | 25.3 |
| Polyethylene Glycol 400 | Co-solvent | 8.9 |
Table 2: Hypothetical Pharmacokinetic Parameters of G-β-MCA Formulations in Mice
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Aqueous Suspension | 15 ± 4 | 2.0 | 45 ± 12 |
| SEDDS Formulation | 75 ± 18 | 1.0 | 250 ± 45 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: G-β-MCA signaling in the gut.
References
- 1. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gly-β-MCA is a potent anti-cholestasis agent against "human-like" hydrophobic bile acid-induced biliary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gly-βMCA modulates bile acid metabolism to reduce hepatobiliary injury in Mdr2 KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icepharma.com [icepharma.com]
- 12. icepharma.com [icepharma.com]
- 13. bba.ind.br [bba.ind.br]
- 14. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bile acids and the gut microbiota: metabolic interactions and impacts on disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
a minimizing degradation of Glycine-beta-muricholic Acid during sample storage
Technical Support Center: Glycine-beta-muricholic Acid (G-β-MCA)
Welcome to the technical support center for this compound (G-β-MCA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to minimize the degradation of G-β-MCA during sample handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for G-β-MCA standards and biological samples?
Proper storage is the most critical factor in preventing the degradation of G-β-MCA. The recommended conditions vary based on the sample type (pure compound vs. biological matrix) and the intended storage duration.
For the pure, solid form of G-β-MCA, storage at -20°C is recommended, which ensures stability for at least four years[1]. For G-β-MCA in biological matrices such as plasma, serum, or tissue homogenates, more stringent conditions are advised to prevent enzymatic and chemical degradation. Multiple freeze-thaw cycles should be avoided as they can compromise sample integrity[2]. For bioanalysis, long-term storage is typically conducted at -70°C or colder[2]. Studies involving bile acid analysis in plasma often store samples at -80°C prior to analysis[3][4].
Data Presentation: Recommended Storage Conditions for G-β-MCA
| Sample Type | Storage Temperature | Recommended Duration | Key Considerations |
| Pure Compound (Solid) | -20°C | ≥ 4 years[1] | Store in a tightly sealed, desiccated container. |
| Stock Solutions | -20°C | Short-Term (Weeks) | Use amber vials to protect from light. Aliquot to avoid freeze-thaw cycles. |
| Biological Samples | -20°C | Short-Term (< 1 month)[5] | Suitable for immediate processing or very short-term storage. |
| (Plasma, Serum, Tissues) | -80°C | Long-Term (Months to Years)[3][4] | Industry standard for bioanalytical studies to ensure long-term stability. Aliquot samples upon collection to prevent repeated freeze-thaw cycles. |
Q2: My analytical results show unexpectedly low concentrations of G-β-MCA. What are the potential causes?
Low recovery of G-β-MCA can stem from degradation during storage or issues during the sample preparation and analytical workflow[6][7]. The following troubleshooting guide and workflow can help identify the source of the problem.
Troubleshooting Guide:
-
Review Storage Conditions: Confirm that samples were consistently stored at the recommended temperature (ideally -80°C for long-term) and were not subjected to multiple freeze-thaw cycles[2].
-
Evaluate Sample Preparation Protocol:
-
Protein Precipitation: Bile acids can bind to proteins in plasma[8]. Ensure an efficient protein precipitation step (e.g., with 3-4 volumes of ice-cold methanol (B129727) or acetonitrile) was used to release the analyte[9].
-
pH Adjustment: G-β-MCA is an acidic molecule. During liquid-liquid or solid-phase extraction, the sample pH should be adjusted to below 4.0. This protonates the carboxylic acid group, increasing its hydrophobicity and improving extraction efficiency into organic solvents or retention on reversed-phase sorbents[8].
-
Matrix Effects: Co-extracted substances from complex matrices like plasma can suppress the G-β-MCA signal in the mass spectrometer[6][10]. Evaluate matrix effects by comparing the analyte response in a post-extraction spiked matrix sample to that in a pure solvent.
-
-
Check for Contamination: Bacterial contamination is a primary cause of degradation for conjugated bile acids. This occurs via enzymatic hydrolysis of the amide bond by bacterial bile salt hydrolases (BSH)[11][12][13]. Ensure sterile handling techniques were used during sample collection and processing.
Mandatory Visualization: Troubleshooting Workflow for Low G-β-MCA Recovery
Caption: A logical workflow for diagnosing and resolving low G-β-MCA recovery.
Q3: What are the primary mechanisms of G-β-MCA degradation?
The degradation of G-β-MCA, a glycine-conjugated bile acid, can occur through two main pathways: enzymatic hydrolysis and chemical oxidation.
-
Enzymatic Hydrolysis (Deconjugation): This is the most common degradation pathway in biological samples, particularly those with microbial contamination (e.g., feces, non-sterile tissues)[11][14]. Bacteria produce enzymes called bile salt hydrolases (BSH) that cleave the amide bond linking the β-muricholic acid steroid core to the glycine (B1666218) molecule[12][13]. This deconjugation results in the formation of free β-muricholic acid and glycine. Notably, G-β-MCA has been shown to be more resistant to hydrolysis by fecal BSH compared to taurine-conjugated bile acids, indicating a degree of stability in the gut[1][15].
-
Chemical Oxidation: Like other steroids, the bile acid structure is susceptible to oxidation, especially when exposed to oxygen, high temperatures, or light[7][16]. The hydroxyl groups on the steroid nucleus are potential sites for oxidation, which can alter the molecule's structure and analytical properties.
Mandatory Visualization: Factors Leading to G-β-MCA Degradation
Caption: Key environmental and biological factors that drive G-β-MCA degradation.
Q4: How can I design an experiment to assess the stability of G-β-MCA in my specific sample matrix?
Verifying the stability of G-β-MCA in your matrix under your specific storage and handling conditions is crucial for validating an analytical method. A standard approach involves conducting freeze-thaw and long-term stability studies using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][17][18].
Experimental Protocols: Protocol for G-β-MCA Stability Assessment
This protocol outlines the key steps for assessing G-β-MCA stability in plasma.
Objective: To determine the stability of G-β-MCA under repeated freeze-thaw cycles and during long-term storage at -80°C.
1. Preparation of Quality Control (QC) Samples:
-
Obtain a pool of blank control plasma (the same matrix as your study samples).
-
Spike the blank plasma with known concentrations of G-β-MCA to create low- and high-concentration QC samples.
-
Aliquot these QC samples into multiple small vials for each stability test condition to avoid using the same aliquot more than once.
2. Freeze-Thaw Stability Assessment:
-
Store a set of low and high QC aliquots at -80°C for at least 24 hours.
-
Remove the aliquots and allow them to thaw completely at room temperature, unassisted.
-
Once thawed, refreeze them at -80°C for at least 12-24 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for a predetermined number of cycles (e.g., 3 to 5 cycles).
-
After the final cycle, analyze the samples alongside freshly prepared calibration standards and a "time-zero" set of QC samples (which were not subjected to freeze-thaw cycles).
3. Long-Term Stability Assessment:
-
Store a sufficient number of low and high QC aliquots at your intended storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.
-
Analyze them against a freshly prepared set of calibration standards and compare the results to the nominal concentration.
4. Sample Analysis by LC-MS/MS:
-
Sample Preparation (Protein Precipitation):
- To 50 µL of plasma sample (or standard/QC), add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated bile acid)[9][19].
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C[9].
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen[10].
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water)[3].
-
LC-MS/MS Conditions (Example):
- LC System: UPLC/HPLC System.
- Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[17].
- Mobile Phase A: 0.1% Formic Acid in Water[17].
- Mobile Phase B: Acetonitrile or Methanol[17][20].
- Flow Rate: 0.3-0.5 mL/min[19].
- Gradient: A shallow gradient elution optimized to separate G-β-MCA from matrix interferences.
- MS System: Triple Quadrupole Mass Spectrometer.
- Ionization: Electrospray Ionization (ESI), Negative Mode[17][20].
- Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transition for G-β-MCA.
5. Data Analysis:
-
Calculate the mean concentration of the QC samples for each condition.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal (or time-zero) concentration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Tissue-specific mechanisms of bile acid homeostasis and activation of FXR-FGF19 signaling in preterm and term neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics and determinants of human plasma bile acid profiles during dietary challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. welchlab.com [welchlab.com]
- 8. benchchem.com [benchchem.com]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 11. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 12. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile acid - Wikipedia [en.wikipedia.org]
- 14. Degradation of Bile Acids by Soil and Water Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. An HPLC-MS/MS method for quantitation of Gly-MCA in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. shimadzu.com [shimadzu.com]
a selecting appropriate control groups for Glycine-beta-muricholic Acid experiments
Technical Support Center: Glycine-beta-muricholic Acid (G-β-MCA) Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on designing experiments involving this compound (G-β-MCA), with a specific focus on the critical selection of appropriate control groups.
Troubleshooting Guide: Control Group Selection & Experimental Design
This section addresses specific issues that may arise during the planning and execution of G-β-MCA experiments.
Q1: My G-β-MCA treatment shows a significant effect, but how can I be certain it is specifically due to Farnesoid X Receptor (FXR) antagonism?
A1: Demonstrating target specificity is crucial. G-β-MCA is known to act as an intestine-specific FXR antagonist.[1][2] To confirm that your observed effects are mediated by this mechanism, you should incorporate the following controls:
-
Genetic Knockout Models: The gold standard is to use FXR knockout (FXR-/-) mice. If G-β-MCA is administered to these mice and fails to produce the same effect observed in wild-type mice, it strongly supports an FXR-dependent mechanism.
-
Positive and Negative Controls: In in vitro assays, such as a luciferase reporter assay, use a known FXR agonist like GW4064 or chenodeoxycholic acid (CDCA) to activate the receptor.[3][4] G-β-MCA should be shown to inhibit this activation. A known FXR antagonist, such as Guggulsterone, can serve as a positive control for the antagonistic effect.[5]
-
Target Gene Expression Analysis: Measure the mRNA levels of well-established FXR target genes in the relevant tissue (e.g., ileum). G-β-MCA treatment should alter the expression of these genes. For instance, in the ileum, G-β-MCA has been shown to down-regulate FXR targets like Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15 (FGF15).[6][7]
Q2: What is the correct vehicle control for my in vivo G-β-MCA study?
A2: The choice of vehicle depends on the route of administration. An improper vehicle can lead to confounding results.
-
Oral Gavage: For direct oral administration, a common vehicle is 0.5% methylcellulose (B11928114) in water.[8] Your control group must receive the exact same volume and concentration of the vehicle on the same schedule as the G-β-MCA treated group.
-
Dietary Admixture: When G-β-MCA is mixed into chow, the control group must be fed the identical chow diet, from the same batch, but without the addition of G-β-MCA.[6][9] It is important to monitor food intake to ensure that any observed effects are not due to differences in consumption between groups.
Q3: I am observing high variability in my animal study results. What are some common pitfalls related to control groups?
A3: High variability can often be traced back to inconsistencies in experimental design and control group management.
-
Age and Sex Matching: Ensure all animals in control and treatment groups are precisely matched for age and sex.[9] Some studies have noted sex-specific effects of G-β-MCA.[10]
-
Littermate Controls: Whenever possible, use littermates and distribute them across different experimental groups. This minimizes the confounding influence of genetic background variability.
-
Acclimatization and Diet: All animals should undergo a proper acclimatization period. If using a specific disease model diet (e.g., a high-fat diet), ensure all groups, including the healthy control, are on their respective diets for the same duration before the G-β-MCA intervention begins.[11]
-
Housing Conditions: House all animals under identical environmental conditions (light cycle, temperature, cage type) to avoid stress-induced variables.
Q4: G-β-MCA is metabolized in the gut. How do I control for the effects of its metabolites?
A4: G-β-MCA is poorly absorbed in the small intestine and is primarily deconjugated by gut microbiota in the large intestine before being converted to taurine-conjugated MCA (T-MCA) in the liver.[6] T-MCA also functions as an FXR antagonist.[10]
-
Controlling for this is complex. The most effective strategy remains the use of FXR knockout animals , as this will account for the on-target effects of both the parent compound and its active metabolites.
-
Additionally, you can analyze the bile acid pool composition in both control and treated groups to quantify the levels of G-β-MCA and its metabolites, correlating these levels with the observed physiological effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of G-β-MCA?
A1: G-β-MCA is an intestine-specific antagonist of the farnesoid X receptor (FXR).[1][2] By inhibiting intestinal FXR signaling, it suppresses the synthesis of intestine-derived ceramides, which in turn reduces liver endoplasmic reticulum (ER) stress and inflammation associated with conditions like NASH.[1][2]
Q2: What are the key downstream signaling effects of G-β-MCA?
A2: The primary signaling cascade involves the inhibition of intestinal FXR. This leads to decreased expression of FXR target genes, a reduction in ceramide synthesis, and ultimately amelioration of liver conditions like steatosis, inflammation, and fibrosis.[1][2][12] It also alters the overall bile acid pool, reducing its size and hydrophobicity.[6]
Q3: What are typical dosages for G-β-MCA in mouse models?
A3: Dosages can vary depending on the disease model and administration route. Published studies have used doses such as an estimated 20 mg/kg/day when mixed in a chow diet[6] and up to approximately 160 mg/kg/day in other chow-based studies.[8][10] It is crucial to perform a dose-response study to determine the optimal concentration for your specific model.
Q4: How should I prepare G-β-MCA for administration?
A4: For oral gavage, G-β-MCA can be suspended in 0.5% methylcellulose.[8] For dietary administration, it can be thoroughly mixed with a standard or specialized chow diet.[10] Ensure the mixture is homogenous to provide a consistent dose.
Experimental Protocols & Data Presentation
Protocol 1: In Vivo Study in a Diet-Induced NASH Mouse Model
This protocol outlines a typical experimental design to assess the efficacy of G-β-MCA in a nonalcoholic steatohepatitis (NASH) model.
Methodology:
-
Animal Selection: Use 8-week-old male C57BL/6J mice.
-
Acclimatization: Acclimatize mice for one week under standard housing conditions.
-
Group Assignment: Randomly assign mice to the three groups outlined in the table below (n=8-12 per group).
-
Diet Induction: Feed Groups 2 and 3 a high-fat, high-cholesterol diet (e.g., AMLN diet) for 12 weeks to induce NASH. Feed Group 1 a standard chow diet.[2]
-
Treatment: For the subsequent 8 weeks, continue the respective diets. Administer G-β-MCA (e.g., 20 mg/kg/day) or the vehicle daily to the appropriate groups via oral gavage.
-
Endpoint Analysis: At the end of the treatment period, collect blood and tissues (liver, ileum) for analysis, including liver histology, gene expression (qRT-PCR for FXR targets), and measurement of bile acid and ceramide levels.
Table 1: Experimental Groups for In Vivo NASH Study
| Group ID | Group Name | Diet | Treatment | Primary Purpose |
| 1 | Healthy Control | Standard Chow | Vehicle | Establishes baseline physiological parameters. |
| 2 | Disease Control | NASH Diet | Vehicle | Models the NASH phenotype and serves as the primary comparison for the treatment group. |
| 3 | Treatment Group | NASH Diet | G-β-MCA | Assesses the therapeutic effect of G-β-MCA on the NASH phenotype. |
Protocol 2: In Vitro FXR Luciferase Reporter Assay
This protocol describes an assay to confirm the FXR antagonistic activity of G-β-MCA in a cell-based system.
Methodology:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Transfection: Seed cells in a 96-well plate. Co-transfect with an FXR expression plasmid and a luciferase reporter plasmid containing an FXR response element (e.g., pGL4.11-hSHP-luciferase).[3]
-
Pre-treatment: After 24 hours, replace the medium. Add G-β-MCA at various concentrations to the designated wells and incubate for 1 hour.
-
Treatment: Add a known FXR agonist (e.g., 5 µM GW4064) to all wells except the vehicle control.[3]
-
Incubation: Incubate for an additional 24 hours.
-
Luciferase Assay: Measure luciferase activity using a commercial assay kit and a luminometer. Normalize results to a co-transfected control plasmid (e.g., Renilla).
Table 2: Treatment Conditions for In Vitro FXR Reporter Assay
| Condition ID | Treatment Components | Expected Outcome | Purpose |
| 1 | Vehicle (e.g., 0.1% DMSO) | Basal luciferase activity | Negative Control / Baseline |
| 2 | FXR Agonist (e.g., GW4064) | High luciferase activity | Positive Control for Activation |
| 3 | G-β-MCA + FXR Agonist | Reduced luciferase activity (dose-dependent) | Test for Antagonism |
| 4 | G-β-MCA alone | Basal luciferase activity | Test for inverse agonism (usually none) |
Visualizations: Pathways and Workflows
References
- 1. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09320C [pubs.rsc.org]
- 5. Discovery of Natural Products as Novel and Potent FXR Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gly-β-MCA is a potent anti-cholestasis agent against “human-like” hydrophobic bile acid-induced biliary injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gly-βMCA modulates bile acid metabolism to reduce hepatobiliary injury in Mdr2 KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bile Acid Holds Key to Fatty Liver Disease and Obesity [nutritioninsight.com]
- 12. Gamma-Muricholic Acid Inhibits Nonalcoholic Steatohepatitis: Abolishment of Steatosis-Dependent Peroxidative Impairment by FXR/SHP/LXRα/FASN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
a addressing batch-to-batch variability of commercial Glycine-beta-muricholic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of commercial Glycine-beta-muricholic Acid (G-β-MCA).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation due to variability between different batches of G-β-MCA.
Issue 1: Inconsistent or Weaker-Than-Expected Farnesoid X Receptor (FXR) Antagonism in vitro
-
Question: We are observing variable or significantly lower inhibition of FXR target genes (e.g., SHP, FGF15) in our cell-based assays compared to previous experiments with a different batch of G-β-MCA. What could be the cause and how can we troubleshoot this?
-
Answer: This issue often points to variability in the purity or the presence of inactive isomers in the G-β-MCA batch. Here is a step-by-step guide to troubleshoot this problem:
-
Verify Compound Identity and Purity:
-
Potential Cause: The new batch may have a lower percentage of the active G-β-MCA compound or contain impurities that interfere with its activity. Commercial preparations typically specify a purity of >95%.[1][2]
-
Recommended Action: If possible, perform an independent analysis of the compound's purity and identity. A High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis is recommended to confirm the molecular weight and assess the presence of contaminants.
-
-
Assess Compound Solubility and Stability:
-
Potential Cause: G-β-MCA has limited solubility in aqueous buffers.[2] Improper dissolution can lead to a lower effective concentration in your assay. While soluble in organic solvents like DMSO and ethanol, prolonged storage in solution, especially aqueous solutions, is not recommended.[2]
-
Recommended Action: Always prepare fresh stock solutions in an appropriate organic solvent like DMSO.[2] When diluting into aqueous media for cell culture, ensure the final solvent concentration is low and does not affect cell viability. Visually inspect for any precipitation. Perform a solubility test with the new batch to ensure it behaves similarly to previous batches.
-
-
Perform a Dose-Response Curve:
-
Potential Cause: The potency (IC50) of the new batch may differ.
-
Recommended Action: Generate a full dose-response curve for the new batch and compare it to the curve from a previous, well-performing batch. This will determine if a higher concentration of the new batch is required to achieve the same level of FXR antagonism.
-
-
Review Experimental Protocol:
-
Potential Cause: Minor, unintentional variations in the experimental setup can amplify small differences between batches.
-
Recommended Action: Ensure all experimental parameters are consistent, including cell passage number, seeding density, concentration of the FXR agonist (e.g., GW4064 or chenodeoxycholic acid), and incubation times.
-
-
Issue 2: Inconsistent In Vivo Efficacy or Unexpected Phenotypes
-
Question: Our in vivo study using a new batch of G-β-MCA is not reproducing the expected metabolic benefits (e.g., prevention of weight gain, improved insulin (B600854) sensitivity) seen previously. What steps should we take?[3]
-
Answer: In vivo experiments are sensitive to a multitude of factors, and batch-to-batch variability can be a significant contributor.
-
Confirm Formulation and Dosing Accuracy:
-
Potential Cause: G-β-MCA is often administered orally in the diet or via gavage.[4][5] Inconsistent mixing in the feed or errors in formulation can lead to variable dosing.
-
Recommended Action: Ensure the G-β-MCA is thoroughly and evenly mixed into the chow if using dietary administration. If using oral gavage, verify the stability and homogeneity of the suspension. Prepare formulations fresh, if possible.
-
-
Evaluate Bioavailability and Gut Stability:
-
Potential Cause: G-β-MCA is designed to be an intestine-specific FXR antagonist and is noted to be resistant to hydrolysis by bacterial bile salt hydrolase (BSH).[4][6] A batch with different physical properties (e.g., crystal size) or impurities could have altered absorption or gut stability.
-
Recommended Action: While direct measurement of bioavailability can be complex, consider collecting fecal samples to measure G-β-MCA and its metabolites to confirm gut exposure. An unexpected increase in systemic absorption could also alter the therapeutic effect.
-
-
Assess Animal Health and Microbiome:
-
Potential Cause: The gut microbiome can influence bile acid metabolism.[7] Variations in the microbiome of the animal cohort could interact with the activity of G-β-MCA.
-
Recommended Action: Ensure that the health status and sourcing of the animals are consistent. If significant variability persists, consider co-housing animals from different experimental groups or analyzing the gut microbiome composition.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the typical purity of commercially available this compound?
-
Answer: Commercial suppliers generally state a purity of ≥95%.[2] However, the nature of the remaining <5% is usually not specified and could contribute to variability.
-
-
Question: How should I properly store and handle G-β-MCA?
-
Answer: G-β-MCA should be stored as a solid at -20°C for long-term stability (≥4 years).[2][4] Stock solutions in organic solvents like DMSO can be stored at -80°C for up to a year, but aqueous solutions are not recommended for storage beyond one day.[2][5] Avoid repeated freeze-thaw cycles of stock solutions.[5]
-
-
Question: What are the best practices for preparing G-β-MCA solutions?
-
Answer: G-β-MCA is supplied as a crystalline solid.[2] For in vitro experiments, prepare a concentrated stock solution in an organic solvent such as DMSO (e.g., 20 mg/mL).[2][4] For cell-based assays, this stock can then be diluted in the culture medium. To improve solubility in aqueous buffers for other applications, it is recommended to first dissolve G-β-MCA in DMF and then dilute with the aqueous buffer of choice (e.g., PBS).[2]
-
-
Question: How can I qualify a new batch of G-β-MCA before starting a large-scale or critical experiment?
-
Answer: It is highly recommended to perform a qualification study on any new batch. This should include:
-
Purity and Identity Confirmation: Use HPLC-MS to confirm the molecular weight and purity.
-
Functional Assay: Perform an in vitro FXR antagonist assay (e.g., a luciferase reporter assay in Caco-2 cells) to generate a dose-response curve and compare the IC50 value to a previously validated batch.[4]
-
Solubility Check: Confirm that the new batch dissolves as expected in your chosen solvent.
-
-
Quantitative Data Summary
| Parameter | Reported Value / Condition | Commercial Source Example | Citation |
| Purity | ≥95% | Cayman Chemical, Larodan | [1][2] |
| Molecular Weight | 465.6 g/mol | Cayman Chemical, Larodan | [1][4] |
| Appearance | Crystalline solid | Cayman Chemical | [2][4] |
| Long-term Storage | -20°C (as solid) | Cayman Chemical, Larodan | [1][2] |
| Stability (Solid) | ≥ 4 years at -20°C | Cayman Chemical | [2] |
| Solubility | DMSO: ~20 mg/mLDMF: ~30 mg/mLEthanol: ~20 mg/mLDMF:PBS (1:1, pH 7.2): ~0.5 mg/mL | Cayman Chemical | [2][4] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of G-β-MCA in methanol.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Range: m/z 100-1000.
-
Analysis: Look for the parent ion [M-H]⁻ at m/z 464.6. Quantify the area under the curve for the main peak to determine purity relative to any impurity peaks.
-
Protocol 2: Functional Assessment via FXR Reporter Assay
-
Cell Culture: Plate Caco-2 cells in a 96-well plate.
-
Transfection: Transfect cells with an FXR-responsive luciferase reporter plasmid (containing bile acid response elements) and a control plasmid (e.g., Renilla luciferase).
-
Treatment:
-
After 24 hours, treat the cells with a known FXR agonist (e.g., 1 µM GW4064 or 100 µM chenodeoxycholic acid).
-
Concurrently, treat with a range of concentrations of the new G-β-MCA batch (e.g., 0.1 µM to 100 µM). Include a positive control (a previously validated G-β-MCA batch) and a vehicle control.
-
-
Incubation: Incubate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Analysis: Normalize the FXR-reporter (firefly) activity to the control (Renilla) activity. Plot the normalized activity against the G-β-MCA concentration and calculate the IC50 value. Compare this to the IC50 of your reference batch.
Visualizations
Caption: G-β-MCA acts as an intestinal FXR antagonist, blocking downstream signaling.
Caption: Recommended workflow for qualifying a new batch of G-β-MCA.
References
- 1. larodan.com [larodan.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Bile Acid Holds Key to Fatty Liver Disease and Obesity [nutritioninsight.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Gut Microbiota–FXR Signaling Axis for Glycemic Control: Does a Dietary Supplement Work Magic? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Glycine-beta-muricholic Acid and Tauro-beta-muricholic Acid as Farnesoid X Receptor Antagonists
For researchers, scientists, and drug development professionals, understanding the nuances of Farnesoid X Receptor (FXR) antagonism is critical for the development of novel therapeutics for metabolic and cholestatic diseases. This guide provides an objective comparison of two key FXR antagonists: Glycine-beta-muricholic Acid (Gly-β-MCA) and Tauro-beta-muricholic acid (Tauro-β-MCA), supported by available experimental data.
Tauro-β-muricholic acid (Tauro-β-MCA) is a naturally occurring bile acid in mice that has been identified as an endogenous antagonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1] However, its therapeutic potential is limited by its rapid metabolism by the gut microbiota.[2] this compound (Gly-β-MCA) is a synthetic derivative of Tauro-β-MCA, designed to be more resistant to bacterial hydrolysis and to act as a more stable and potent intestine-selective FXR antagonist.[2][3][4]
Data Presentation: Quantitative Comparison
Direct head-to-head comparative studies providing IC50 values for both compounds from the same experimental setup are limited. However, available data from separate studies provide insights into their relative potencies.
| Compound | Assay Type | IC50 Value | Key Findings |
| Tauro-β-muricholic acid (Tauro-β-MCA) | Not specified | 40 µM | A naturally occurring, competitive FXR antagonist. |
| Glycine-β-muricholic Acid (Gly-β-MCA) | In vivo studies (mice) | Not available | Described as a "potent" and "intestine-selective" FXR inhibitor. Oral administration effectively inhibits intestinal FXR signaling in mice.[3][4] |
Note: The lack of a directly comparable IC50 value for Gly-β-MCA is a limitation. The potency of Gly-β-MCA is inferred from in vivo studies demonstrating its ability to inhibit FXR signaling in the intestine at specific oral doses.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize FXR antagonists.
FXR Antagonist Luciferase Reporter Gene Assay
This cell-based assay is a common method to quantify the ability of a compound to inhibit FXR activation by an agonist.
Objective: To determine the in vitro potency of a test compound in antagonizing agonist-induced FXR activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids: Gal4-FXR-LBD (ligand-binding domain), UAS-luciferase reporter, and a Renilla luciferase internal control
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Transfection reagent (e.g., Lipofectamine)
-
FXR agonist (e.g., GW4064 or Chenodeoxycholic acid - CDCA)
-
Test compounds (Gly-β-MCA, Tauro-β-MCA)
-
Dual-luciferase reporter assay system
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gal4-FXR-LBD, UAS-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with DMEM containing a fixed, sub-maximal concentration (e.g., EC80) of the FXR agonist GW4064 and varying concentrations of the test antagonist (Gly-β-MCA or Tauro-β-MCA). Include appropriate vehicle and agonist-only controls.
-
Incubation: Incubate the cells for an additional 16-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. The antagonist activity is calculated as the percent inhibition of the agonist response. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the direct binding of a ligand to the FXR ligand-binding domain.
Objective: To determine if a test compound can displace a fluorescently labeled FXR agonist from the FXR ligand-binding domain.
Materials:
-
Recombinant human FXR ligand-binding domain (LBD) protein
-
Fluorescently labeled FXR agonist (tracer)
-
Terbium-conjugated anti-GST antibody (or other suitable donor fluorophore)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
Test compounds (Gly-β-MCA, Tauro-β-MCA)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Methodology:
-
Reagent Preparation: Prepare solutions of FXR-LBD, fluorescent tracer, and terbium-labeled antibody in assay buffer.
-
Compound Dispensing: Dispense varying concentrations of the test compounds into the wells of a 384-well plate. Include wells for no-compound (agonist only) and no-agonist controls.
-
Reagent Addition: Add the FXR-LBD and terbium-labeled antibody mixture to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for compound binding.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Final Incubation: Incubate the plate for another period (e.g., 2-4 hours) at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The antagonist activity is determined by the degree of reduction in the TR-FRET signal in the presence of the test compound compared to the agonist-only control. IC50 values are calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: FXR signaling pathway and points of antagonism.
References
- 1. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psu.edu [psu.edu]
- 4. mdpi.com [mdpi.com]
Glycine-beta-muricholic Acid: A Superior Intestine-Selective FXR Inhibitor for Metabolic Disease Research
A comprehensive analysis of Glycine-beta-muricholic Acid (Gly-β-MCA) demonstrates its potent and selective inhibition of the farnesoid X receptor (FXR) in the intestine, offering significant advantages over other FXR antagonists in the study and potential treatment of metabolic disorders. This guide provides a detailed comparison of Gly-β-MCA with alternative FXR inhibitors, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Gly-β-MCA is a synthetic derivative of the primary murine bile acid, β-muricholic acid. Its unique glycine (B1666218) conjugation renders it resistant to hydrolysis by bacterial bile salt hydrolases in the gut, a critical feature that enhances its intestinal residency and selective action.[1] In contrast, its predecessor, Tauro-β-muricholic acid (T-β-MCA), is rapidly degraded by gut microbiota, limiting its efficacy as a long-acting intestinal FXR inhibitor.[1]
Comparative Efficacy of FXR Antagonists
The following table summarizes the in vitro potency of Gly-β-MCA and other common FXR antagonists. It is important to note that IC50 values can vary between different assay systems and experimental conditions.
| Compound | Type | Target | IC50 (μM) | Key Characteristics |
| Glycine-β-muricholic Acid (Gly-β-MCA) | Steroidal (Synthetic) | FXR | Not explicitly stated in a direct IC50 value, but demonstrated as a high-affinity inhibitor.[2][3][4] | Intestine-selective; resistant to bacterial hydrolysis.[1] |
| Tauro-β-muricholic Acid (T-β-MCA) | Steroidal (Natural) | FXR | 40[5][6][7][8] | Competitive and reversible antagonist; rapidly hydrolyzed by gut microbiota.[1] |
| Glycoursodeoxycholic Acid (GUDCA) | Steroidal (Natural) | FXR | 77.2[7][9][10] | Endogenous antagonist; inhibits CDCA-induced FXR activation.[9] |
| Tauroursodeoxycholic Acid (TUDCA) | Steroidal (Natural) | FXR | 75.1[7][10][11] | Comparable antagonistic activity to GUDCA.[11] |
| Guggulsterone | Non-steroidal (Natural) | FXR | ~1-5[12] | Acts as an antagonist in coactivator association assays but can enhance transcription of certain FXR target genes.[1] |
In Vivo Validation of Intestine-Selective FXR Inhibition
Animal studies have consistently demonstrated the intestine-selective action of Gly-β-MCA. Oral administration to mice resulted in significantly higher concentrations of Gly-β-MCA in the ileum compared to the liver.[2] This targeted action leads to the inhibition of intestinal FXR signaling, as evidenced by the downregulation of FXR target genes such as the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15 (FGF15) specifically in the intestine, with minimal to no effect on their expression in the liver.[2]
This intestine-specific FXR inhibition by Gly-β-MCA has been shown to have profound systemic metabolic benefits. In mouse models of diet-induced obesity, Gly-β-MCA treatment prevented weight gain, improved insulin (B600854) sensitivity, and reduced hepatic steatosis.[2][3][4] These beneficial effects are attributed to the reduced intestinal biosynthesis of ceramides, which are known to impair metabolic function.[2][3][13]
A direct comparison with Ursodeoxycholic acid (UDCA), a drug used in the treatment of cholestasis, showed that while both compounds can reduce liver injury, Gly-β-MCA demonstrated superior efficacy against portal fibrosis in a mouse model of cholestasis.[14][15][16]
Signaling Pathway of Intestinal FXR Inhibition by Gly-β-MCA
The mechanism of action of Gly-β-MCA involves the antagonism of FXR in the enterocytes of the small intestine. This inhibition prevents the transcription of FXR target genes, leading to downstream metabolic effects.
Caption: Intestinal FXR inhibition by Gly-β-MCA.
Experimental Workflows
The validation of Gly-β-MCA's intestine-selective FXR inhibition involves a series of in vitro and in vivo experiments.
Caption: Experimental workflow for validating Gly-β-MCA.
Experimental Protocols
FXR Luciferase Reporter Assay
This assay is used to determine the ability of a compound to activate or inhibit FXR.
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
Transfection: Cells are seeded in 96-well plates and co-transfected with an FXR expression vector, an FXR-responsive element (FXRE)-luciferase reporter vector, and a Renilla luciferase vector (for normalization).
Treatment: After 24 hours, cells are treated with a known FXR agonist (e.g., GW4064 or CDCA) in the presence or absence of varying concentrations of the test compound (e.g., Gly-β-MCA).
Luciferase Measurement: After another 24 hours, luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal. The inhibitory effect of the test compound is calculated as the percentage reduction in agonist-induced luciferase activity.
Quantification of Intestinal Ceramides by UPLC-MS/MS
This method is used to measure the levels of different ceramide species in intestinal tissue.
Sample Preparation: Intestinal tissue samples are homogenized in a methanol-based extraction buffer. The homogenate is then centrifuged, and the supernatant containing the lipid extract is collected.
UPLC-MS/MS Analysis: The lipid extract is injected into an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS). The different ceramide species are separated by the UPLC column based on their hydrophobicity and then detected and quantified by the mass spectrometer.
Data Analysis: The concentration of each ceramide species is determined by comparing its peak area to that of a known internal standard.
Gene Expression Analysis of FXR Target Genes
This protocol is used to quantify the mRNA levels of FXR target genes in intestinal and liver tissues.
RNA Extraction: Total RNA is extracted from tissue samples using a commercial RNA isolation kit.
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the target genes (e.g., SHP, FGF15) and a housekeeping gene (for normalization, e.g., 18S rRNA or GAPDH).
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, normalized to the expression of the housekeeping gene.
Conclusion
This compound stands out as a potent and intestine-selective FXR inhibitor with a superior pharmacological profile compared to other available antagonists. Its resistance to bacterial degradation ensures targeted and sustained action in the gut, leading to significant systemic metabolic benefits without the potential side effects of systemic FXR inhibition. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Gly-β-MCA and other intestine-selective FXR modulators in the context of metabolic diseases.
References
- 1. Guggulsterone is a farnesoid X receptor antagonist in coactivator association assays but acts to enhance transcription of bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gly-β-MCA is a potent anti-cholestasis agent against "human-like" hydrophobic bile acid-induced biliary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gly-β-MCA is a potent anti-cholestasis agent against “human-like” hydrophobic bile acid-induced biliary injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Glycine-beta-muricholic Acid and Synthetic FXR Antagonists in Preclinical Metabolic Models
This guide provides a detailed comparison of the naturally derived, intestine-specific farnesoid X receptor (FXR) antagonist, Glycine-beta-muricholic Acid (G-β-MCA), and various synthetic FXR antagonists. The comparison focuses on their performance in preclinical models of metabolic diseases, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative effects of G-β-MCA and representative synthetic FXR antagonists on key metabolic parameters and target gene expression in various mouse models of metabolic disease. It is important to note that direct head-to-head studies are limited, and the data presented here are compiled from different studies with varying experimental designs.
Table 1: In Vivo Efficacy in Metabolic Disease Models
| Compound/Treatment | Animal Model | Duration | Key Metabolic Outcomes | Citation(s) |
| This compound (G-β-MCA) | High-Fat Diet (HFD)-induced obese mice | 5 weeks | - Reduced body weight gain- Decreased liver weight- Lowered liver triglyceride content- Improved glucose tolerance and insulin (B600854) sensitivity | [1] |
| AMLN diet-induced NASH mice | 8 weeks | - Decreased body weight gain- Reduced liver-to-body weight ratio- Lowered hepatic triglyceride and free cholesterol content- Reduced serum ALT and AST levels | [2] | |
| Synthetic Antagonist: Compound 15 (FLG249) | C57BL/6N mice | Not specified | Data on systemic metabolic parameters not provided in the cited study. Focus was on intestinal target gene expression. | [3] |
| Synthetic Antagonist: 7β-isopropylchenodeoxycholic acid (7β-ipCDCA) | Western diet-fed mice | Not specified | - Improved glucose homeostasis- Enhanced GLP-1 secretion | [4] |
| General Synthetic Antagonists (Benzopyrenes, Benzoxepines, Triterpenoids) | Diabetic KKAy mice | Not specified | - Demonstrated hypolipidemic activity- Showed hepatic protection |
Table 2: Modulation of Intestinal Farnesoid X Receptor (FXR) Target Gene Expression
| Compound/Treatment | Animal Model | Key Intestinal FXR Target Gene Changes (mRNA levels) | Citation(s) |
| This compound (G-β-MCA) | AMLN diet-induced NASH mice | - Decreased Shp- Decreased Fgf15- Decreased Ibabp | [2] |
| HFD-fed mice | - Decreased Shp- Decreased Fgf15 | [5] | |
| Synthetic Antagonist: Compound 15 (FLG249) | C57BL/6N mice | - Decreased Shp- Decreased Fgf15- Decreased Ostα | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of G-β-MCA and synthetic FXR antagonists.
Animal Models and Husbandry
-
High-Fat Diet (HFD)-Induced Obesity Model: Male C57BL/6J mice are typically used. After a period of acclimatization on a standard chow diet, mice are switched to a high-fat diet (e.g., 60% kcal from fat) to induce obesity, insulin resistance, and hepatic steatosis. The diet is maintained throughout the study period.[6]
-
NASH Model (e.g., AMLN Diet): To induce non-alcoholic steatohepatitis (NASH), mice can be fed a diet high in fat, fructose, and cholesterol, such as the AMLN diet. This diet promotes the development of liver steatosis, inflammation, and fibrosis.[2]
-
Animal Husbandry: All animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified for particular procedures like fasting for glucose tolerance tests.[7][8]
Compound Administration
-
Oral Gavage: This is a common method for precise oral dosing.[9]
-
Preparation: The compound (G-β-MCA or synthetic antagonist) is suspended in a suitable vehicle, such as a 0.5% methylcellulose (B11928114) solution.[9]
-
Procedure: The animal is restrained, and a gavage needle of appropriate size is inserted into the mouth and gently advanced into the esophagus. The compound suspension is then slowly administered. The volume administered is typically calculated based on the animal's body weight (e.g., 10 mL/kg).[7][8][10][11]
-
Measurement of Metabolic Parameters
-
Body and Liver Weight: Body weight is monitored regularly throughout the study. At the end of the study, animals are euthanized, and livers are excised and weighed.[2]
-
Serum Analysis: Blood is collected, and serum is separated to measure levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage. Commercial assay kits are used for these measurements.[2]
-
Liver Triglyceride Content: A portion of the liver is homogenized, and lipids are extracted. Triglyceride levels are then quantified using a colorimetric assay kit.[1]
Gene Expression Analysis (qPCR)
-
RNA Extraction: Total RNA is isolated from tissues (e.g., ileum, liver) using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The expression levels of target genes (e.g., Shp, Fgf15) and a housekeeping gene (for normalization) are quantified using qPCR with specific primers and a fluorescent dye (e.g., SYBR Green).
Bile Acid Analysis
-
Sample Preparation: Bile acids are extracted from biological samples (e.g., liver, bile, plasma, feces) using methods like solid-phase extraction or protein precipitation.[12][13][14]
-
Quantification by LC-MS/MS: The extracted bile acids are then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the separation and sensitive detection of individual bile acid species.[12][15][16]
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The farnesoid X receptor (FXR) antagonist 7β-isopropylchenodeoxycholic acid improves glucose metabolism in mice on a Western diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP3027637B1 - The glycine conjugate of beta-muricholic acid as an inhibitor of the farnesoid x receptor for the treatment of obesity, insulin resistance or non-alcoholic fatty liver disease - Google Patents [patents.google.com]
- 6. tasnimnews.com [tasnimnews.com]
- 7. research-support.uq.edu.au [research-support.uq.edu.au]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Profiling bile acid composition in bile from mice of different ages and sexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Quantifying forms and functions of intestinal bile acid pools in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Glycine-beta-muricholic Acid vs. Obeticholic Acid
In the landscape of therapeutic development for cholestatic and metabolic liver diseases, two bile acid derivatives, Glycine-beta-muricholic Acid (G-β-MCA) and Obeticholic Acid (OCA), have emerged as significant molecules of interest. While both compounds aim to mitigate liver injury, they operate through distinct and opposing mechanisms of action on the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Disclaimer: The following data is compiled from separate studies and does not represent a head-to-head comparison in a single clinical trial. Direct comparative efficacy can only be definitively established through such a study.
Mechanism of Action: A Tale of Two Opposites
Obeticholic Acid (OCA) is a potent and selective FXR agonist .[1][2][3] Systemic activation of FXR by OCA leads to the suppression of bile acid synthesis by inhibiting the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting step in the classic bile acid synthesis pathway.[4] Furthermore, OCA promotes the transport and excretion of bile acids from hepatocytes.[4] Beyond its effects on bile acid homeostasis, OCA has demonstrated anti-inflammatory and anti-fibrotic properties in the liver.[1]
This compound (G-β-MCA) , in contrast, functions as an intestine-selective FXR antagonist .[5][6] By inhibiting FXR signaling specifically in the gut, G-β-MCA initiates a cascade of effects that differ significantly from the systemic agonism of OCA. Intestinal FXR antagonism by G-β-MCA has been shown to modulate the gut microbiota, reduce the production of pro-inflammatory ceramides, and improve the gut barrier function.[5][7][8] This targeted intestinal action leads to a reduction in the total bile acid pool size and a decrease in the hydrophobicity of the circulating bile acid pool, thereby alleviating liver injury.[7][8]
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of G-β-MCA and OCA from various preclinical and clinical studies.
Table 1: Effects on Liver Injury Markers
| Parameter | This compound (G-β-MCA) | Obeticholic Acid (OCA) |
| Animal Model | Cyp2c70 KO mice (model of cholestasis) | Patients with Primary Biliary Cholangitis (PBC) |
| Dosage | ~160 mg/kg/day for 4 weeks | 5-10 mg/day |
| Change in ALT | Significant reduction, comparable to UDCA[9] | Statistically significant decrease[2] |
| Change in AST | Not significantly lowered in one study[10] | Statistically significant decrease[2] |
| Change in ALP | Significant reduction in female Mdr2 KO mice[10] | Significant reduction in some studies, though not all[2] |
| Change in Total Bilirubin (B190676) | Comparable efficacy to UDCA in reducing serum levels[9] | No significant change in some analyses[2] |
Table 2: Effects on Liver Fibrosis
| Parameter | This compound (G-β-MCA) | Obeticholic Acid (OCA) |
| Animal/Patient Population | Male Cyp2c70 KO mice | Patients with NASH and fibrosis |
| Method of Assessment | Sirius Red staining and fibrosis score | Liver biopsy and histology |
| Outcome | Alleviated liver fibrosis[7] | Significant improvement in fibrosis in a dose-dependent manner[1][11] |
Experimental Protocols
This compound (G-β-MCA) in a Cholestasis Mouse Model
-
Animal Model: Male Cyp2c70 knockout (KO) mice, which exhibit a "human-like" hydrophobic bile acid pool leading to hepatobiliary injury.[7]
-
Treatment: G-β-MCA was administered as a dietary admixture at a dose of approximately 160 mg/kg/day for 4-5 weeks.[9][10]
-
Efficacy Assessment:
-
Liver Injury: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin were measured.[9][10]
-
Liver Histology: Liver sections were stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis.[7]
-
Bile Acid Analysis: Total bile acid pool size and the hydrophobicity index of the bile acid pool were determined.[7]
-
Obeticholic Acid (OCA) in a NASH Mouse Model
-
Animal Model: Diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis (NASH), such as C57BL/6J mice on a high-fat diet.[12]
-
Treatment: OCA was administered via oral gavage at a dose of 30 mg/kg/day for 8 weeks.[12]
-
Efficacy Assessment:
-
Liver Histology: Liver biopsies were performed before and after treatment to assess changes in the NAFLD Activity Score (NAS), which includes steatosis, lobular inflammation, and hepatocellular ballooning, as well as the fibrosis stage.[12]
-
Gene Expression Analysis: Hepatic gene expression profiling was conducted to evaluate the modulation of genes involved in FXR signaling, lipid metabolism, and fibrosis.[13]
-
Biochemical Markers: Serum levels of ALT and AST were measured.[13]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Obeticholic Acid (OCA) Signaling Pathway.
Caption: this compound (G-β-MCA) Signaling Pathway.
Experimental Workflows
Caption: Experimental Workflow for G-β-MCA in a Cholestasis Model.
Caption: Experimental Workflow for OCA in a NASH Model.
Conclusion
This compound and Obeticholic Acid represent two distinct therapeutic strategies for liver diseases, centered on the differential modulation of FXR. OCA, as a systemic FXR agonist, directly targets hepatic pathways to reduce bile acid synthesis and promote their export, while also exerting anti-inflammatory and anti-fibrotic effects. In contrast, G-β-MCA's intestine-selective FXR antagonism offers a novel approach by modulating the gut-liver axis, leading to a reduction in the toxic bile acid pool and improvements in gut health.
The choice between an FXR agonist and an intestinal FXR antagonist may depend on the specific pathophysiology of the liver disease being targeted. The systemic effects of OCA have shown promise in improving liver histology in NASH, while the gut-centric mechanism of G-β-MCA presents a compelling alternative that may offer a different safety and efficacy profile. Further research, including head-to-head comparative studies, is imperative to fully elucidate the relative therapeutic potential of these two promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Obeticholic Acid Improves Cholestasis, Liver Fibrosis, and Liver Function in Patients with Primary Biliary Cholangitis with Inadequate Response to Ursodeoxycholic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect and safety of obeticholic acid for patients with nonalcoholic steatohepatitis: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gly-β-MCA is a potent anti-cholestasis agent against “human-like” hydrophobic bile acid-induced biliary injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gly-β-MCA is a potent anti-cholestasis agent against "human-like" hydrophobic bile acid-induced biliary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gly-βMCA modulates bile acid metabolism to reduce hepatobiliary injury in Mdr2 KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential Therapeutic Effects of FXR Activation, sEH Inhibition, and Dual FXR/sEH Modulation in NASH in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intestinal-Specific Mechanism of Glycine-beta-muricholic Acid: A Comparative Guide Using FXR Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Glycine-beta-muricholic Acid's (Gly-β-MCA) performance, validated through studies utilizing Farnesoid X Receptor (FXR) knockout mice. We delve into the experimental data and detailed protocols that substantiate its intestine-specific mechanism of action in improving metabolic disorders.
This compound (Gly-β-MCA) has emerged as a promising therapeutic agent for metabolic diseases, acting as a potent and selective antagonist of the farnesoid X receptor (FXR) in the intestine.[1][2] This targeted action is crucial as systemic FXR inhibition can lead to adverse effects. To rigorously validate this intestine-specific mechanism, researchers have employed genetic models, specifically mice with an intestine-specific knockout of FXR (FxrΔIE). These studies unequivocally demonstrate that the beneficial metabolic effects of Gly-β-MCA are contingent upon the presence and inhibition of intestinal FXR.
Corroborating the Mechanism: Wild-Type vs. FXR Knockout Mice
The cornerstone of validating Gly-β-MCA's mechanism lies in comparative studies between wild-type (WT) or floxed control (Fxrfl/fl) mice and their FxrΔIE counterparts. In diet-induced obesity models, typically using a high-fat diet (HFD), oral administration of Gly-β-MCA to WT mice leads to significant improvements in metabolic parameters. Conversely, these effects are markedly absent in FxrΔIE mice, providing direct evidence for the indispensable role of intestinal FXR in mediating the therapeutic actions of Gly-β-MCA.[2]
Experimental Workflow for Validating Gly-β-MCA's Mechanism
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies comparing the effects of Gly-β-MCA in wild-type and intestine-specific FXR knockout mice.
Table 1: Effect of Gly-β-MCA on Body Weight in High-Fat Diet-Fed Mice
| Treatment Group | Genotype | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) |
| Vehicle | Fxrfl/fl | ~25 | ~45 | ~20 |
| Gly-β-MCA (10 mg/kg/day) | Fxrfl/fl | ~25 | ~35 | ~10** |
| Vehicle | FxrΔIE | ~25 | ~40 | ~15 |
| Gly-β-MCA (10 mg/kg/day) | FxrΔIE | ~25 | ~40 | ~15 (NS) |
| Data are representative values compiled from referenced studies. **p<0.01 compared to vehicle; NS = Not Significant.[2] |
Table 2: Effect of Gly-β-MCA on Hepatic Steatosis in High-Fat Diet-Fed Mice
| Treatment Group | Genotype | Liver Weight (g) | Hepatic Triglyceride (mg/g) |
| Vehicle | Fxrfl/fl | ~2.0 | ~150 |
| Gly-β-MCA (10 mg/kg/day) | Fxrfl/fl | ~1.5 | ~75 |
| Vehicle | FxrΔIE | ~1.8 | ~130 |
| Gly-β-MCA (10 mg/kg/day) | FxrΔIE | ~1.8 (NS) | ~125 (NS) |
| Data are representative values compiled from referenced studies. **p<0.01 compared to vehicle; NS = Not Significant.[2] |
Table 3: Effect of Gly-β-MCA on Ileal FXR Target Gene Expression
| Treatment Group | Genotype | Shp mRNA (relative expression) | Fgf15 mRNA (relative expression) |
| Vehicle | Fxrfl/fl | 1.0 | 1.0 |
| Gly-β-MCA (10 mg/kg/day) | Fxrfl/fl | ~0.4 | ~0.3 |
| Vehicle | FxrΔIE | Not detectable | Not detectable |
| Gly-β-MCA (10 mg/kg/day) | FxrΔIE | Not detectable | Not detectable |
| Data are representative values compiled from referenced studies. **p<0.01 compared to vehicle.[2] |
Signaling Pathway of Gly-β-MCA Action
Gly-β-MCA exerts its effects by antagonizing FXR in the intestinal epithelial cells. This inhibition leads to a cascade of downstream events, including the suppression of ceramide synthesis. The reduced intestinal ceramide levels contribute to improved systemic glucose and lipid metabolism.
Comparison with Other FXR Modulators
While Gly-β-MCA stands out for its intestine-specific antagonism, it is important to consider its performance relative to other FXR modulators.
-
Tauro-β-muricholic Acid (T-β-MCA): A natural FXR antagonist, T-β-MCA has demonstrated similar metabolic benefits. However, it is rapidly hydrolyzed by gut bacteria, limiting its therapeutic potential. Gly-β-MCA was specifically designed to be resistant to this bacterial degradation, offering a more stable and orally available option.
-
Ursodeoxycholic Acid (UDCA): While sometimes referred to as an FXR antagonist, the effects of UDCA on FXR signaling can be context-dependent. Some studies suggest it may even act as an FXR agonist in the ileum under certain conditions. In a direct comparison in a mouse model of cholestasis, Gly-β-MCA showed comparable or better efficacy than UDCA in reducing liver injury and fibrosis.
Experimental Protocols
Animal Models and Diet:
-
Animals: Male C57BL/6J mice, Fxrfl/fl (control), and FxrΔIE (intestine-specific FXR knockout) mice, typically 8-10 weeks old, are used.
-
Diet: To induce obesity and metabolic syndrome, mice are fed a high-fat diet (HFD), often containing 60% kcal from fat, for a period of 12-16 weeks. Control groups are maintained on a standard chow diet.
Drug Administration:
-
Gly-β-MCA: Administered daily via oral gavage at a dose of 10 mg/kg body weight. The vehicle control is typically a 0.5% solution of sodium carboxymethyl cellulose.
Metabolic Phenotyping:
-
Body Weight and Composition: Monitored weekly. Body composition (fat and lean mass) is measured using techniques like nuclear magnetic resonance (NMR).
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed after a specified duration of treatment to assess glucose homeostasis and insulin sensitivity. For GTT, mice are fasted and then given an intraperitoneal injection of glucose (e.g., 2 g/kg). For ITT, mice are fasted for a shorter period and injected with insulin (e.g., 0.75 U/kg). Blood glucose is measured at various time points.
-
Hepatic Steatosis Assessment: Livers are harvested, weighed, and a portion is used for histological analysis (H&E staining) and measurement of hepatic triglyceride content.
Gene Expression Analysis:
-
Tissue Collection: Ileum and liver tissues are collected and snap-frozen in liquid nitrogen.
-
RNA Extraction and qPCR: Total RNA is extracted, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of FXR target genes (e.g., Shp, Fgf15, Ibabp) and genes involved in ceramide synthesis. Gene expression is normalized to a housekeeping gene such as 18S rRNA.
Conclusion
The use of intestine-specific FXR knockout mice has been instrumental in unequivocally validating the mechanism of action of this compound. The experimental data consistently demonstrate that the therapeutic benefits of Gly-β-MCA on obesity, insulin resistance, and hepatic steatosis are mediated through the targeted inhibition of FXR signaling in the intestine. Its improved stability compared to natural FXR antagonists and favorable efficacy profile make Gly-β-MCA a compelling candidate for the treatment of metabolic disorders. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage intestine-specific FXR antagonism as a therapeutic strategy.
References
A Head-to-Head Showdown: Glycine-beta-muricholic Acid Versus Other Bile Acids in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Glycine-beta-muricholic acid (G-β-MCA) with other key bile acids, focusing on their differential effects on critical signaling pathways and therapeutic potential in liver diseases. This analysis is based on available preclinical data, offering insights into their mechanisms of action and comparative efficacy.
This compound, a hydrophilic bile acid, has emerged as a promising therapeutic candidate, particularly for cholestatic liver diseases and nonalcoholic steatohepatitis (NASH). Its primary mechanism of action is the selective antagonism of the farnesoid X receptor (FXR) in the intestine. This targeted action distinguishes it from other bile acids, such as the FXR agonist obeticholic acid (OCA) and the widely used ursodeoxycholic acid (UDCA), which exhibits pleiotropic effects.
Comparative Efficacy in Preclinical Cholestasis Models
Preclinical studies, primarily in mouse models of cholestasis, have demonstrated the therapeutic potential of G-β-MCA. Head-to-head comparisons with UDCA, the current first-line treatment for many cholestatic conditions, suggest that G-β-MCA offers comparable, and in some aspects, superior, benefits.
A key study utilizing a mouse model with a "human-like" hydrophobic bile acid pool, which is prone to liver injury, showed that G-β-MCA was as effective as UDCA in reducing markers of liver damage and inflammation.[1][2] Notably, G-β-MCA demonstrated greater efficacy in reducing liver fibrosis, a critical factor in the progression of chronic liver disease.[1][2] Furthermore, G-β-MCA treatment leads to a reduction in the total bile acid pool size by promoting fecal excretion of hydrophobic bile acids, a mechanism not observed with UDCA treatment.[1] In contrast, UDCA treatment has been associated with a significant increase in the flux of the hydrophobic and potentially toxic secondary bile acid, lithocholic acid (LCA), in the large intestine.[1]
| Parameter | Glycine-β-muricholic Acid (G-β-MCA) | Ursodeoxycholic Acid (UDCA) | Reference |
| Serum Transaminases | Comparable reduction to UDCA | Effective in reduction | [1][3] |
| Portal Inflammation | Comparable reduction to UDCA | Effective in reduction | [1][3] |
| Ductular Reaction | Comparable reduction to UDCA | Effective in reduction | [1][3] |
| Portal Fibrosis | Superior reduction compared to UDCA | Effective in reduction | [1][2] |
| Total Bile Acid Pool Size | Decreased | No significant change | [1][4] |
| Gut Lithocholic Acid (LCA) Exposure | Reduced | Markedly increased | [1] |
Differential Modulation of FXR and TGR5 Signaling
The distinct pharmacological profiles of G-β-MCA and other bile acids stem from their differential interactions with key bile acid-activated receptors, primarily FXR and the G-protein coupled receptor TGR5.
Farnesoid X Receptor (FXR):
G-β-MCA acts as an antagonist of FXR, particularly in the intestine.[4][5][6] This is in stark contrast to bile acids like chenodeoxycholic acid (CDCA) and the synthetic OCA, which are potent FXR agonists.[7][8] The antagonistic action of G-β-MCA in the gut is believed to contribute to its beneficial effects on metabolism and liver health.[9][10] While traditionally considered an FXR antagonist, some recent evidence suggests that UDCA may act as an ileal FXR agonist in male mice, highlighting the complexity of its mechanism.[11]
Takeda G-protein coupled receptor 5 (TGR5):
TGR5 is another important bile acid receptor with roles in glucose homeostasis, energy expenditure, and inflammation.[12][13] Certain bile acids, particularly secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA), are potent TGR5 agonists.[14] Activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with anti-diabetic effects.[12][15][16][17][18] The activity of muricholic acid derivatives on TGR5 has been investigated, with some modifications enhancing agonist activity.[19] The precise activity of G-β-MCA on TGR5 is not as well-characterized in comparative studies.
| Bile Acid | Receptor Activity (IC50/EC50) | Reference |
| Glycine-β-muricholic Acid (G-β-MCA) | FXR Antagonist (IC50 not consistently reported in comparative studies) | [10] |
| Chenodeoxycholic Acid (CDCA) | FXR Agonist (EC50 ≈ 10-17 µM) | [7][8] |
| Obeticholic Acid (OCA) | Potent FXR Agonist | [20] |
| Tauro-β-muricholic Acid (T-β-MCA) | FXR Antagonist | [21] |
| Guggulsterone | FXR Antagonist (IC50 ≈ 15-17 µM) | [10] |
| Lithocholic Acid (LCA) | TGR5 Agonist (Potent) | [14] |
| Deoxycholic Acid (DCA) | TGR5 Agonist (Potent) | [14] |
| Ursodeoxycholic Acid (UDCA) | Weak FXR activity; potential ileal FXR agonist in males | [11][22][23] |
Note: IC50 and EC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions.
Signaling Pathways
The differential receptor activities of these bile acids translate into distinct downstream signaling cascades.
Caption: Comparative Signaling of Bile Acids on FXR.
Caption: TGR5 Signaling Pathway Activation by Bile Acids.
Experimental Protocols
Farnesoid X Receptor (FXR) Reporter Assay
This protocol is a generalized procedure based on commercially available kits and published methodologies for assessing the agonist or antagonist activity of bile acids on FXR.[24][25][26][27][28]
Objective: To quantify the ability of test compounds (e.g., G-β-MCA, CDCA, UDCA) to activate or inhibit the transcriptional activity of FXR.
Materials:
-
HEK293T cells (or other suitable cell line)
-
FXR expression plasmid
-
FXR-responsive reporter plasmid (e.g., containing a promoter with FXR response elements driving a luciferase or secreted alkaline phosphatase (SEAP) gene)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (bile acids) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control agonist (e.g., GW4064 or CDCA)
-
Luciferase or SEAP assay reagent
-
96-well cell culture plates
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXR-responsive reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Compound Treatment:
-
For agonist testing: Replace the culture medium with fresh medium containing various concentrations of the test bile acids. Include a vehicle control (e.g., DMSO) and a positive control agonist.
-
For antagonist testing: Pre-treat the cells with a known FXR agonist (at a concentration that gives a submaximal response, e.g., EC80) for a short period, followed by the addition of various concentrations of the test bile acids.
-
-
Incubation: Incubate the cells with the test compounds for 18-24 hours.
-
Reporter Gene Assay:
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
SEAP Assay: Collect the cell culture supernatant and measure the SEAP activity using a spectrophotometer or luminometer.
-
-
Data Analysis: Normalize the reporter gene activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.
Bile Acid Profiling in Mouse Serum and Tissues by LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of a panel of bile acids in biological samples, based on established methods.[29][30][31][32][33]
Objective: To determine the concentrations of individual bile acids in mouse serum, liver, and intestinal content following treatment with a test compound.
Materials:
-
Mouse serum, liver, and intestinal content samples
-
Internal standards (deuterated bile acids)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Homogenizer
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (optional)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Serum: Thaw serum samples on ice. Add an internal standard solution and precipitate proteins by adding a threefold volume of cold acetonitrile. Vortex and centrifuge to pellet the proteins. Collect the supernatant.
-
Tissues (Liver, Intestine): Weigh the frozen tissue and homogenize it in a suitable buffer. Add an internal standard solution. Extract the bile acids using a solvent mixture (e.g., acetonitrile/methanol). Centrifuge to remove tissue debris and collect the supernatant.
-
-
Sample Clean-up (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
-
LC-MS/MS Analysis:
-
Inject the prepared sample extract onto a reverse-phase C18 column.
-
Separate the bile acids using a gradient elution with a mobile phase consisting of water and acetonitrile/methanol, both containing a small amount of formic acid.
-
Detect and quantify the individual bile acids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each bile acid and internal standard are used for quantification.
-
-
Data Analysis: Construct calibration curves for each bile acid using standards of known concentrations. Calculate the concentration of each bile acid in the samples by comparing their peak areas to those of the internal standards and the calibration curves.
Conclusion
The available preclinical evidence strongly suggests that this compound is a promising therapeutic agent for cholestatic liver diseases, with a distinct and potentially advantageous mechanism of action compared to existing therapies like UDCA. Its selective intestinal FXR antagonism offers a targeted approach to modulating bile acid homeostasis and reducing liver injury and fibrosis. However, a clear limitation in the current literature is the lack of comprehensive, head-to-head studies that quantify the potency of G-β-MCA against a broad panel of other bile acids on both FXR and TGR5 under uniform experimental conditions. Furthermore, clinical trial data for G-β-MCA is needed to translate these promising preclinical findings into human therapies. Future research should focus on filling these knowledge gaps to fully elucidate the therapeutic potential of G-β-MCA in the management of liver and metabolic diseases.
References
- 1. Gly-β-MCA is a potent anti-cholestasis agent against "human-like" hydrophobic bile acid-induced biliary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gly-β-MCA is a potent anti-cholestasis agent against “human-like” hydrophobic bile acid-induced biliary injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]
- 9. psu.edu [psu.edu]
- 10. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekalert.org [eurekalert.org]
- 12. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC- pathway and modulated by endogenous H2S [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effects of chemical modification of ursodeoxycholic acid on TGR5 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. caymanchem.com [caymanchem.com]
- 26. indigobiosciences.com [indigobiosciences.com]
- 27. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Bile Acid Profiling in Mouse Biofluids and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | MDPI [mdpi.com]
- 33. researchgate.net [researchgate.net]
a confirming the specificity of Glycine-beta-muricholic Acid for FXR over other nuclear receptors
For researchers, scientists, and drug development professionals, understanding the specificity of a compound for its target is paramount. This guide provides a comparative analysis of Glycine-β-muricholic Acid (G-β-MCA), confirming its high specificity for the Farnesoid X Receptor (FXR) over other nuclear receptors.
Glycine-β-muricholic acid (G-β-MCA) has emerged as a potent and selective antagonist of the Farnesoid X Receptor (FXR), with a notable characteristic of being intestine-specific.[1][2][3][4][5] This targeted action makes G-β-MCA a promising therapeutic agent for metabolic diseases such as nonalcoholic steatohepatitis (NASH) and obesity, by modulating the intestinal FXR signaling pathway.[1][2][3] A key feature of G-β-MCA is its resistance to hydrolysis by bacterial bile salt hydrolase (BSH), which contributes to its prolonged activity within the gut.[1]
Comparative Activity Profile of G-β-MCA
While comprehensive quantitative data on the activity of G-β-MCA across a wide panel of nuclear receptors is limited in publicly available literature, existing studies provide strong evidence for its selectivity for FXR. The following table summarizes the known activity of G-β-MCA against FXR and highlights the current data gap for other key nuclear receptors involved in xenobiotic and endobiotic metabolism.
| Nuclear Receptor | Common Ligands | G-β-MCA Activity | Supporting Data |
| FXR | Chenodeoxycholic acid (CDCA), GW4064 | Antagonist | Multiple studies confirm the FXR antagonistic activity of G-β-MCA, leading to the downregulation of target genes such as SHP and FGF15 in the ileum.[6] |
| PXR | Rifampicin, Hyperforin, Lithocholic acid | Not Reported | No direct binding or functional assay data is available in the reviewed literature. |
| LXR | Oxysterols, T0901317 | Not Reported | No direct binding or functional assay data is available in the reviewed literature. |
| CAR | Phenobarbital, CITCO | Not Reported | No direct binding or functional assay data is available in the reviewed literature. |
| VDR | Calcitriol (1,25-dihydroxyvitamin D3) | Not Reported | No direct binding or functional assay data is available in the reviewed literature. |
| TGR5 | Lithocholic acid, Oleanolic acid | No Activation | Luciferase reporter assays have shown that G-β-MCA does not activate TGR5 signaling.[6] |
Experimental Methodologies
The specificity of G-β-MCA for FXR is typically determined using in vitro functional assays, such as luciferase reporter gene assays. These assays are crucial for assessing the ability of a compound to either activate or inhibit the transcriptional activity of a specific nuclear receptor.
Luciferase Reporter Gene Assay for Nuclear Receptor Activity
This assay is a widely used method to study the activation or inhibition of nuclear receptors in response to specific ligands. The fundamental principle involves the use of a plasmid containing a luciferase reporter gene, the expression of which is controlled by a promoter containing response elements for the nuclear receptor of interest.
Experimental Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells (or other suitable cell lines) are cultured in appropriate media.
-
Cells are seeded in multi-well plates and co-transfected with two plasmids:
-
An expression vector for the full-length nuclear receptor or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with either the native nuclear receptor response elements or GAL4 upstream activating sequences (UAS).
-
-
A control plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After a post-transfection period (typically 24 hours), the cells are treated with varying concentrations of the test compound (e.g., G-β-MCA) in the presence of a known agonist for the specific nuclear receptor being tested (for antagonist assays).
-
-
Luciferase Activity Measurement:
-
Following an incubation period (e.g., 18-24 hours), the cells are lysed.
-
Luciferase and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
For antagonist assays, the percentage of inhibition of the agonist-induced activity is calculated to determine the IC50 value of the compound.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FXR signaling pathway and the general workflow for assessing nuclear receptor specificity.
Caption: FXR Signaling Pathway Antagonism by G-β-MCA.
Caption: Workflow for Nuclear Receptor Specificity Profiling.
References
- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of Glycine-β-muricholic Acid's Effects
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of Glycine-β-muricholic Acid (G-β-MCA), a potent and intestine-specific farnesoid X receptor (FXR) antagonist.[1][2][3] We delve into its mechanism of action, compare its performance against the clinical standard Ursodeoxycholic acid (UDCA), and present supporting data from key preclinical models. This analysis is designed to illuminate the therapeutic potential of G-β-MCA for cholestatic liver diseases and nonalcoholic steatohepatitis (NASH).
Introduction: G-β-MCA and the Farnesoid X Receptor (FXR)
Glycine-β-muricholic acid (G-β-MCA) is a synthetically derived, glycine-conjugated bile acid.[4] Its primary mechanism of action is the selective antagonism of the farnesoid X receptor (FXR) in the intestine.[1][5] FXR is a crucial nuclear receptor that governs the homeostasis of bile acids, lipids, and glucose.[5][6]
A key consideration in the study of G-β-MCA is the species-specific difference in bile acid composition. Muricholic acids (MCAs) are primary bile acids in mice, rendering their bile acid pool naturally more hydrophilic than that of humans.[7][8] This has led to the use of specialized mouse models, such as the Cyp2c70 knockout (KO) mouse, which lacks the enzyme for MCA synthesis and thus possesses a "human-like" hydrophobic bile acid pool, making it a highly relevant model for studying cholestatic injury and the effects of G-β-MCA.[9][10]
Mechanism of Action
Orally administered G-β-MCA exhibits unique pharmacokinetics that contribute to its therapeutic effects. It is poorly absorbed in the small intestine and is primarily deconjugated by the gut microbiota into β-muricholic acid.[2][7] This molecule then enters the enterohepatic circulation, where it is efficiently re-conjugated in the liver, predominantly to taurine-conjugated β-muricholic acid (T-β-MCA).[2][7]
This process results in two significant outcomes:
-
Reduction of Bile Acid Pool Hydrophobicity : The enrichment of the bile acid pool with hydrophilic T-β-MCA significantly lowers the overall hydrophobicity and, consequently, the cytotoxicity of the bile acid pool.[9][10]
-
Reduction of Total Bile Acid Pool Size : G-β-MCA treatment promotes the fecal excretion of endogenous, more hydrophobic bile acids, leading to a decrease in the total size of the bile acid pool.[2][9][10]
Simultaneously, as an intestinal FXR antagonist, G-β-MCA suppresses the expression of FXR target genes.[1][4] This inhibition has been shown to decrease intestine-derived ceramides, which in turn reduces endoplasmic reticulum (ER) stress and proinflammatory cytokine production in the liver, contributing to its beneficial effects in NASH models.[1][4]
Cross-Species and Cross-Model Comparison in Mice
Direct comparative studies of G-β-MCA in different species like rats are limited in current literature. However, extensive research in various mouse models reveals that the therapeutic efficacy of G-β-MCA is highly dependent on the baseline bile acid composition and the underlying disease etiology.
| Parameter | Cyp2c70 KO Mouse Model (Hydrophobic "Human-like" BA Pool) | Mdr2 KO Mouse Model (Hydrophilic Murine BA Pool) | Diet-Induced NASH/Obesity Model |
| Primary Indication | Cholestasis, Liver Fibrosis[2][9] | Cholestasis[7][11] | Nonalcoholic Steatohepatitis (NASH), Obesity[1][4] |
| Overall Efficacy | High . Potent anti-cholestasis and anti-fibrosis effects.[2][9] | Diminished . Limited benefits, especially in males.[7][11][12] | High . Improves lipid accumulation, inflammation, and fibrosis.[1][4] |
| Effect on Liver Injury | Significantly alleviates ductular reaction and liver fibrosis.[2][10] | Significantly reduces serum ALP and ductular reaction in females only.[11] | Ameliorates NASH, reduces hepatic lipid accumulation.[1][4] |
| Effect on BA Pool Size | Significantly decreases total bile acid pool size.[2][10] | Reduces pool size in females only.[11][13] | Not the primary mechanism of action.[4] |
| Effect on BA Hydrophobicity | Significantly decreases bile acid hydrophobicity.[2][10] | Benefits are masked by high endogenous levels of hydrophilic T-MCA.[7][11] | Not the primary mechanism of action.[4] |
| Key Mechanism | Reduces BA pool size and hydrophobicity.[2][10] | Promotes fecal BA excretion.[11][13] | Intestinal FXR antagonism reduces ceramide-induced liver ER stress.[1][4] |
| Gut Barrier Function | Improves gut barrier integrity.[2][14] | Not reported. | Not the primary focus. |
Summary: G-β-MCA is most effective in the Cyp2c70 KO model, which mimics the hydrophobic bile acid profile of humans, suggesting high potential for treating human cholestatic diseases.[9][10] Its efficacy is diminished in models with an already hydrophilic bile acid pool, such as the Mdr2 KO mouse.[7][11] In metabolic diseases like NASH, its benefit stems from the specific antagonism of the intestinal FXR-ceramide axis.[1][4]
Comparison with Alternative: G-β-MCA vs. UDCA
Ursodeoxycholic acid (UDCA) is the first-line drug for many cholestatic conditions.[2][9] Studies in the highly relevant female Cyp2c70 KO mouse model have provided a direct comparison of G-β-MCA with UDCA at clinically equivalent doses.[9]
| Feature | Glycine-β-muricholic Acid (G-β-MCA) | Ursodeoxycholic acid (UDCA) |
| Efficacy on Inflammation | Comparable to UDCA in reducing serum transaminases and portal inflammation.[9] | Clinical standard for reducing liver enzymes and inflammation.[9] |
| Efficacy on Fibrosis | Superior to UDCA in attenuating portal fibrosis.[9] | Less effective against portal fibrosis compared to G-β-MCA.[9] |
| Effect on Total BA Pool Size | Decreases total bile acid pool size by promoting fecal excretion.[9][15] | Does not alter the total bile acid pool size.[9][15] |
| Effect on Gut LCA Exposure | Reduces exposure to hydrophobic and toxic lithocholic acid (LCA).[9][15] | Leads to a marked increase in LCA flux through the large intestine.[9][15] |
Experimental Protocols & Workflow
The findings presented are based on rigorous preclinical studies. Below is a summary of a typical experimental methodology.
1. Animal Models and Treatment:
-
Species/Strain: Male or female Cyp2c70 KO or Mdr2 KO mice are commonly used.[7][9] Age-matched wild-type mice serve as controls.[7]
-
Acclimation: Animals are acclimated for a set period before the experiment begins.
-
Treatment Administration: G-β-MCA or UDCA is mixed with standard chow diet to achieve a target dose (e.g., 20 mg/kg/day or 160 mg/kg/day).[2][7][9]
2. Sample Collection and Processing:
-
Fasting: Mice are fasted for approximately 6 hours before euthanasia.[2][16]
-
Euthanasia: Humane euthanasia is performed (e.g., via isoflurane (B1672236) inhalation).[7]
-
Sample Collection: Blood is collected for serum analysis. Tissues such as the liver, gallbladder, and sections of the intestine are harvested, weighed, and either flash-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histology.[2][7][9]
3. Key Analyses:
-
Serum Biochemistry: Measurement of liver injury markers including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).[11][16]
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Sirius Red for collagen deposition (fibrosis), and immunohistochemistry for Cytokeratin 19 (CK19) to assess ductular reaction.[2][10][16]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of key genes involved in bile acid synthesis (Cyp7a1), transport, FXR signaling (FGF15, SHP), inflammation (Tnfα, Il1β), and fibrosis (Col1a1, Timp1).[2][10]
-
Bile Acid Profiling: Liquid chromatography-mass spectrometry (LC-MS) is employed to quantify the species and concentrations of bile acids in the liver, bile, and intestine to determine changes in pool size and calculate the hydrophobicity index.[11][17]
References
- 1. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gly-βMCA modulates bile acid metabolism to reduce hepatobiliary injury in Mdr2 KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gly-β-MCA is a potent anti-cholestasis agent against “human-like” hydrophobic bile acid-induced biliary injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Gly-βMCA modulates bile acid metabolism to reduce hepatobiliary injury in Mdr2 KO mice. | Semantic Scholar [semanticscholar.org]
- 13. Gly-βMCA modulates bile acid metabolism to reduce hepatobiliary injury in Mdr2 KO mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Navigating the Therapeutic Window of FXR Modulation: A Comparative Analysis of Glycine-beta-muricholic Acid
A critical evaluation of the therapeutic index of Glycine-beta-muricholic Acid (G-β-MCA) reveals a promising safety profile compared to other Farnesoid X Receptor (FXR) modulators, particularly systemic agonists like Obeticholic Acid (OCA). The intestine-selective antagonism of G-β-MCA appears to mitigate the systemic side effects that have hampered the clinical application of broader FXR activators.
The Farnesoid X Receptor (FXR) has emerged as a key regulator of bile acid, lipid, and glucose homeostasis, making it a prime therapeutic target for a range of metabolic and cholestatic diseases. However, the development of FXR modulators has been a balancing act between achieving therapeutic efficacy and avoiding significant adverse effects. This guide provides a comparative analysis of the therapeutic index of this compound (G-β-MCA), an intestine-selective FXR antagonist, against other classes of FXR modulators, supported by available experimental data.
The Challenge of a Narrow Therapeutic Window with Systemic FXR Agonists
Systemic FXR agonists, such as Obeticholic Acid (OCA), have demonstrated efficacy in improving biochemical markers of liver function in conditions like Primary Biliary Cholangitis (PBC) and Non-Alcoholic Steatohepatitis (NASH).[1][2] However, their utility has been significantly limited by a narrow therapeutic window, primarily due to on-target adverse effects.
Clinical trials and post-market surveillance of OCA have revealed a dose-dependent risk of serious liver injury, even in patients without cirrhosis.[3][4][5] This has led to restrictions on its use and, in some cases, withdrawal from the market for certain indications.[5] The most commonly reported side effects include pruritus (itching) and unfavorable changes in lipid profiles, such as increased LDL cholesterol and decreased HDL cholesterol.[1][4] These adverse effects are thought to be a direct consequence of systemic FXR activation.
This compound: A Gut-Restricted Approach to Enhance Safety
In contrast to systemic agonists, G-β-MCA is a hydrophilic bile acid derivative that acts as an intestine-specific FXR antagonist.[6] This gut-restricted mechanism of action is a key differentiator, as it aims to harness the beneficial metabolic effects of FXR modulation in the intestine while avoiding the systemic toxicities associated with widespread FXR activation.
Preclinical studies have shown that G-β-MCA can improve metabolic parameters in models of obesity and NASH.[6] It has been demonstrated to reduce hepatic steatosis, inflammation, and fibrosis by modulating the intestinal FXR-ceramide axis.[7][8] Importantly, G-β-MCA is resistant to hydrolysis by gut bacterial bile salt hydrolases, which contributes to its localized action in the intestine.
From a safety perspective, available data suggests a favorable profile for G-β-MCA. Safety data sheets indicate that it is not classified as a hazardous substance and has a high oral LD50 in rats (7930 mg/kg), suggesting low acute toxicity.[9] This contrasts with the known hepatotoxicity associated with OCA.[3][4][5]
Comparative Data Summary
To facilitate a clear comparison, the following tables summarize the available quantitative data on the efficacy and toxicity of G-β-MCA and other representative FXR modulators.
Table 1: Comparative Efficacy of FXR Modulators
| Compound | Mechanism of Action | Target Tissue(s) | Key Efficacy Endpoints | Reference |
| This compound (G-β-MCA) | FXR Antagonist | Intestine | Improved glucose and lipid metabolism, reduced hepatic steatosis and fibrosis in preclinical models. | [6][7][8] |
| Obeticholic Acid (OCA) | FXR Agonist | Systemic (Liver, Intestine) | Improved biochemical markers of liver function in PBC and NASH. | [1][2] |
| Ursodeoxycholic Acid (UDCA) | Bile Acid | Systemic | Standard of care for PBC, improves liver biochemistry. | |
| GW4064 | FXR Agonist | Systemic | Potent FXR activation in vitro and in vivo, used as a research tool. | [10] |
Table 2: Comparative Toxicity of FXR Modulators
| Compound | LD50 (Oral, Rat) | Key Adverse Effects | Reference |
| This compound (G-β-MCA) | 7930 mg/kg | Not classified as hazardous. | [9] |
| Obeticholic Acid (OCA) | 500 mg/kg (ATE CLP) | Dose-dependent hepatotoxicity, pruritus, unfavorable lipid changes. | [1][4][11] |
| Ursodeoxycholic Acid (UDCA) | >5000 mg/kg | Generally well-tolerated. | |
| GW4064 | Not available | Used for research, not in clinical use. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the therapeutic index. Below are outlines of key experimental protocols.
In Vitro FXR Activation/Antagonism Assays
Objective: To determine the potency and efficacy of a compound as an FXR agonist or antagonist.
Methodology:
-
Cell Culture: Utilize cell lines that endogenously express FXR (e.g., HepG2) or are engineered to overexpress the receptor.
-
Reporter Gene Assay: Transfect cells with a plasmid containing an FXR response element linked to a reporter gene (e.g., luciferase).
-
Treatment: Treat the cells with varying concentrations of the test compound, with or without a known FXR agonist (for antagonist testing).
-
Measurement: Measure the reporter gene activity (e.g., luminescence) to quantify the level of FXR activation or inhibition.
-
Data Analysis: Plot dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
In Vivo Efficacy Studies in Disease Models
Objective: To assess the therapeutic effects of an FXR modulator in a relevant animal model.
Methodology:
-
Animal Model: Select an appropriate animal model that recapitulates the key features of the target disease (e.g., diet-induced NASH model in mice).
-
Dosing: Administer the test compound to the animals at various doses and for a specified duration.
-
Endpoint Analysis:
-
Biochemical analysis: Measure serum markers of liver injury (ALT, AST), lipid levels, and glucose tolerance.
-
Histological analysis: Perform histological staining of liver tissue to assess steatosis, inflammation, and fibrosis.
-
Gene expression analysis: Use qPCR to measure the expression of FXR target genes in the liver and intestine.
-
In Vivo Toxicity Studies
Objective: To determine the safety profile and potential toxicity of an FXR modulator.
Methodology:
-
Acute Toxicity (LD50 Determination):
-
Administer single, escalating doses of the compound to groups of rodents.
-
Observe the animals for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Calculate the LD50, the dose that is lethal to 50% of the animals.
-
-
Sub-chronic and Chronic Toxicity:
-
Administer the compound daily to animals for an extended period (e.g., 28 or 90 days).
-
Monitor for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Perform comprehensive hematological and clinical chemistry analysis.
-
Conduct detailed histopathological examination of all major organs at the end of the study.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: FXR Signaling Pathways for Systemic Agonists vs. Intestinal Antagonists.
Caption: Experimental Workflow for Evaluating FXR Modulators.
Conclusion
The development of intestine-restricted FXR modulators like this compound represents a significant step towards improving the therapeutic index of this drug class. By selectively targeting FXR in the gut, G-β-MCA has the potential to deliver therapeutic benefits for metabolic diseases while avoiding the systemic adverse effects that have plagued systemic FXR agonists. The favorable preclinical safety profile of G-β-MCA, particularly its low acute toxicity, positions it as a promising candidate for further clinical development. Future head-to-head clinical trials directly comparing the therapeutic index of G-β-MCA with other FXR modulators will be crucial to definitively establish its safety and efficacy advantages in patient populations.
References
- 1. mdpi.com [mdpi.com]
- 2. Obeticholic acid - Wikipedia [en.wikipedia.org]
- 3. hcplive.com [hcplive.com]
- 4. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pbccompanion.com [pbccompanion.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Glycine-β-Muricholic Acid Improves Liver Fibrosis and Gut Barrier Function by Reducing Bile Acid Pool Size and Hydrophobicity in Male Cyp2c70 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isotope.com [isotope.com]
Gut Microbiome Essential for Glycine-beta-muricholic Acid's Metabolic Benefits, Germ-Free Mouse Studies Reveal
A comprehensive analysis of studies utilizing germ-free mice definitively establishes the indispensable role of the gut microbiome in mediating the therapeutic effects of Glycine-beta-muricholic Acid (Glyco-β-MCA) on metabolic diseases. This comparison guide synthesizes experimental data to elucidate how the interplay between Glyco-β-MCA and intestinal microbiota modulates host metabolism, primarily through the farnesoid X receptor (FXR) signaling pathway.
Glyco-β-MCA, a synthetically modified bile acid, has emerged as a promising agent for treating metabolic disorders such as obesity, insulin (B600854) resistance, and nonalcoholic steatohepatitis (NASH).[1][2] Its efficacy, however, is not direct but is intricately linked to the presence and activity of the gut microbiota. Studies comparing germ-free (GF) mice, which lack any microorganisms, to conventionally raised mice with a normal gut microbiome have been pivotal in uncovering this dependency.
The gut microbiome profoundly alters the bile acid pool. In the absence of gut bacteria, primary bile acids, which are synthesized in the liver, are not converted into secondary bile acids.[3][4] This leads to a distinct bile acid profile in GF mice, characterized by an accumulation of taurine-conjugated bile acids, including tauro-beta-muricholic acid (T-β-MCA), a potent natural antagonist of FXR.[5][6] Glyco-β-MCA is a derivative of T-β-MCA, engineered to be more resistant to breakdown by bacterial enzymes, thus enhancing its ability to inhibit intestinal FXR signaling.[1]
Comparative Analysis of Metabolic Parameters
Experiments in diet-induced obese and diabetic mouse models have consistently demonstrated that the metabolic benefits of Glyco-β-MCA are significantly diminished or absent in germ-free conditions. This underscores the necessity of the gut microbiome for Glyco-β-MCA's therapeutic action.
| Parameter | Conventional Mice Treated with Glyco-β-MCA | Germ-Free Mice Treated with Glyco-β-MCA | Supporting Evidence |
| Body Weight | Significant reduction in high-fat diet-induced obesity. | Minimal to no effect on body weight. | [2] |
| Insulin Resistance | Improved insulin sensitivity. | Little to no improvement in insulin sensitivity. | [2][5] |
| Hepatic Steatosis (Fatty Liver) | Marked reduction in liver fat accumulation, inflammation, and fibrosis.[1] | Negligible impact on liver histology. | [1][2] |
| Intestinal FXR Target Gene Expression | Significant downregulation of FXR target genes (e.g., Shp, Fgf15). | Baseline altered FXR signaling; Glyco-β-MCA has a less pronounced effect. | [1][5] |
| Ceramide Levels | Decreased levels of intestine-derived ceramides.[1] | Ceramide levels are not significantly modulated by Glyco-β-MCA. | [1] |
The Glyco-β-MCA - Gut Microbiome - FXR Signaling Axis
The primary mechanism through which the gut microbiome enables Glyco-β-MCA's effects is by establishing a baseline of FXR activation that can then be antagonized. In conventional mice, gut bacteria deconjugate and metabolize primary bile acids, leading to the production of secondary bile acids that act as FXR agonists. This tonic activation of intestinal FXR contributes to metabolic dysregulation in the context of a high-fat diet. Glyco-β-MCA, by antagonizing this activation, reverses these pathological effects. In germ-free mice, the absence of microbial bile acid metabolism results in high levels of the natural FXR antagonist T-β-MCA, leading to a state of constitutive intestinal FXR inhibition.[5][6] Therefore, the administration of an additional antagonist like Glyco-β-MCA has a limited therapeutic window.
Detailed Experimental Protocols
Reproducing these findings requires meticulous adherence to established protocols for working with germ-free mice and analyzing bile acid metabolism.
1. Germ-Free Mouse Husbandry and Glyco-β-MCA Administration:
-
Housing: Germ-free mice must be maintained in sterile flexible-film or rigid isolators with a 12-hour light/dark cycle.[7] All food, water, bedding, and caging materials must be autoclaved or otherwise sterilized. The germ-free status of the animals should be regularly monitored by culturing fecal samples under aerobic and anaerobic conditions and by 16S rRNA gene sequencing.
-
Diet: A high-fat diet (e.g., 45-60% kcal from fat) is typically used to induce a metabolic disease phenotype. The diet must be sterilized, often by irradiation, to maintain the germ-free environment.
-
Glyco-β-MCA Administration: Glyco-β-MCA is typically administered via oral gavage at a predetermined dose (e.g., 10-25 mg/kg body weight) daily for a period of several weeks. A vehicle control group (e.g., sterile water or a suitable solvent) must be included.
2. Fecal Microbiota Transplantation (FMT) for Gnotobiotic Models:
To confirm the role of the microbiota, germ-free mice can be colonized with a defined microbial community or a complete microbiota from conventional donor mice.
-
Donor Material: Fecal pellets are collected from healthy, conventionally raised donor mice and homogenized in a sterile anaerobic buffer (e.g., PBS with 0.05% cysteine).
-
Transplantation: A defined volume of the fecal slurry (e.g., 100-200 µL) is administered to germ-free recipient mice via oral gavage.
-
Colonization Confirmation: Successful colonization is verified by analyzing the fecal microbiota composition of the recipient mice after a period of stabilization (e.g., 1-2 weeks).
3. Bile Acid Analysis using UPLC-MS/MS:
Quantification of individual bile acid species in serum, liver, and intestinal contents is critical for understanding the mechanism of action.
-
Sample Preparation: Tissues are homogenized, and bile acids are extracted using a solvent system (e.g., methanol (B129727) or acetonitrile). An internal standard mix containing deuterated bile acid analogs is added for accurate quantification.
-
Chromatography and Mass Spectrometry: The extracted bile acids are separated using ultra-performance liquid chromatography (UPLC) and detected by a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Bile acid concentrations are calculated based on the standard curves of authentic standards and normalized to tissue weight or sample volume.
Alternative Approaches and Future Directions
While germ-free mouse models are the gold standard for validating the role of the gut microbiome, other approaches can provide complementary information. These include:
-
Antibiotic Depletion Models: Treating conventional mice with a broad-spectrum antibiotic cocktail can deplete the gut microbiota, partially mimicking a germ-free state. However, this approach can have off-target effects and may not achieve complete sterility.
-
Gnotobiotic Models with Defined Consortia: Colonizing germ-free mice with specific bacterial strains or a defined consortium can help to pinpoint the microbial functions (e.g., bile salt hydrolase activity) that are essential for Glyco-β-MCA's efficacy.
-
Humanized Mouse Models: Colonizing germ-free mice with human fecal microbiota can provide insights into how inter-individual variations in the human gut microbiome might influence the response to Glyco-β-MCA therapy.[8]
References
- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile Acid Holds Key to Fatty Liver Disease and Obesity [nutritioninsight.com]
- 3. Bile Acids and the Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Farnesoid X Receptor, Bile Acid Metabolism, and Gut Microbiota [mdpi.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. clearh2o.com [clearh2o.com]
- 8. Importance of the gut microbiota in mice with a ‘humanized’ bile acid pool - PMC [pmc.ncbi.nlm.nih.gov]
a assessing the synergistic effects of Glycine-beta-muricholic Acid with other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glycine-beta-muricholic acid (G-β-MCA) in combination with other compounds, offering an objective assessment of its synergistic potential. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and development.
I. Synergistic Effects of G-β-MCA with Fibroblast Growth Factor 15 (FGF15)
A pivotal study has demonstrated a significant synergistic effect when combining G-β-MCA with Fibroblast Growth Factor 15 (FGF15) in a mouse model of cholestasis. This combination therapy proved more effective at reducing the bile acid pool size and hydrophobicity than either treatment administered alone.[1][2]
Mechanism of Synergy
The synergistic action of G-β-MCA and FGF15 stems from their complementary mechanisms of action. G-β-MCA functions as an intestinal Farnesoid X Receptor (FXR) antagonist.[3][4] By inhibiting FXR in the gut, G-β-MCA reduces the absorption of endogenous bile acids.[1] However, this FXR antagonism can also lead to an undesirable increase in the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][5]
This is where FGF15's role becomes crucial. FGF15, a hormone released from the intestine, potently represses CYP7A1 expression in the liver.[2] Therefore, the combination of G-β-MCA and FGF15 results in a dual benefit: G-β-MCA inhibits intestinal bile acid uptake, while FGF15 counteracts the compensatory increase in bile acid synthesis, leading to a more significant overall reduction in the toxic bile acid pool.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of G-β-MCA, FGF15, and their combination in a Cyp2c70 knockout mouse model, which mimics a "humanized" hydrophobic bile acid pool.
Table 1: Effects on Bile Acid Pool Size and Composition
| Treatment Group | Total Bile Acid Pool (µmol/100g body weight) | Gallbladder T-MCA (% of total bile acids) | Gallbladder T-CDCA (% of total bile acids) | Biliary Hydrophobicity Index |
| Untreated Control | 155 ± 15 | 1.5 ± 0.3 | 45 ± 2 | 0.38 ± 0.02 |
| G-β-MCA | 95 ± 10 | 25 ± 3 | 28 ± 2 | 0.25 ± 0.02 |
| AAV-FGF15 | 70 ± 8 | 2.0 ± 0.4 | 35 ± 3 | 0.35 ± 0.02 |
| Combination | 45 ± 5 | 35 ± 4 | 18 ± 2 | 0.18 ± 0.01 * |
*Data are presented as mean ± SEM. *p < 0.05 compared to Untreated Control. T-MCA: Tauro-β-muricholic acid; T-CDCA: Tauro-chenodeoxycholic acid. Data extrapolated from figures in the source study.[2]
Table 2: Effects on Liver Injury Markers and Gene Expression
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Hepatic Cyp7a1 mRNA (relative expression) |
| Untreated Control | 250 ± 30 | 450 ± 50 | 0.8 ± 0.1 |
| G-β-MCA | 150 ± 20 | 280 ± 30 | 1.5 ± 0.2 |
| AAV-FGF15 | 130 ± 15 | 250 ± 25 | 0.4 ± 0.05 |
| Combination | 90 ± 10 | 180 ± 20 | 0.5 ± 0.06 * |
*Data are presented as mean ± SEM. *p < 0.05 compared to Untreated Control. ALT: Alanine (B10760859) aminotransferase; AST: Aspartate aminotransferase. Data extrapolated from figures in the source study.[2]
II. Comparative Efficacy: G-β-MCA vs. Ursodeoxycholic Acid (UDCA)
Ursodeoxycholic acid (UDCA) is a first-line treatment for several cholestatic liver diseases.[2][6] A comparative study in the same Cyp2c70 knockout mouse model evaluated the efficacy of G-β-MCA against UDCA.
Key Comparative Findings
-
Liver Injury: At a clinically relevant dose, G-β-MCA demonstrated comparable efficacy to UDCA in reducing serum transaminases, portal inflammation, and ductular reaction.[1]
-
Liver Fibrosis: G-β-MCA showed better efficacy than UDCA in reducing portal fibrosis.[1]
-
Bile Acid Metabolism: A key difference in their mechanism is that G-β-MCA promotes the fecal excretion of endogenous hydrophobic bile acids, thereby decreasing the total bile acid pool size. In contrast, UDCA treatment does not alter the total bile acid pool.[1] Furthermore, G-β-MCA treatment reduces the exposure of the gut to hydrophobic lithocholic acid (LCA), whereas UDCA treatment leads to a marked increase in LCA flux through the large intestine.[1]
Quantitative Data Summary
Table 3: Comparison of G-β-MCA and UDCA on Liver Injury and Bile Acid Metabolism
| Treatment Group | Serum ALT (U/L) | Portal Fibrosis Score | Total Bile Acid Pool (µmol/100g body weight) | Fecal Lithocholic Acid (LCA) (% of total fecal bile acids) |
| Untreated Control | 260 ± 35 | 2.8 ± 0.3 | 160 ± 18 | 15 ± 2 |
| G-β-MCA | 140 ± 18 | 1.5 ± 0.2 | 105 ± 12 | 8 ± 1 |
| UDCA | 155 ± 20 | 2.1 ± 0.25 | 155 ± 15 | 35 ± 4* |
*Data are presented as mean ± SEM. *p < 0.05 compared to Untreated Control. Data extrapolated from figures in the source study.[1]
III. Experimental Protocols
Animal Model and Induction of Cholestasis
The Cyp2c70 knockout mouse model on a C57BL/6J background is a suitable model for these studies as it lacks endogenous muricholic acid synthesis, resulting in a "human-like" hydrophobic bile acid pool that leads to progressive cholestatic liver injury.[1][2]
-
Animals: Male or female Cyp2c70 knockout mice, 8-12 weeks of age.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to chow and water.
-
Ethical Approval: All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
Drug Administration
-
G-β-MCA: Administered as a dietary admixture at a concentration of 0.5% (w/w).[1]
-
AAV-FGF15: A single tail vein injection of adeno-associated virus serotype 8 (AAV8) encoding mouse FGF15 (AAV-FGF15) at a dose of 1 x 10^11 vector genomes per mouse.[2]
-
UDCA: Administered as a dietary admixture at a concentration of 0.5% (w/w).[1]
Sample Collection and Analysis
-
Blood Collection: Blood is collected via cardiac puncture at the end of the study for serum analysis.
-
Tissue Collection: Livers, gallbladders, and intestinal contents are collected for histological analysis, gene expression analysis, and bile acid profiling.
-
Serum Biochemistry: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (B190676) are measured using standard enzymatic assays.
-
Liver Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess fibrosis.
-
Bile Acid Analysis: Bile acids from serum, liver, gallbladder, and feces are extracted and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The hydrophobicity index is calculated based on the relative abundance of individual bile acid species.
-
Gene Expression Analysis: Total RNA is extracted from liver and ileum tissues. The mRNA expression of key genes involved in bile acid synthesis and transport (e.g., Cyp7a1, Cyp8b1, Bsep, Ntcp, Fgf15) is quantified by quantitative real-time PCR (qPCR).
IV. Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
References
- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FXR and FGF19 to Treat Metabolic Diseases-Lessons Learned From Bariatric Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Gly-β-muricholic acid and FGF15 combination therapy synergistically reduces “humanized” bile acid pool toxicity in cholestasis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine protects against high sucrose and high fat-induced non-alcoholic steatohepatitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Glycine-beta-muricholic Acid
Immediate Safety and Handling Considerations
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area to avoid inhalation of any dust. In case of a spill, sweep up the solid material, taking care not to generate dust, and place it in a designated, labeled container for waste disposal.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of Glycine-beta-muricholic acid, assuming it is uncontaminated and classified as non-hazardous solid waste.
-
Waste Identification and Segregation:
-
Confirm that the this compound to be disposed of is not mixed with any hazardous substances.
-
If it is contaminated with a hazardous material, the mixture must be treated as hazardous waste and disposed of according to the protocols for the hazardous component.
-
Keep this compound waste separate from other chemical waste streams unless explicitly instructed otherwise by your EHS department.
-
-
Containerization:
-
Place the solid this compound waste into a clean, dry, and chemically compatible container.
-
The container should be in good condition and have a secure, tight-fitting lid to prevent spills.
-
For unused or surplus material, disposal in its original, intact container is preferable.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate that it is "Non-Hazardous Waste for Disposal".
-
Include the name of the principal investigator or lab contact and the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Contact your institution's EHS department or chemical safety office to arrange for the collection and disposal of the waste.
-
Do not dispose of solid this compound in the regular trash or down the drain unless you have received explicit permission from your EHS department. Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble solids via the sanitary sewer, but this must be confirmed.[2]
-
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, the following table summarizes general guidelines for non-hazardous solid waste disposal in a laboratory setting.
| Parameter | Guideline | Source |
| Hazard Classification | Presumed Non-Hazardous (based on similar compounds) | [1] |
| Physical State | Solid | N/A |
| Solubility | Presumed sparingly soluble in water | N/A |
| Disposal Route | Chemical Waste Collection (via EHS) | General Best Practice |
| Sanitary Sewer Disposal | Requires EHS approval; typically for small quantities of water-soluble, non-toxic substances. | [2][3] |
| Regular Trash Disposal | Not recommended for laboratory chemicals without EHS approval. | [4] |
Experimental Workflow for Disposal
The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical step of consulting institutional EHS guidelines.
Caption: Disposal decision workflow for this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
Navigating the Safe Handling of Glycine-beta-muricholic Acid: A Comprehensive Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Glycine-beta-muricholic Acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on best practices for handling bile acids, powdered biochemical compounds, and general laboratory safety principles. It is imperative to treat this compound with care due to its biological activity.
Personal Protective Equipment (PPE) and Handling
When working with this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following PPE is recommended:
-
Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from any potential splashes.[1] In situations where there is a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile or butyl rubber gloves are recommended for handling this compound.[1] It is good practice to wear two pairs of gloves if the chemical has a high hazard potential.
-
Body Protection: A standard laboratory coat should be worn and kept fastened. For procedures with a higher risk of contamination, a chemical-resistant apron is advised.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, particularly when handling the powdered form, an N-95 respirator or a higher level of respiratory protection should be used.[2] Work should ideally be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation risks.[2][3][4]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the work area is clean and uncluttered.[1] Cover the work surface with absorbent bench paper.[3] Designate a specific area for working with the compound.[4]
-
Weighing: Since this compound is a crystalline solid, care must be taken during weighing to avoid creating dust.[2][5]
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area by wiping surfaces with an appropriate solvent. Dispose of all contaminated disposable materials as outlined in the disposal plan. Wash hands thoroughly with soap and water after removing gloves.
Safety and Logistical Data Summary
| Parameter | Information | Source/Justification |
| Physical State | Crystalline Solid | General product information |
| Storage Temperature | -20°C | Supplier recommendations |
| Primary Hazards | Biologically active. Potential for dust inhalation. | General knowledge of bile acids and handling powdered compounds. |
| Toxicity | Specific toxicity data not available. Bile acids can have physiological effects. | General knowledge of bile acid pharmacology. |
| Incompatibilities | Strong oxidizing agents. | General chemical safety principles. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Unused or unwanted this compound should be disposed of as chemical waste through your institution's hazardous waste program.
-
Contaminated disposables such as weigh boats, pipette tips, and gloves should be collected in a designated, labeled waste container and disposed of according to institutional guidelines for chemical waste.[6]
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a clearly labeled, sealed waste container.
-
Given that it is a glycine (B1666218) conjugate of a bile acid and likely biodegradable, some institutions may permit drain disposal for very dilute, non-hazardous solutions after neutralization if necessary.[7][8][9] However, it is imperative to consult and strictly follow your institution's specific guidelines for chemical waste disposal.[7][8][9] Do not pour chemical waste down the drain without explicit approval from your environmental health and safety department.[7][8]
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste. After rinsing, the container can typically be disposed of in the regular trash, ensuring the label is defaced or removed.[8]
-
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. ibisscientific.com [ibisscientific.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. Guidelines for Safe Handling of Powders and Bulk Solids | AIChE [aiche.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
